molecular formula C9H8N2 B103305 3-Methyl-1,5-naphthyridine CAS No. 18937-71-8

3-Methyl-1,5-naphthyridine

Cat. No.: B103305
CAS No.: 18937-71-8
M. Wt: 144.17 g/mol
InChI Key: ABGOJEHSELXHTI-UHFFFAOYSA-N
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Description

3-Methyl-1,5-naphthyridine is a derivative of the 1,5-naphthyridine scaffold, a diazanaphthalene system known for its significant role in medicinal chemistry and materials science . This fused bicyclic heterocycle serves as a privileged structure in drug discovery due to its wide range of biological activities. Researchers value 1,5-naphthyridine derivatives for developing compounds with potential antiproliferative, antibacterial, antiparasitic, and antiviral properties . The core structure is also investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . The methyl substituent at the 3-position makes this particular derivative a valuable intermediate for further chemical exploration. Synthetic strategies for constructing the 1,5-naphthyridine core often involve classical reactions such as the Skraup synthesis, starting from appropriately substituted aminopyridine precursors, or the Friedländer condensation . Researchers can utilize this building block for electrophilic or nucleophilic substitutions, cross-coupling reactions, and the synthesis of metal complexes for catalytic or photophysical studies . As a versatile synthon, 3-Methyl-1,5-naphthyridine is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

3-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGOJEHSELXHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343298
Record name 3-methyl-1,5-naphthyridine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18937-71-8
Record name 3-Methyl-1,5-naphthyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1,5-NAPHTHYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Methyl-1,5-naphthyridine via the Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its synthesis remains a cornerstone of medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive exploration of the synthesis of a key derivative, 3-Methyl-1,5-naphthyridine, utilizing a modified Skraup reaction. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical causality behind each procedural step. This document is intended for researchers, scientists, and drug development professionals seeking to master this classic, yet powerful, synthetic transformation.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic aromatic heterocycles containing two nitrogen atoms, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The 1,5-naphthyridine isomer, in particular, serves as the core structure for various therapeutic agents. The classic Skraup synthesis, traditionally used for quinolines, can be adeptly adapted to aminopyridines to construct the naphthyridine framework, offering a robust and direct route to this valuable scaffold.[2][3] This guide focuses specifically on the synthesis of 3-Methyl-1,5-naphthyridine, a targeted derivative, by employing a strategic modification of the traditional Skraup conditions.

The Skraup Reaction: A Mechanistic Dissection

The Skraup synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] To achieve the synthesis of 3-Methyl-1,5-naphthyridine, we employ a well-established variant that utilizes an α,β-unsaturated ketone in place of glycerol. This modification, often considered a Doebner-von Miller reaction, provides direct access to substituted derivatives.[6]

The reaction proceeds through several distinct, sequential steps starting from 3-aminopyridine:

  • Michael Addition: The synthesis initiates with a conjugate (Michael) addition of the exocyclic amino group of 3-aminopyridine to methyl vinyl ketone. The acidic medium protonates the carbonyl, activating the ketone for nucleophilic attack.

  • Electrophilic Cyclization: The resulting β-aminoketone intermediate undergoes an intramolecular electrophilic cyclization. The electron-rich carbon at the C-4 position of the pyridine ring attacks the protonated carbonyl. This cyclization with 3-aminopyridine preferentially occurs at the C-4 position, leading to the formation of the 1,5-naphthyridine skeleton.[7]

  • Dehydration: The cyclic intermediate, a tertiary alcohol, is unstable under the strongly acidic and high-temperature conditions and readily eliminates a molecule of water to form a dihydro-1,5-naphthyridine intermediate.

  • Oxidation: The final, critical step is the aromatization of the dihydro-naphthyridine intermediate. This is achieved through the action of a dedicated oxidizing agent, which removes two hydrogen atoms to yield the stable, aromatic 3-Methyl-1,5-naphthyridine product.[7][8]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic sequence for the synthesis of 3-Methyl-1,5-naphthyridine.

Skraup_Mechanism Mechanism of 3-Methyl-1,5-naphthyridine Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product react_amine 3-Aminopyridine inter_adduct Michael Adduct (β-(pyridin-3-ylamino)butan-2-one) react_amine->inter_adduct Michael Addition react_ketone Methyl Vinyl Ketone react_ketone->inter_adduct inter_cyclized Cyclized Intermediate inter_adduct->inter_cyclized Electrophilic Cyclization inter_dihydro Dihydronaphthyridine inter_cyclized->inter_dihydro Dehydration (-H₂O) prod_naphthyridine 3-Methyl-1,5-naphthyridine inter_dihydro->prod_naphthyridine Oxidation reag_acid H₂SO₄ reag_acid->react_ketone reag_acid->inter_adduct reag_oxidant Oxidizing Agent (e.g., m-NO₂PhSO₃Na) reag_oxidant->inter_dihydro

Caption: Reaction pathway for the modified Skraup synthesis.

Field-Proven Experimental Protocol

This protocol describes a robust procedure for the synthesis of 3-Methyl-1,5-naphthyridine.

Reagents and Equipment
  • Reagents: 3-Aminopyridine, Methyl vinyl ketone (stabilized), Concentrated Sulfuric Acid (98%), m-Nitrobenzenesulfonic acid sodium salt, Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Sodium hydroxide (pellets), Chloroform, Anhydrous sodium sulfate, Deionized water, Crushed ice.

  • Equipment: 3-neck round-bottom flask (500 mL), reflux condenser, dropping funnel, mechanical stirrer, heating mantle with temperature controller, large beaker (2 L), separatory funnel, rotary evaporator, standard glassware for extraction and filtration.

Step-by-Step Methodology

CAUTION: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[4] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Reaction Setup: Assemble the 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charging Reagents: To the flask, add concentrated sulfuric acid (120 mL). While stirring, carefully add ferrous sulfate heptahydrate (4.0 g) as a moderator.[9] Once dissolved, slowly add 3-aminopyridine (0.5 mol, 47.0 g). The temperature will rise; maintain it below 100°C with occasional cooling if necessary. Finally, add the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt (0.35 mol, 79.5 g).

  • Controlled Addition: Heat the mixture to approximately 110-120°C. Begin the dropwise addition of methyl vinyl ketone (0.6 mol, 42.0 g, 50 mL) from the dropping funnel over a period of 90 minutes. Maintain strict temperature control, not exceeding 140°C. The reaction is exothermic, and the rate of addition should be managed to prevent runaway conditions.[7]

  • Reaction Completion: After the addition is complete, heat the dark, viscous mixture to 140-150°C and maintain this temperature for an additional 3 hours to ensure the reaction goes to completion.[7]

  • Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to below 100°C. In a large beaker (2 L) situated in an ice bath, place 1 kg of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The solution will remain strongly acidic.

  • Basification: Cool the acidic solution in an ice bath. Slowly and in portions, add a concentrated solution of sodium hydroxide (e.g., 50% w/v) until the solution is strongly alkaline (pH > 12). This step is highly exothermic and must be performed with extreme care. A dark, oily product should separate.

  • Extraction: Transfer the alkaline mixture to a large separatory funnel. Extract the product with chloroform (3 x 200 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-Methyl-1,5-naphthyridine can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Causality and Experimental Insights

Understanding the function of each component and parameter is critical for successful synthesis and troubleshooting.

  • Why 3-Aminopyridine? The position of the amino group at C-3 dictates the cyclization onto the C-4 position, leading directly to the 1,5-naphthyridine regioisomer. Using 2- or 4-aminopyridine would result in different naphthyridine isomers (e.g., 1,8- or 1,6-naphthyridines, respectively).[7][10]

  • The Role of Ferrous Sulfate: The Skraup reaction can proceed with almost explosive violence.[9] Ferrous sulfate acts as a moderator, smoothing out the exothermic profile of the reaction and preventing the uncontrolled polymerization of the α,β-unsaturated ketone, which is a primary cause of tar formation and low yields.[6][7]

  • Choice of Oxidizing Agent: While nitrobenzene is the classic oxidizing agent (and often the solvent), m-nitrobenzenesulfonic acid sodium salt offers advantages.[3] It is a solid, making it easier to handle, and its use can lead to a more controlled reaction compared to nitrobenzene or arsenic-based oxidants.[3][11] The oxidation step is essential for the final aromatization; without it, the product would be the non-aromatic dihydronaphthyridine.[7]

  • Temperature Control is Paramount: The reaction requires high temperatures to drive the cyclization and dehydration steps. However, excessive temperatures or a rapid exotherm will favor the polymerization of methyl vinyl ketone, leading to significant tar formation and drastically reduced yields.[7] Controlled, gradual heating and slow addition of the ketone are the most critical factors for success.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol. Yields are indicative and can vary based on the precise control of reaction conditions.

ParameterValueMolesNotes
3-Aminopyridine47.0 g0.50Limiting Reagent
Methyl Vinyl Ketone42.0 g (50 mL)0.601.2 equivalents
Conc. Sulfuric Acid120 mL~2.2Catalyst and Solvent
m-NO₂PhSO₃Na79.5 g0.35Oxidizing Agent
FeSO₄·7H₂O4.0 g0.014Moderator
Reaction Temperature140-150 °CN/ACritical for reaction progress
Reaction Time~4.5 hoursN/AAddition + Reflux
Typical Yield 55-65% N/A Post-purification

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire synthetic workflow, from initial setup to the final purified product.

Workflow Experimental Workflow for 3-Methyl-1,5-naphthyridine Synthesis setup 1. Reaction Setup (3-neck flask, stirrer, condenser, dropping funnel) charge 2. Charge Reagents (H₂SO₄, FeSO₄, 3-Aminopyridine, Oxidizing Agent) setup->charge Prepare addition 3. Controlled Addition (Add Methyl Vinyl Ketone at 110-140°C) charge->addition Heat reflux 4. Heat to Completion (Maintain 140-150°C for 3h) addition->reflux Complete workup 5. Quench & Neutralize (Pour onto ice, then basify with NaOH) reflux->workup Cool extract 6. Extraction (Extract with Chloroform) workup->extract Isolate dry 7. Dry & Concentrate (Dry over Na₂SO₄, Rotary Evaporation) extract->dry Process purify 8. Purification (Vacuum Distillation or Column Chromatography) dry->purify Refine product Final Product: 3-Methyl-1,5-naphthyridine purify->product Yields

Caption: A logical workflow for the Skraup synthesis.

Conclusion

The modified Skraup synthesis remains a highly effective and relevant method for accessing substituted 1,5-naphthyridines. While the reaction conditions are harsh and demand careful control, a thorough understanding of the mechanism and the specific role of each component transforms it from a challenging procedure into a predictable and powerful tool in the synthetic chemist's arsenal. By adhering to the principles of controlled reagent addition and temperature management, researchers can reliably produce 3-Methyl-1,5-naphthyridine, a valuable building block for further exploration in drug discovery and materials science.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3328. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed, 32689886. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Wikipedia. (2023). Skraup reaction. Wikipedia. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • chemeurope.com. (n.d.). Skraup reaction. chemeurope.com. [Link]

  • Kumar, A., & Kumar, V. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Brainly.in. (2019). The mild oxidizing agent in skraup synthesis. Brainly.in. [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. [Link]

  • NROChemistry. (2022). Skraup Reaction. YouTube. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Scott, K. A., & Njardarson, J. T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 997. [Link]

  • Soblesky, T., et al. (2000). Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. ResearchGate. [Link]

  • Fujiwara, H., & Kitagawa, K. (2000). SYNTHESIS OF PYRIDOPYRANOQUINOLINES BY THE SKRAUP REACTION OF AMINO-5H-BENZOPYRANO[2,3-b]PYRIDIN-5-ONES. Semantic Scholar. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Journal of the American Chemical Society, 44(10), 2259–2263. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses. [Link]

  • Reilly, J. L., & Semon, W. L. (1997). Process for preparing quinoline bases.
  • PrepChem.com. (n.d.). Synthesis of amino-quinoline. PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to the Friedländer Annulation for the Synthesis of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the Friedländer annulation, a powerful and versatile method for the synthesis of substituted naphthyridines. The focus of this guide is the synthesis of 3-Methyl-1,5-naphthyridine, a key building block in drug discovery programs. We will delve into the mechanistic intricacies of the reaction, provide a detailed experimental protocol, and discuss critical process parameters and potential challenges. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six possible isomers, each with a unique electronic distribution and pharmacological profile.[1] Among these, the 1,5-naphthyridine framework is of particular interest to medicinal chemists due to its presence in a wide array of biologically active molecules.[2][3] The strategic placement of the nitrogen atoms in the 1,5-naphthyridine core allows for diverse substitution patterns and the fine-tuning of physicochemical properties, making it an attractive scaffold for the development of novel therapeutics.

The Friedländer annulation, a classic condensation reaction, stands out as a straightforward and efficient method for the construction of the 1,5-naphthyridine ring system.[4][5] This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, under either acidic or basic catalysis.[2]

The Friedländer Annulation: A Mechanistic Perspective

The synthesis of 3-Methyl-1,5-naphthyridine via the Friedländer annulation proceeds through the reaction of a 3-aminopyridine derivative with crotonaldehyde. The reaction can be catalyzed by either acids or bases, and two primary mechanistic pathways are generally proposed.[6]

2.1. Proposed Reaction Mechanism

The reaction commences with either an aldol-type condensation between the enolate of the carbonyl compound and the amino-substituted carbonyl compound, or the formation of a Schiff base. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic 1,5-naphthyridine ring.

Friedlander_Mechanism Reactants 3-Aminopyridine + Crotonaldehyde Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base Reactants->Schiff_Base Schiff Base Formation Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Product 3-Methyl-1,5-naphthyridine Cyclized_Intermediate->Product Dehydration

Caption: Plausible mechanistic pathways for the Friedländer annulation.

2.2. The Role of Catalysis

The choice of catalyst, either acid or base, is a critical parameter that can significantly influence the reaction rate and yield.

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., ZnCl₂, CeCl₃·7H₂O) can be employed to activate the carbonyl group of crotonaldehyde, facilitating the initial condensation step.[2][7]

  • Base Catalysis: Bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the α-methylene group of the carbonyl compound, generating the reactive enolate intermediate.[4]

Experimental Protocol for the Synthesis of 3-Methyl-1,5-naphthyridine

This section provides a detailed, step-by-step methodology for the synthesis of 3-Methyl-1,5-naphthyridine based on the principles of the Friedländer annulation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Combine 3-aminopyridine, crotonaldehyde, and catalyst in a suitable solvent. Start->Reaction_Setup Heating Heating: Reflux the reaction mixture for a specified duration. Reaction_Setup->Heating Workup Aqueous Work-up: Neutralize, extract with an organic solvent. Heating->Workup Purification Purification: Column chromatography. Workup->Purification Characterization Characterization: NMR, MS. Purification->Characterization End End Product: 3-Methyl-1,5-naphthyridine Characterization->End

Caption: Experimental workflow for 3-Methyl-1,5-naphthyridine synthesis.

3.1. Materials and Reagents

Reagent/MaterialGradeSource
3-AminopyridineReagentCommercially Available
CrotonaldehydeReagentCommercially Available
Potassium Hydroxide (KOH)ACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

3.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-aminopyridine (1.0 eq.) in ethanol.

  • Addition of Reagents: To the stirred solution, add a solution of potassium hydroxide (0.2 eq.) in ethanol. Subsequently, add crotonaldehyde (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure of the purified 3-Methyl-1,5-naphthyridine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.3. Expected Spectroscopic Data

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyridine core and a singlet for the methyl group. A patent describing a similar synthesis reports the following chemical shifts: δ 8.90-8.89 (m, 1H), 8.31-8.25 (m, 2H), 7.60-7.49 (m, 2H), 2.76 (s, 3H).[8]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals corresponding to the carbon atoms of the naphthyridine ring and the methyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 3-Methyl-1,5-naphthyridine (C₉H₈N₂).

Critical Parameters and Troubleshooting

ParameterImportanceOptimization and Troubleshooting
Catalyst Crucial for reaction rate and yield.Both acid and base catalysts are effective. The choice may depend on the substrate's sensitivity. If the reaction is sluggish, consider a stronger catalyst or a Lewis acid.
Solvent Affects solubility and reaction temperature.Ethanol is a common choice. For less soluble starting materials, higher boiling point solvents like n-butanol or toluene can be used.
Temperature Influences reaction kinetics.The reaction is typically performed at reflux. Lower temperatures may lead to incomplete conversion, while excessively high temperatures could promote side reactions.
Purity of Reactants Essential for clean reaction and high yield.Use freshly distilled crotonaldehyde to avoid impurities from oxidation or polymerization.
Work-up and Purification Critical for isolating the pure product.Careful neutralization during work-up is important if an acid or base catalyst is used. Column chromatography is generally effective for purification.

Conclusion

The Friedländer annulation is a robust and highly adaptable synthetic strategy for accessing the medicinally important 1,5-naphthyridine scaffold. The synthesis of 3-Methyl-1,5-naphthyridine from readily available starting materials, as detailed in this guide, provides a practical and efficient route to this valuable building block. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. The information presented herein is intended to empower researchers in their efforts to design and synthesize the next generation of 1,5-naphthyridine-based therapeutic agents.

References

  • Friedländer, P. Ber. Dtsch. Chem. Ges.1882, 15, 2572-2575.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry2015, 24, 305-308.
  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2016, 21(9), 1184.
  • The Naphthyridines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: 2008.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega2021, 6(42), 28085–28094.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Friedländer synthesis. Wikipedia. ([Link])

  • Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Lett.2012, 53(48), 6526-6530.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry2019, 29(2), 199-203.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. ([Link])

  • Recent progress on Friedländer condensation reaction. Request PDF. ([Link])

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020, 25(14), 3247.
  • 1,5-Naphthyridine and Some of Its Alkyl Derivatives. J. Org. Chem.1962, 27(4), 1255–1259.
  • The Friedländer Synthesis of Quinolines. Organic Reactions. ([Link])

  • Method for preparing poly-substituted 1, 5-naphthyridine compound. CN101555248B.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. J. Med. Chem.2021, 64(13), 9066–9083.
  • ¹³C NMR Chemical Shifts. Organic Chemistry Data. ([Link])

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the 1,5-naphthyridine core represents a privileged heterocyclic scaffold. Its unique electronic properties and rigid, planar structure make it a cornerstone for the design of novel therapeutics and functional organic materials. 3-Methyl-1,5-naphthyridine, a simple yet important derivative, serves as a fundamental building block in the synthesis of more complex molecules. A thorough and unambiguous characterization of this foundational molecule is therefore not merely an academic exercise, but a critical prerequisite for ensuring the integrity and reproducibility of downstream research and development.

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 3-Methyl-1,5-naphthyridine. Moving beyond a simple recitation of data, this document delves into the "why" behind the experimental choices and the interpretation of the resulting spectra. It is designed to be a practical and authoritative resource, empowering researchers to confidently identify, characterize, and utilize this important chemical entity. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

The Molecular Blueprint: Structure and Properties

3-Methyl-1,5-naphthyridine possesses the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol [1][2]. Its structure consists of two fused pyridine rings with a methyl group at the 3-position. This seemingly minor substitution has a significant impact on the molecule's electronic distribution and, consequently, its spectroscopic signature.

Molecular Structure of 3-Methyl-1,5-naphthyridine

Caption: Numbering of 3-Methyl-1,5-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-Methyl-1,5-naphthyridine, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0d~4.5
H-48.2 - 8.4s-
H-68.6 - 8.8dd~8.5, 1.5
H-77.5 - 7.7dd~8.5, 4.5
H-88.9 - 9.1dd~4.5, 1.5
CH₃2.5 - 2.7s-

Note: These are predicted values based on data for similar 1,5-naphthyridine derivatives. Actual experimental values may vary slightly.

Interpretation and Rationale:

  • Aromatic Protons: The protons on the naphthyridine core are expected to resonate in the downfield region (7.5-9.1 ppm) due to the deshielding effect of the aromatic ring currents. The protons adjacent to the nitrogen atoms (H-2, H-6, H-8) will be the most deshielded and appear at the lowest field.

  • Methyl Protons: The methyl group protons will appear as a singlet in the upfield region (around 2.6 ppm) as they are not coupled to any other protons.

  • Coupling Patterns: The coupling constants (J values) provide information about the connectivity of the protons. For instance, the coupling between H-6 and H-7 (ortho-coupling) is expected to be large (~8.5 Hz), while the coupling between H-6 and H-8 (meta-coupling) will be smaller (~1.5 Hz).

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of 3-Methyl-1,5-naphthyridine solvent in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent tms Add TMS as internal standard solvent->tms tube Transfer to 5 mm NMR tube tms->tube spectrometer Place sample in a 400 MHz (or higher) NMR spectrometer tube->spectrometer shim Shim the magnetic field spectrometer->shim acquire Acquire ¹H spectrum (e.g., 16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3135 - 140
C-4120 - 125
C-4a140 - 145
C-6148 - 152
C-7122 - 127
C-8135 - 140
C-8a145 - 150
CH₃18 - 22

Note: These are predicted values based on data for similar 1,5-naphthyridine derivatives[3]. Actual experimental values may vary slightly.

Interpretation and Rationale:

  • Aromatic Carbons: The carbons of the naphthyridine ring will resonate in the downfield region (120-155 ppm). The carbons directly bonded to nitrogen (C-2, C-6, C-8a, C-4a) are expected to be the most deshielded.

  • Methyl Carbon: The methyl carbon will appear at a much higher field (around 20 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the acquisition parameters. A greater number of scans are typically required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 144, corresponding to the molecular weight of 3-Methyl-1,5-naphthyridine[1][2].

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-heterocycles involve the loss of small, stable molecules such as HCN. A significant fragment might be observed at m/z = 117, corresponding to the loss of HCN from the molecular ion. Another possible fragmentation is the loss of a methyl radical, leading to a peak at m/z = 129.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Prepare a dilute solution (1-10 µg/mL) in a volatile solvent (e.g., methanol) filter Filter the solution if any particulate matter is present inject Introduce the sample into the ion source (e.g., via direct infusion or GC inlet) filter->inject ionize Ionize the sample using a 70 eV electron beam inject->ionize analyze Analyze the resulting ions in the mass analyzer ionize->analyze detect Detect the ions and generate the mass spectrum analyze->detect

Caption: Workflow for EI-MS analysis.

Vibrational Spectroscopy: Fingerprinting the Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is highly specific to the compound's structure and functional groups.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3050 - 3100C-H stretch (aromatic)Medium
2920 - 2980C-H stretch (methyl)Medium
1580 - 1620C=C and C=N stretchingStrong
1400 - 1500C-H in-plane bendingMedium-Strong
750 - 850C-H out-of-plane bendingStrong

Interpretation and Rationale:

  • C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹.

  • Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the naphthyridine ring system give rise to strong absorptions in the 1580-1620 cm⁻¹ region.

  • "Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_place Place a small amount of solid 3-Methyl-1,5-naphthyridine on the ATR crystal pressure Apply pressure to ensure good contact with the crystal sample_place->pressure background Collect a background spectrum of the empty ATR crystal pressure->background collect_sample Collect the sample spectrum background->collect_sample subtract Subtract the background spectrum from the sample spectrum collect_sample->subtract label_peaks Identify and label significant absorption peaks subtract->label_peaks

Caption: Workflow for ATR-FTIR analysis.

Electronic Spectroscopy: Investigating the π-System

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Expected UV-Vis Absorption Maxima

The UV-Vis spectrum of 3-Methyl-1,5-naphthyridine is expected to show multiple absorption bands in the UV region, characteristic of its aromatic nature. The exact positions of the absorption maxima (λ_max) will be solvent-dependent. In a non-polar solvent like hexane, one might expect to see bands around 220 nm, 270 nm, and 310 nm, corresponding to π → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing stock Prepare a stock solution of known concentration in a UV-grade solvent (e.g., ethanol) dilute Prepare a dilute solution (e.g., 10⁻⁵ M) from the stock stock->dilute cuvette Fill a quartz cuvette with the dilute solution dilute->cuvette blank Record a baseline spectrum with a cuvette containing only the solvent cuvette->blank record Record the absorption spectrum of the sample blank->record identify Identify the wavelengths of maximum absorbance (λ_max) record->identify calculate Calculate molar absorptivity (ε) if desired

Caption: Workflow for UV-Vis analysis.

Conclusion: A Foundation for Future Discovery

The spectroscopic techniques detailed in this guide provide a powerful and complementary suite of tools for the unambiguous characterization of 3-Methyl-1,5-naphthyridine. By understanding the principles behind each technique and the rationale for interpreting the resulting data, researchers can ensure the quality and integrity of their work. This foundational knowledge is paramount as we continue to build upon the rich chemistry of the 1,5-naphthyridine scaffold to address challenges in medicine and materials science.

References

  • GSRS. (n.d.). 3-METHYL-1,5-NAPHTHYRIDINE. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-6H-indolo[3,2,1-de][1][4]naphthyridin-2,6-dione. Retrieved from [Link]

  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Retrieved from [Link]

  • P212121 Store. (n.d.). Methyl 1,5-naphthyridine-3-carboxylate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002927). Retrieved from [Link]

  • GSRS. (n.d.). 3-METHYL-1,5-NAPHTHYRIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

  • Paudler, W. W., & Kress, T. J. (1963). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 28(7), 1702-1704. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-Methyl-1,5-naphthyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting one-dimensional (1D) and two-dimensional (2D) NMR data for this heterocyclic compound. We will explore the expected spectral features based on the known principles of NMR spectroscopy and provide detailed experimental protocols for obtaining high-quality data.

Introduction to 3-Methyl-1,5-naphthyridine and NMR Spectroscopy

3-Methyl-1,5-naphthyridine is a heterocyclic aromatic compound belonging to the naphthyridine family, a class of molecules of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Predicted NMR Data and Spectral Interpretation

The structural numbering for 3-Methyl-1,5-naphthyridine is as follows:

Caption: Structure of 3-Methyl-1,5-naphthyridine with IUPAC numbering.

Predicted ¹H NMR Data

The introduction of a methyl group at the C3 position is expected to influence the chemical shifts of the neighboring protons through electronic and anisotropic effects. The predicted ¹H NMR data in a standard solvent like CDCl₃ are summarized below.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H2~8.8s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent N1.
H4~8.2s-Singlet. Deshielded by proximity to N5 and the electron-withdrawing nature of the ring system.
H6~8.9ddJ = 4.2, 1.7Doublet of doublets, coupled to H7 and H8. Highly deshielded due to proximity to N5.
H7~7.6ddJ = 8.4, 4.2Doublet of doublets, coupled to H6 and H8.
H8~8.3ddJ = 8.4, 1.7Doublet of doublets, coupled to H6 and H7.
CH₃~2.5s-Singlet in the typical range for an aromatic methyl group.
Predicted ¹³C NMR Data

The carbon chemical shifts are also influenced by the methyl substituent. The predicted ¹³C NMR data are presented below.

CarbonPredicted Chemical Shift (ppm)Rationale for Assignment
C2~152Deshielded due to proximity to N1.
C3~135Substituted carbon, with a shift influenced by the attached methyl group.
C4~138Deshielded due to proximity to the bridgehead carbon and N5.
C4a~122Bridgehead carbon.
C6~150Highly deshielded due to proximity to N5.
C7~125Aromatic CH carbon.
C8~144Deshielded due to proximity to N1.
C8a~148Bridgehead carbon, deshielded by two nitrogen atoms.
CH₃~18Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR data for 3-Methyl-1,5-naphthyridine, meticulous sample preparation and the selection of appropriate acquisition parameters are crucial.[6][7][8][9][10]

Sample Preparation
  • Compound Purity : Ensure the sample is of high purity to avoid interfering signals from impurities.

  • Solvent Selection : Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[7] Ensure the solvent is of high isotopic purity.

  • Concentration : For ¹H NMR, a concentration of 5-20 mg in 0.6 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[8][9]

  • Labeling : Clearly label the NMR tube with the sample information.[10]

1D NMR Data Acquisition

The following are recommended starting parameters for acquiring 1D ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.[11][12][13]

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz or higher100 MHz or higher
Pulse Angle30-45°30-45°
Acquisition Time (AQ)3-4 s1-2 s
Relaxation Delay (D1)1-2 s2 s
Number of Scans (NS)8-16128 or more
Spectral Width (SW)12-16 ppm220-250 ppm
2D NMR Data Acquisition for Structural Elucidation

To confirm the assignments made from the 1D spectra and to fully elucidate the structure, a suite of 2D NMR experiments is indispensable.[14][15][16][17][18]

  • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks. Cross-peaks will appear between protons that are coupled to each other, confirming the connectivity of the proton spin systems in the naphthyridine rings.[14][17]

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms. This is a powerful tool for assigning carbon resonances based on the already assigned proton signals.[14][15][17]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Reveals long-range (2-3 bond) correlations between protons and carbons. This experiment is crucial for identifying quaternary carbons and for connecting different spin systems across the molecule.[14][15][17]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structural Elucidation H1_NMR ¹H NMR Spectrum Proton_Assignment Proton Assignments H1_NMR->Proton_Assignment C13_NMR ¹³C NMR Spectrum Carbon_Assignment Carbon Assignments C13_NMR->Carbon_Assignment COSY COSY COSY->Proton_Assignment HSQC HSQC HSQC->Carbon_Assignment HMBC HMBC Final_Structure Final Structure Confirmation HMBC->Final_Structure Proton_Assignment->COSY Proton_Assignment->HSQC Proton_Assignment->HMBC Carbon_Assignment->HMBC Carbon_Assignment->Final_Structure

Caption: A typical workflow for structure elucidation using 1D and 2D NMR spectroscopy.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-1,5-naphthyridine, grounded in the fundamental principles of NMR spectroscopy. The provided experimental protocols offer a robust starting point for researchers aiming to acquire high-quality NMR data for this and related compounds. The combination of 1D and 2D NMR techniques, as outlined, is a powerful strategy for the unambiguous structural characterization of complex organic molecules, which is a critical step in modern chemical and pharmaceutical research.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • NMR Sample Prepara-on. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. [Link]

  • University of Washington, Chemistry Department, NMR Facility. Optimized Default 1H Parameters. [Link]

  • Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry, 2018, ch. 5, pp. 45-67. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube, 10 Aug. 2020. [Link]

  • Letertre, M., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, vol. 11, no. 9, 2021, p. 589. [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate, July 2019. [Link]

  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts, 11 Feb. 2023. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • 3-METHYL-1,5-NAPHTHYRIDINE. GSRS. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

  • ¹H- (A) and ¹³C- (B) NMR chemical shifts (CDCl3) of the title compound. ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Paudler, W. W., & Kress, T. J. (2007). The Naphthyridines. John Wiley & Sons.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 13C NMR Spectrum (1D, 300 MHz, CDCl3, simulated) (NP0035914). NP-MRD. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Rapoport, H., & Batcho, A. D. (1962). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 28(7), 1753–1759. [Link]

  • 1 H NMR spectra of P3 and compound 3 in CDCl3. The solvent peak is marked with asterisk (*). ResearchGate. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • 1,5-Naphthyridine. ATB. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of nitrogen-containing heterocyclic compounds is a critical endeavor. These scaffolds form the backbone of a vast array of bioactive molecules. Among them, 3-Methyl-1,5-naphthyridine, a seemingly simple yet intriguing molecule, presents a unique analytical challenge and opportunity. This guide is not a mere recitation of standard operating procedures. Instead, it is a distillation of field-proven insights, designed to empower researchers to not only acquire high-quality mass spectrometry data for this compound but also to understand the "why" behind each step of the analytical process. We will delve into the nuances of sample preparation, the rationale behind selecting specific ionization techniques and instrumental parameters, and the logic of interpreting the resulting fragmentation patterns. Our approach is rooted in the principles of scientific integrity, ensuring that each protocol is a self-validating system, producing data that is both reproducible and defensible.

Foundational Knowledge: Understanding 3-Methyl-1,5-naphthyridine

Before embarking on any analytical journey, a thorough understanding of the analyte is paramount. 3-Methyl-1,5-naphthyridine is a heterocyclic aromatic compound with the chemical formula C₉H₈N₂ and a monoisotopic mass of 144.0687 g/mol [1]. Its structure, featuring a fused pyridine ring system with a methyl substituent, dictates its physicochemical properties and, consequently, its behavior within a mass spectrometer. The presence of two nitrogen atoms provides basic sites amenable to protonation, making electrospray ionization in positive ion mode a logical starting point for analysis.

Table 1: Physicochemical Properties of 3-Methyl-1,5-naphthyridine

PropertyValueSource
Chemical FormulaC₉H₈N₂[1]
Molecular Weight144.17 g/mol [1]
Monoisotopic Mass144.0687 g/mol [1]
InChIKeyABGOJEHSELXHTI-UHFFFAOYSA-N[1]
SMILESCc1cc2c(cccn2)nc1[1]

The Analytical Workflow: A Step-by-Step Guide to Robust Mass Spectrometry Analysis

The following sections detail a comprehensive workflow for the mass spectrometric analysis of 3-Methyl-1,5-naphthyridine, from initial sample handling to final data interpretation. This workflow is designed to be a dynamic framework, adaptable to various instrumental platforms and research questions.

Mass_Spectrometry_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_interp Data Analysis & Interpretation SamplePrep Sample Preparation MethodDev LC-MS Method Development SamplePrep->MethodDev LCSysPrep LC System Preparation LCSysPrep->MethodDev MSSysPrep MS System Preparation MSSysPrep->MethodDev DataAcq Data Acquisition (Full Scan & MS/MS) MethodDev->DataAcq DataProc Data Processing DataAcq->DataProc FragAnalysis Fragmentation Analysis DataProc->FragAnalysis Report Reporting FragAnalysis->Report Fragmentation_Pathway M_H [M+H]⁺ m/z 145.0760 M_H_minus_H [M]⁺ m/z 144.0682 M_H->M_H_minus_H - H• M_H_minus_CH3 [M+H-CH₃]⁺ m/z 130.0604 M_H->M_H_minus_CH3 - CH₃• M_H_minus_HCN [M+H-HCN]⁺ m/z 118.0651 M_H->M_H_minus_HCN - HCN M_H_minus_CH3_minus_HCN [M+H-CH₃-HCN]⁺ m/z 103.0546 M_H_minus_CH3->M_H_minus_CH3_minus_HCN - HCN

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1,5-naphthyridine is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of 1,5-naphthyridine, it belongs to a class of compounds known as diazanaphthalenes, which are characterized by a bicyclic structure composed of two fused pyridine rings. The strategic placement of the nitrogen atoms and the methyl substituent on this scaffold imparts a unique set of electronic and steric properties, making it a valuable building block for the synthesis of complex molecules with diverse biological activities and material applications. This guide provides a comprehensive overview of the core chemical properties of 3-Methyl-1,5-naphthyridine, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.

Core Molecular Attributes

The fundamental characteristics of 3-Methyl-1,5-naphthyridine are summarized in the table below, providing a foundational understanding of its molecular identity.

PropertyValue
Molecular Formula C₉H₈N₂[1]
Molecular Weight 144.17 g/mol [1]
Appearance Solid
Melting Point 73-75 °C

Molecular Structure:

The structure of 3-Methyl-1,5-naphthyridine, characterized by the fusion of two pyridine rings with a methyl group at the 3-position, is depicted below. This arrangement influences the molecule's electronic distribution and steric accessibility, which are key determinants of its chemical behavior.

Caption: Molecular structure of 3-Methyl-1,5-naphthyridine.

Synthesis of the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine scaffold is a cornerstone of its chemistry. Several classical methods have been established for this purpose, with the Skraup and Friedländer syntheses being the most prominent. These reactions provide versatile pathways to the core structure, which can then be further functionalized.

The Skraup Reaction: A Classic Approach

The Skraup synthesis is a powerful method for the preparation of quinolines and related heterocyclic systems, including 1,5-naphthyridines.[2] The reaction typically involves the treatment of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of the 1,5-naphthyridine skeleton, 3-aminopyridine serves as the key starting material.[3]

Reaction Mechanism Overview:

The Skraup reaction proceeds through a series of complex steps, initiated by the dehydration of glycerol to form the reactive intermediate, acrolein. This is followed by a Michael addition of the aminopyridine to the acrolein, cyclization, and subsequent oxidation to yield the aromatic 1,5-naphthyridine ring system.

Skraup_Synthesis Start 3-Aminopyridine + Glycerol Reagents H₂SO₄ (Dehydrating Agent) Oxidizing Agent (e.g., Nitrobenzene) Start->Reagents Michael Michael Addition Start->Michael Acrolein In situ formation of Acrolein Reagents->Acrolein Acrolein->Michael Cyclization Electrophilic Cyclization Michael->Cyclization Formation of dihydro-1,5-naphthyridine intermediate Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Product 1,5-Naphthyridine Core Oxidation->Product

Caption: Generalized workflow of the Skraup synthesis for the 1,5-naphthyridine core.

Experimental Protocol: A Modified Skraup Synthesis for Substituted 1,5-Naphthyridines

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the substituted 3-aminopyridine with glycerol and a mild oxidizing agent.

  • Acid Addition: Slowly add concentrated sulfuric acid to the mixture with cooling to control the exothermic reaction.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 120-160 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and carefully poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the desired substituted 1,5-naphthyridine.

The Friedländer Synthesis: A Versatile Alternative

The Friedländer synthesis provides another key route to quinolines and their aza-analogs, including 1,5-naphthyridines. This method involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[5] For the synthesis of 1,5-naphthyridines, 3-amino-2-formylpyridine or a related derivative would be the starting material.

Reaction Mechanism Overview:

The reaction can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. The reaction is typically catalyzed by either acid or base.

Friedlander_Synthesis cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First a1 2-Aminoaromatic Aldehyde/Ketone + α-Methylene Compound a2 Aldol Condensation a1->a2 a3 Cyclization & Dehydration a2->a3 Product Substituted 1,5-Naphthyridine a3->Product b1 2-Aminoaromatic Aldehyde/Ketone + α-Methylene Compound b2 Schiff Base Formation b1->b2 b3 Intramolecular Aldol Reaction & Dehydration b2->b3 b3->Product

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Spectroscopic Profile

The structural elucidation of 3-Methyl-1,5-naphthyridine relies on a combination of standard spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 3-Methyl-1,5-naphthyridine is expected to show a distinct set of signals corresponding to the aromatic protons and the methyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their chemical shifts and coupling patterns dictated by their position relative to the nitrogen atoms and the methyl group. The methyl protons will give rise to a singlet in the upfield region, likely around 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbons adjacent to the nitrogen atoms appearing at the lower end of this range. The methyl carbon will have a characteristic signal in the aliphatic region, typically around 15-25 ppm.

Table of Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C2~153
C3~130
C4~137
C4a~144
C6~151
C7~124
C8~137
C8a~121
-CH₃~18-22

Note: These are estimated values based on data for related 1,5-naphthyridine derivatives and general principles of ¹³C NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of 3-Methyl-1,5-naphthyridine will show a prominent molecular ion peak (M⁺) at m/z = 144, corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of small, stable molecules such as HCN, as well as fragmentation of the methyl group.

Expected Fragmentation Pattern:

  • M⁺: m/z = 144

  • [M-H]⁺: m/z = 143

  • [M-CH₃]⁺: m/z = 129

  • [M-HCN]⁺: m/z = 117

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-1,5-naphthyridine will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretching
2950-2850Methyl C-HStretching
1600-1450C=C and C=NRing Stretching
1450-1350Methyl C-HBending
900-650Aromatic C-HOut-of-plane Bending

Chemical Reactivity

The reactivity of the 1,5-naphthyridine ring system is influenced by the presence of the two electron-withdrawing nitrogen atoms, which makes the ring electron-deficient. This electronic nature governs its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the 1,5-naphthyridine ring is generally difficult due to the deactivating effect of the pyridine nitrogens. When such reactions do occur, they typically require forcing conditions. The regioselectivity of the substitution is directed by the combined electronic effects of the nitrogen atoms and the methyl group. The methyl group is an activating, ortho-, para-director, while the nitrogen atoms are deactivating and meta-directing with respect to themselves. The interplay of these effects will determine the position of substitution.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms (positions 2, 4, 6, and 8). The presence of a good leaving group, such as a halogen, at one of these positions facilitates the reaction. The 3-methyl group will have a modest electronic influence on the rate and regioselectivity of nucleophilic attack.

Reactivity Naphthyridine 3-Methyl-1,5-naphthyridine EAS Electrophilic Aromatic Substitution (Requires forcing conditions) Naphthyridine->EAS NAS Nucleophilic Aromatic Substitution (Favored at electron-deficient positions) Naphthyridine->NAS Electrophile Electrophile (E⁺) Electrophile->EAS Nucleophile Nucleophile (Nu⁻) Nucleophile->NAS Product_EAS Substituted Product EAS->Product_EAS Product_NAS Substituted Product NAS->Product_NAS

Caption: General reactivity of 3-Methyl-1,5-naphthyridine towards electrophiles and nucleophiles.

Applications in Drug Discovery and Materials Science

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7] The incorporation of a methyl group at the 3-position can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Key Therapeutic Areas:

  • Anticancer Agents: Many 1,5-naphthyridine derivatives have been investigated as kinase inhibitors, which are a crucial class of anticancer drugs.

  • Antimicrobial Agents: The naphthyridine core is a key component of several antibacterial and antifungal compounds.[8]

  • Anti-inflammatory Agents: Derivatives of 1,5-naphthyridine have shown promise as potent anti-inflammatory agents.[6]

  • Immunomodulatory Agents: The ability of certain 1,5-naphthyridine compounds to modulate the immune response has been explored.[6]

In the realm of materials science, the rigid, planar structure and the presence of nitrogen atoms make 1,5-naphthyridine derivatives attractive candidates for use in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry.

Conclusion

3-Methyl-1,5-naphthyridine is a heterocyclic compound with a rich and varied chemistry. Its synthesis, reactivity, and spectroscopic properties are well-defined by the interplay of its aromatic character, the electron-withdrawing nature of the pyridine nitrogens, and the electronic and steric influence of the methyl group. The proven biological and material applications of the 1,5-naphthyridine scaffold underscore the importance of understanding the fundamental chemical properties of its derivatives. This guide has provided a comprehensive technical overview intended to support the research and development efforts of scientists working with this versatile and promising molecule.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Alajarin, R., Vidal, A., Ortin, M. M., & Bautista, D. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • 3-METHYL-1,5-NAPHTHYRIDINE. (n.d.). Gsrs. Retrieved January 14, 2026, from [Link]

  • Friedländer synthesis. (2023, September 26). In Wikipedia. [Link]

  • Kaczor, A. A., & Satała, G. (2022). Biological Activity of Naturally Derived Naphthyridines. Pharmaceuticals, 15(11), 1369. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 14, 2026, from [Link]

  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (2015). Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • Skraup reaction. (2023, September 26). In Wikipedia. [Link]

  • G.S.S.S., & N, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Kaczor, A. A., & Satała, G. (2022). Biological Activity of Naturally Derived Naphthyridines. Pharmaceuticals, 15(11), 1369. [Link]

  • Kaczor, A. A., & Satała, G. (2022). Biological Activity of Naturally Derived Naphthyridines. Pharmaceuticals, 15(11), 1369. [Link]

  • Kaczor, A. A., & Satała, G. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1705. [Link]

Sources

A Technical Guide to the Solubility and Stability of 3-Methyl-1,5-naphthyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Methyl-1,5-naphthyridine, a key heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this molecule.

Introduction: The Significance of 1,5-Naphthyridines in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The strategic placement of nitrogen atoms within the fused ring system allows for diverse intermolecular interactions, making these compounds attractive candidates for targeting various biological pathways. 3-Methyl-1,5-naphthyridine, a specific analog, is of growing interest for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development from a laboratory curiosity to a viable clinical candidate. Poor solubility can hinder oral bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.[3][4]

This guide will delve into the critical aspects of solubility and stability assessment for 3-Methyl-1,5-naphthyridine, providing a robust framework for its evaluation. While direct experimental data for the 3-methyl isomer is limited in publicly available literature, this guide will leverage data from the closely related 2-Methyl-1,5-naphthyridine and established principles of heterocyclic chemistry to provide a predictive and practical approach.

Part 1: Solubility Profile of 3-Methyl-1,5-naphthyridine

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. The structure of 3-Methyl-1,5-naphthyridine, featuring a nonpolar aromatic system and polar nitrogen atoms, suggests an amphiphilic nature, with solubility varying significantly across different solvent systems.

Predicted Solubility Behavior

Based on the behavior of the analogous 2-Methyl-1,5-naphthyridine, the solubility of 3-Methyl-1,5-naphthyridine is predicted to follow these trends:

  • Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents like water, methanol, and ethanol.[5] The nitrogen atoms can act as hydrogen bond acceptors, and in acidic conditions, their protonation will significantly enhance aqueous solubility.[5] This pH-dependent solubility is a key characteristic to be exploited in formulation development.

  • Polar Aprotic Solvents: Excellent solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[5] These solvents can effectively solvate the molecule through dipole-dipole interactions without competing for hydrogen bonding.

  • Nonpolar Solvents: Limited solubility is predicted in nonpolar solvents like cyclohexane and carbon tetrachloride.[5] However, moderate solubility may be observed in aromatic solvents like benzene due to potential π-π stacking interactions.[5]

Quantitative Solubility Data (Predicted for 3-Methyl-1,5-naphthyridine based on 2-Methyl-1,5-naphthyridine)
Solvent TypeSolventPredicted SolubilityRationale
Polar Protic Water (neutral pH)ModerateAmphiphilic nature
Water (acidic pH)HighProtonation of nitrogen atoms
MethanolGoodHydrogen bonding
EthanolGoodHydrogen bonding
Polar Aprotic DMSOExcellentStrong dipole-dipole interactions
AcetonitrileGoodDipole-dipole interactions
Nonpolar CyclohexaneLowMismatch in polarity
BenzeneModerateπ-π stacking interactions
Experimental Protocol for Solubility Determination

A robust determination of solubility is crucial. The following protocol outlines a standard procedure for assessing the thermodynamic solubility of 3-Methyl-1,5-naphthyridine.

Objective: To determine the equilibrium solubility of 3-Methyl-1,5-naphthyridine in various solvents.

Materials:

  • 3-Methyl-1,5-naphthyridine

  • Selected solvents (e.g., water, pH buffers, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of 3-Methyl-1,5-naphthyridine to a known volume of each solvent in a vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved 3-Methyl-1,5-naphthyridine.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

graph TD { A[Start: Add excess 3-Methyl-1,5-naphthyridine to solvent] --> B{Equilibrate at constant temperature}; B --> C[Centrifuge to separate solid and liquid phases]; C --> D[Sample supernatant]; D --> E[Dilute sample]; E --> F[Analyze by HPLC]; F --> G[End: Calculate solubility]; } Caption: Thermodynamic Solubility Determination Workflow.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of 3-Methyl-1,5-naphthyridine is essential for determining its shelf-life, storage conditions, and potential degradation pathways.[3][4] Forced degradation studies, or stress testing, are a regulatory requirement and a critical tool in drug development to identify likely degradation products and establish stability-indicating analytical methods.[6][7]

Principles of Forced Degradation

Forced degradation involves subjecting the drug substance to conditions more severe than accelerated stability testing to promote degradation.[3] The goal is to achieve a target degradation of 10-20%, which is sufficient to identify and characterize degradation products without completely destroying the molecule.[6] Key stress conditions include:

  • Hydrolysis (Acidic and Basic): Evaluates susceptibility to degradation in aqueous environments of varying pH.

  • Oxidation: Assesses reactivity with oxidizing agents.

  • Photolysis: Determines sensitivity to light exposure.

  • Thermal Stress: Investigates degradation at elevated temperatures.

Predicted Stability of 3-Methyl-1,5-naphthyridine

The naphthyridine ring system is generally stable, but certain functionalities can introduce liabilities. The presence of nitrogen atoms can make the ring susceptible to oxidation. The methyl group could also be a site for oxidative degradation. The molecule's stability is expected to be pH-dependent due to the basicity of the nitrogen atoms.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on 3-Methyl-1,5-naphthyridine.

Objective: To investigate the degradation pathways of 3-Methyl-1,5-naphthyridine under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 3-Methyl-1,5-naphthyridine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of 3-Methyl-1,5-naphthyridine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add H₂O₂ to the sample solution to a final concentration of 3%. Store at room temperature for a defined period.

    • Thermal Degradation: Store the solid drug substance and a solution in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid drug substance and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points and Neutralization: Withdraw samples at various time points. For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent drug from all degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of 3-Methyl-1,5-naphthyridine.

    • Identify and characterize the major degradation products using mass spectrometry data.

    • Propose potential degradation pathways.

graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Forced Degradation Study Workflow.

Part 3: Analytical Methodologies

The development of robust analytical methods is crucial for the accurate quantification of 3-Methyl-1,5-naphthyridine and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the analysis of 3-Methyl-1,5-naphthyridine in solubility and stability studies. A reversed-phase C18 column is likely to be suitable. The mobile phase will typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). UV detection at a wavelength corresponding to the absorbance maximum of the compound should be employed. Method development should focus on achieving good resolution between the parent compound and any potential degradation products.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) in positive ion mode is expected to be effective for this nitrogen-containing heterocyclic compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for assessing the solubility and stability of 3-Methyl-1,5-naphthyridine. While predictive data based on the closely related 2-Methyl-1,5-naphthyridine offers a strong starting point, it is imperative that these properties are experimentally determined for the 3-methyl isomer to support its progression through the drug development pipeline. The detailed protocols provided herein offer a clear path for generating this critical data. Future work should focus on the isolation and full structural characterization of any significant degradation products to ensure the safety and efficacy of potential drug candidates based on this promising scaffold.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Results of forced degradation study. | Download Table. (n.d.). ResearchGate.
  • Buy 2-Methyl-1,5-naphthyridine | 7675-32-3. (2023, August 15). Smolecule.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020, July 16). Molecules.
  • III Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate.
  • The Naphthyridines. (n.d.). Wiley.
  • 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3. (n.d.). Chemsrc.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. (2023, November 19). Physical Chemistry Research.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). ResearchGate.
  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). PMC.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020, July 16). PubMed.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI.

Sources

Introduction: The Dynamic Nature of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Methyl-Substituted 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiproliferative and antibacterial properties.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent pharmacophore for interacting with biological targets. However, the introduction of substituents, particularly methyl groups in combination with functional groups like amines or hydroxyls, unveils a layer of chemical complexity crucial for drug development: tautomerism.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] This is not a mere resonance effect; tautomers are distinct chemical entities with different physicochemical properties, including pKa, solubility, hydrogen bonding capabilities, and molecular shape.[3][4] Consequently, different tautomers of a single drug molecule can exhibit vastly different pharmacokinetic profiles and binding affinities for their target proteins.[3][5] For researchers in drug development, understanding and controlling the tautomeric equilibrium of a lead compound is not an academic exercise—it is fundamental to designing safe and effective medicines.

This guide provides a detailed exploration of the predominant tautomeric forms in methyl-substituted 1,5-naphthyridines, outlines robust experimental and computational methodologies for their characterization, and discusses the profound implications of this phenomenon in a pharmaceutical context.

Pillar 1: Principal Tautomeric Equilibria

In methyl-substituted 1,5-naphthyridines, two primary forms of prototropic tautomerism are of paramount importance: lactam-lactim (a form of keto-enol) and amino-imino tautomerism. The position of the methyl group—an electron-donating substituent—can subtly influence the position of this equilibrium.

Lactam-Lactim Tautomerism in Hydroxy-Methyl Derivatives

When a hydroxyl group is present at a position capable of tautomerization (e.g., C2, C4, C6, or C8), an equilibrium exists between the aromatic hydroxy (lactim or enol) form and the non-aromatic pyridinone (lactam or keto) form.

G cluster_lactam Lactam (Keto) Form cluster_lactim Lactim (Enol) Form Lactam 2-Methyl-1,5-naphthyridin-4(1H)-one Lactim 2-Methyl-1,5-naphthyridin-4-ol Lactam->Lactim H⁺ Migration G cluster_amino Amino Form cluster_imino Imino Form Amino 4-Amino-2-methyl-1,5-naphthyridine Imino 2-Methyl-1H-1,5-naphthyridin-4-imine Amino->Imino H⁺ Migration

Caption: Amino-Imino tautomeric equilibrium in a model methyl-1,5-naphthyridine.

Unlike the lactam-lactim case, the amino tautomer is typically the more stable and overwhelmingly predominant form for most amino-heterocycles in solution. [6]The aromaticity of the pyridine ring is fully maintained in the amino form, providing significant thermodynamic stability. The imino form disrupts this aromaticity and is generally less favorable unless stabilized by strong intramolecular hydrogen bonding or specific electronic effects. [7]

Pillar 2: Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for unambiguously identifying the dominant tautomer and quantifying the equilibrium.

Spectroscopic Analysis: The Experimental Bedrock

Spectroscopic techniques provide direct physical evidence of the tautomeric forms present in a sample. The choice of method depends on the specific information required, from structural confirmation to the dynamics of interconversion.

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive tool for studying tautomerism in solution. [8][9]By analyzing the chemical shifts of key nuclei (¹H, ¹³C, ¹⁵N), one can distinguish between tautomers. [10][11]

  • Causality of Method Choice: The chemical environment of a nucleus dictates its resonance frequency (chemical shift). The conversion of a C-OH group (lactim) to a C=O group (lactam) or a C-NH₂ group (amino) to a C=NH group (imino) results in large, predictable changes in the ¹³C chemical shifts of the carbons involved, providing a clear diagnostic marker. [12]Similarly, the protonation state of nitrogen dramatically alters its ¹⁵N chemical shift.

Table 1: Typical Diagnostic NMR and IR Data for Tautomer Identification

Tautomer TypeCharacteristic ¹H NMR Shift (ppm)Characteristic ¹³C NMR Shift (ppm)Characteristic IR Frequency (cm⁻¹)
Lactam (Keto) N-H: 10.0 - 13.0 (broad)C=O: 170 - 190C=O stretch: 1650 - 1700 (strong)
Lactim (Enol) O-H: 9.0 - 12.0 (often exchange-broadened)C-OH: 160 - 170 [12]O-H stretch: 3200 - 3600 (broad)
Amino NH₂: 5.0 - 8.0 (broad)C-NH₂: 145 - 160N-H stretch: 3300 - 3500 (two bands)
Imino =N-H: 8.0 - 10.0C=N: 165 - 175N-H stretch: 3200 - 3400 (one band)

Experimental Protocol 1: NMR Analysis of Tautomeric Equilibrium

  • Self-Validating Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) in a deuterated solvent (0.5-0.7 mL). Causality: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ or CDCl₃ are preferred as they minimize proton exchange with the solvent, which can complicate spectra. Run a control spectrum of a locked derivative (e.g., an N-methylated lactam or O-methylated lactim) to obtain reference chemical shifts for a single, non-interconverting tautomer.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the sample is thermally equilibrated inside the probe before acquisition.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum to assess sample purity and identify exchangeable protons (N-H, O-H).

    • Acquire a quantitative ¹³C spectrum (e.g., using inverse-gated decoupling) to obtain accurate integrals for carbon signals.

    • (Optional) For dynamic systems, perform variable temperature (VT) NMR studies to observe changes in the equilibrium or coalescence of signals, which can be used to determine the energy barrier of interconversion. [13]4. Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the observed chemical shifts with the reference spectra of locked derivatives and values from Table 1 to assign signals to specific tautomers.

    • If both tautomers are present and in slow exchange, calculate the molar ratio by integrating well-resolved, non-overlapping signals corresponding to each species. The equilibrium constant (KT) is the ratio of these integrals.

2.1.2 UV-Vis and Infrared (IR) Spectroscopy

While NMR provides detailed structural data, UV-Vis and IR spectroscopy offer complementary and often quicker methods for characterization.

  • UV-Vis Spectroscopy: Tautomers possess different chromophores and thus exhibit distinct absorption spectra. The highly conjugated aromatic lactim form typically absorbs at a longer wavelength than the less conjugated lactam form. Temperature-dependent UV-Vis studies can be used to analyze the thermodynamics of the equilibrium. [14]* Infrared (IR) Spectroscopy: IR is excellent for identifying key functional groups. The presence of a strong absorption band in the 1650-1700 cm⁻¹ region is a hallmark of the C=O stretch in a lactam, while its absence, coupled with a broad O-H stretch around 3200-3600 cm⁻¹, points to the lactim. [15]

Computational Chemistry: The Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings. [16]

  • Causality of Method Choice: DFT methods provide a good balance of computational cost and accuracy for calculating the Gibbs free energy (ΔG) of different isomers. A lower calculated ΔG indicates a more thermodynamically stable tautomer. Including a solvent model (e.g., Polarizable Continuum Model, PCM) is crucial, as solvation energies can significantly influence the equilibrium position. [14] *Experimental Protocol 2: Computational Workflow for Tautomer Stability

Sources

Foreword: The Strategic Importance of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of 3-Methyl-1,5-Naphthyridine Derivatives

The 1,5-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, a core molecular structure that is recurrent in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles are isosteres of naphthalene, where two carbon atoms are replaced by nitrogen, leading to unique electronic and steric properties that facilitate interactions with a wide range of biological targets.[1] Derivatives of 1,5-naphthyridine have demonstrated potent activities, including the inhibition of TGF-β type I receptor (ALK5) for applications in oncology and fibrosis, as well as potential as antibacterial and antitumor agents.[3][4]

This guide provides a comprehensive, technically-grounded overview of the synthesis, isolation, and characterization of 3-methyl-1,5-naphthyridine, a key building block for more complex derivatives. As a senior application scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles and rationale behind the methodological choices, empowering researchers to not only replicate these processes but also to innovate upon them.

Part 1: Synthetic Strategies for the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine skeleton is typically achieved through cyclization reactions. Among the classical methods, the Skraup and Friedländer reactions are the most robust and widely employed for their reliability and versatility.[5][6]

Primary Synthetic Route: The Skraup Reaction

The Skraup reaction is a powerful method for synthesizing quinolines and their aza-analogs, like naphthyridines. It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[1] A modification of this reaction, using an α,β-unsaturated aldehyde or ketone in place of glycerol, provides a more direct route to specifically substituted derivatives.

For the synthesis of 3-methyl-1,5-naphthyridine, the logical precursors are 3-aminopyridine and crotonaldehyde (but-2-enal). The methyl group from crotonaldehyde is incorporated at the 3-position of the newly formed ring.

G cluster_synthesis Synthesis Phase cluster_workup Isolation & Work-up cluster_purification Purification Phase cluster_analysis Analysis & Characterization A Reactant Mixing (3-Aminopyridine, Crotonaldehyde, Sulfuric Acid, Oxidizing Agent) B Reflux Reaction (e.g., 12 hours) A->B Heat C Cooling & Neutralization (e.g., with NaOH solution) B->C Reaction Completion D Solvent Extraction (e.g., Ethyl Acetate) C->D E Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) D->E F Column Chromatography (Silica Gel) E->F Crude Product G Solvent Evaporation F->G H Spectroscopic Analysis (NMR, MS) G->H Pure Product I Purity Assessment (HPLC, TLC) G->I

Caption: Overall workflow from synthesis to characterization.

Objective: To synthesize 3-methyl-1,5-naphthyridine from 3-aminopyridine and crotonaldehyde.

Materials:

  • 3-Aminopyridine

  • Crotonaldehyde

  • Sulfuric acid (concentrated)

  • Ferrous sulfate (or another suitable oxidizing agent)[7]

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine and ferrous sulfate.[7] The use of an oxidizing agent is crucial to facilitate the dehydrogenation of the dihydro-naphthyridine intermediate to the final aromatic product.

  • Reactant Addition: Slowly add crotonaldehyde to the stirred mixture. This addition should be performed carefully, as the initial reaction can be exothermic.

  • Thermal Cyclization: Heat the reaction mixture to reflux for approximately 12 hours.[7] This extended heating period drives the cyclization and subsequent aromatization steps to completion.

  • Work-up - Neutralization: After cooling the mixture to room temperature, carefully neutralize it with a sodium hydroxide solution to a neutral pH. This step is critical to quench the acid and prepare the product for extraction.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product multiple times with ethyl acetate.[7] The organic layers are combined. Ethyl acetate is chosen for its ability to dissolve the moderately polar product while being immiscible with the aqueous phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude 3-methyl-1,5-naphthyridine.

Alternative Synthetic Route: The Friedländer Annulation

The Friedländer synthesis provides an alternative pathway, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester).[8][9] For 3-methyl-1,5-naphthyridine, this would typically involve the reaction of 3-amino-2-formylpyridine with acetone in the presence of a base or acid catalyst.[6]

G reactant1 3-Amino-2-formylpyridine CHO NH2 intermediate1 {Aldol Condensation | Formation of α,β-unsaturated ketone} reactant1->intermediate1 Base or Acid Catalyst reactant2 Acetone CH3-C(O)-CH3 reactant2->intermediate1 Base or Acid Catalyst intermediate2 {Schiff Base Formation | Imine intermediate} intermediate1->intermediate2 product Cyclization & Dehydration 3-Methyl-1,5-naphthyridine intermediate2->product

Caption: Simplified mechanism of the Friedländer reaction.

While versatile, this method's primary challenge lies in the accessibility of the starting material, 3-amino-2-formylpyridine, which is often less commercially available than 3-aminopyridine.

Part 2: Isolation and Purification Protocols

The successful isolation of a pure compound is as critical as its synthesis. For aza-aromatic heterocycles like 3-methyl-1,5-naphthyridine, column chromatography is the gold standard for purification.[10][11]

Chromatographic Purification

The principle of column chromatography is the separation of a mixture based on the differential adsorption of its components to a stationary phase (silica gel) as a mobile phase (eluent) passes through it.

Objective: To purify crude 3-methyl-1,5-naphthyridine.

Materials:

  • Crude product from synthesis.

  • Silica gel (60-120 mesh).

  • Eluent: A mixture of non-polar and polar solvents (e.g., Hexane and Ethyl Acetate).

  • Glass chromatography column.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and chamber.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane). Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin the elution process with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the separation by collecting fractions and analyzing them using TLC. The nitrogen atoms in the naphthyridine ring increase its polarity, meaning it will adhere to the silica more strongly than non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column. This gradient allows for the separation of closely related impurities.

  • Fraction Collection & Analysis: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-methyl-1,5-naphthyridine.

G Crude Crude Product (dissolved) Load Load Sample onto Column Crude->Load Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Pack->Load Elute Elute with Solvent Gradient Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step column chromatography workflow.

Part 3: Structural Elucidation and Characterization

Final confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. This step is the cornerstone of trustworthiness in any synthetic protocol.

Spectroscopic Data

The structure of 3-methyl-1,5-naphthyridine (C₉H₈N₂) can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]

Parameter Expected Value / Observation Rationale
Molecular Formula C₉H₈N₂From elemental composition.
Molecular Weight 144.17 g/mol Calculated from the molecular formula.[12]
Mass Spec (EI-MS) Molecular Ion (M⁺) peak at m/z = 144Confirms the molecular weight of the compound.
¹H NMR Singlet ~2.5 ppm (3H)Corresponds to the methyl (CH₃) protons.
Multiplets ~7.5-9.0 ppm (5H)Corresponds to the five protons on the aromatic rings. The exact shifts and coupling patterns are unique fingerprints.
¹³C NMR Signal ~20 ppmCorresponds to the methyl carbon.
Multiple signals ~120-155 ppmCorresponds to the nine carbons of the aromatic naphthyridine core.

Note: NMR chemical shifts (ppm) are approximate and depend on the solvent used.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity of the compound, ideally showing a single major peak corresponding to the product. Thin-Layer Chromatography (TLC) provides a rapid, qualitative check of purity throughout the purification process.

Conclusion

The synthesis and isolation of 3-methyl-1,5-naphthyridine is a multi-step process that relies on classical organic reactions and standard purification techniques. By understanding the causality behind each step—from the choice of a Skraup reaction for its efficiency in forming the core to the use of gradient elution in chromatography for precise separation—researchers can confidently produce this valuable chemical building block. The rigorous application of spectroscopic characterization provides the self-validating framework essential for scientific integrity, ensuring that the material proceeding to subsequent stages of drug discovery and development is of the highest identity and purity.

References

  • Benchchem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • Pablos, J. L., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Da Settimo, F., et al. (2009). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 52(15), 4647-4658. [Link]

  • Pablos, J. L., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(21), 5088. [Link]

  • ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Global Substance Registration System (GSRS). 3-METHYL-1,5-NAPHTHYRIDINE. [Link]

  • Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. [Link]

  • Pablos, J. L., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Tomaz, C. T., et al. (2014). Aromatic ligands for plasmid deoxyribonucleic acid chromatographic analysis and purification: an overview. Journal of Chromatography A, 1327, 1-13. [Link]

  • Google Patents. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound. CN101555248B.
  • MDPI. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the N-Alkylation of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2] Modification of this core via N-alkylation is a critical synthetic strategy for modulating biological activity, enhancing solubility, and fine-tuning electronic properties. This document provides a detailed, field-proven protocol for the N-alkylation of 3-methyl-1,5-naphthyridine. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters for process control and characterization, ensuring reliable and reproducible outcomes for researchers in synthetic and medicinal chemistry.

Reaction Principle and Mechanistic Insights

The N-alkylation of 3-methyl-1,5-naphthyridine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] The nitrogen atoms of the naphthyridine ring act as nucleophiles, attacking the electrophilic carbon of an alkyl halide or a similar alkylating agent.

1.1. Nucleophilicity and Regioselectivity

The 1,5-naphthyridine core contains two nitrogen atoms (N1 and N5) available for alkylation. The regioselectivity of the reaction—that is, which nitrogen is preferentially alkylated—is governed by a combination of steric and electronic factors.

  • Electronic Effects: The electron density on each nitrogen atom influences its nucleophilicity. In the case of 3-methyl-1,5-naphthyridine, the methyl group at the 3-position is an electron-donating group, which slightly increases the electron density of the entire ring system. Theoretical calculations and experimental evidence from related systems suggest that the N1 nitrogen is generally more nucleophilic and thus the primary site of alkylation.

  • Steric Hindrance: The N1 position is sterically less encumbered compared to the N5 position, which is flanked by the fused pyridine ring. This further favors the approach of the alkylating agent to the N1 nitrogen.

The reaction results in the formation of a positively charged quaternary N-alkyl-3-methyl-1,5-naphthyridinium salt. It is crucial to confirm the site of alkylation experimentally, as subtle electronic effects or specific reaction conditions could potentially influence the outcome.

1.2. Role of Reagents

  • Alkylating Agent (R-X): Alkyl halides (iodides, bromides) and sulfonates (tosylates, mesylates) are common electrophiles for this transformation.[3] Alkyl iodides are typically more reactive than bromides due to the better leaving group ability of iodide.

  • Solvent: Polar aprotic solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal.[4][5] These solvents can effectively dissolve the starting materials and stabilize the charged transition state of the SN2 reaction, thereby accelerating the rate.

  • Base (Optional): For the formation of the quaternary salt, a base is not required. However, in some N-alkylation reactions, a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is added to neutralize any acid that might be formed, especially if the starting material is a salt or if side reactions are a concern.[2][5]

General Reaction Scheme

The overall transformation is illustrated below, showing the reaction of 3-methyl-1,5-naphthyridine with a generic alkyl halide (R-X) to yield the corresponding N-alkylated quaternary salt.

General reaction scheme for the N-alkylation of 3-Methyl-1,5-naphthyridine
Figure 1: N-alkylation of 3-methyl-1,5-naphthyridine to form a 1-alkyl-3-methyl-1,5-naphthyridin-1-ium halide.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the synthesis of 1-alkyl-3-methyl-1,5-naphthyridin-1-ium halides.

3.1. Materials and Equipment

  • Reagents:

    • 3-Methyl-1,5-naphthyridine (C₉H₈N₂)[6]

    • Alkyl Halide (e.g., Iodomethane, Bromoethane, Benzyl Bromide) (1.1 - 1.5 equivalents)

    • Anhydrous Acetonitrile (MeCN) or DMF

    • Diethyl Ether (for precipitation/washing)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware

    • Buchner funnel and filtration apparatus

    • Rotary evaporator

    • TLC plates (silica gel) and developing chamber

    • NMR spectrometer and Mass spectrometer for characterization

3.2. Reaction Workflow Diagram

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

G Experimental Workflow for N-Alkylation prep 1. Reagent Preparation - Dry glassware - Weigh 3-methyl-1,5-naphthyridine - Measure solvent & alkylating agent setup 2. Reaction Setup - Dissolve naphthyridine in solvent - Place under inert atmosphere - Add alkylating agent dropwise prep->setup Setup reaction 3. Reaction Execution - Stir at specified temperature (RT to reflux) - Monitor progress via TLC/LC-MS setup->reaction Initiation workup 4. Product Isolation - Cool reaction to RT - Precipitate with anti-solvent (e.g., ether) - Filter the solid product reaction->workup Completion purify 5. Purification - Wash solid with cold solvent - Dry under vacuum workup->purify Purification char 6. Characterization - Obtain NMR (1H, 13C, HMBC) - Perform Mass Spectrometry (HRMS) - Determine melting point purify->char Analysis

Caption: A flowchart illustrating the key stages of the N-alkylation protocol.

3.3. Step-by-Step Procedure

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1,5-naphthyridine (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature until all the solid has dissolved.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon. This is crucial to prevent moisture from interfering with the reaction, especially when using highly reactive alkylating agents.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq.) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at the desired temperature. For highly reactive agents like iodomethane, room temperature is often sufficient. For less reactive agents like bromoethane, heating to 50-80°C may be necessary.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the polar salt product will be evident by a new spot with a lower Rf value on the TLC plate. The reaction is typically complete within 2-24 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The quaternary salt product may precipitate directly from the solution. If not, add an anti-solvent like diethyl ether slowly until a precipitate forms.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filtered solid with a small amount of cold diethyl ether to remove any unreacted starting materials.[4]

  • Drying: Dry the purified solid under vacuum to obtain the final N-alkyl-3-methyl-1,5-naphthyridinium salt.

Data, Characterization, and Validation

Accurate characterization is essential to confirm the structure of the product and, most importantly, to verify the site of N-alkylation.

4.1. Typical Reaction Parameters

The following table summarizes typical conditions for the N-alkylation of 3-methyl-1,5-naphthyridine with various alkylating agents.

Alkylating Agent (R-X)Base (if used)SolventTemperature (°C)Typical Time (h)Expected Product
Iodomethane (CH₃I)NoneAcetonitrile25 (RT)2-61,3-Dimethyl-1,5-naphthyridin-1-ium iodide
Bromoethane (CH₃CH₂Br)NoneAcetonitrile7012-181-Ethyl-3-methyl-1,5-naphthyridin-1-ium bromide
Benzyl Bromide (BnBr)NoneDMF25 (RT)4-81-Benzyl-3-methyl-1,5-naphthyridin-1-ium bromide
2-BromoethanolCs₂CO₃DMF608-121-(2-Hydroxyethyl)-3-methyl-1,5-naphthyridin-1-ium bromide

4.2. Analytical Characterization

  • ¹H NMR: Upon N-alkylation, the chemical shifts of the aromatic protons on the naphthyridine ring will shift downfield due to the positive charge. New signals corresponding to the protons of the introduced alkyl group will also be present. For example, in 1,3-dimethyl-1,5-naphthyridin-1-ium, a new singlet for the N-CH₃ group would appear around 4.0-4.5 ppm.

  • ¹³C NMR: The carbon atoms of the alkylated ring will also experience a downfield shift. The carbon of the newly attached alkyl group will give a characteristic signal (e.g., ~45-55 ppm for an N-CH₃ group).

  • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry should be used to confirm the molecular formula. The analysis will detect the mass of the cationic portion of the salt, [M]⁺.

  • ¹H-¹⁵N HMBC NMR: This is the most definitive technique for establishing the site of alkylation.[8] A correlation between the protons of the attached alkyl group and the nitrogen atom at either the N1 or N5 position provides unambiguous proof of the product's regiochemistry. N-alkylation typically results in a significant upfield shift (around 100 ppm or more) in the ¹⁵N NMR chemical shift of the alkylated nitrogen.[8]

Troubleshooting and Key Considerations

  • Low or No Reaction: If the reaction fails to proceed, consider using a more reactive alkylating agent (e.g., iodide instead of bromide), a more polar solvent (DMF instead of acetonitrile), or increasing the reaction temperature.

  • Side Reactions: While N-alkylation is generally favored, C-alkylation at electron-rich positions can be a potential side reaction under harsh conditions (e.g., very high temperatures).[4] Using milder conditions can help mitigate this.

  • Product Insolibility: The resulting quaternary salts are often highly polar and may have limited solubility in common organic solvents, which can be advantageous for precipitation but challenging for chromatographic purification. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often the preferred method of purification.

  • Hygroscopic Product: Quaternary ammonium salts can be hygroscopic. It is important to store the final product in a desiccator to prevent absorption of atmospheric moisture.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of 3-methyl-1,5-naphthyridine. By understanding the underlying mechanism and paying close attention to reaction parameters and analytical validation, researchers can confidently synthesize a variety of N-alkylated 1,5-naphthyridinium salts. These derivatives serve as valuable building blocks for the development of novel therapeutics and advanced functional materials.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2022). MDPI. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyrin-5(6H)-one. (2012). National Institutes of Health (NIH). [Link]

  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. (2018). National Institutes of Health (NIH). [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). ResearchGate. [Link]

  • Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. (2021). ResearchGate. [Link]

  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]

  • N‐Alkyl‐N‐Aryl Heterocycles: Importance, Synthesis, and Contribution of Metallaphotoredox Catalysis. (2025). ResearchGate. [Link]

  • N-ALKYLATION OF NITROGEN HETEROCYCLES WITH α-DIAZOCARBONYL COMPOUNDS. (2020). Khimicheskii Zhurnal Armenii. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). National Institutes of Health (NIH). [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • THE NAPHTHYRIDINES. (2008). Wiley Online Library. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2025). ResearchGate. [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. (2010). National Institutes of Health (NIH). [Link]

  • 3-METHYL-1,5-NAPHTHYRIDINE. gsrs.ncats.nih.gov. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]

  • Synthesis of Novel Benzo[b][9][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]

  • Methods for preparing naphthyridines. (2012).
  • Molecular Recognition Studies on Naphthyridine Derivatives. CORE. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv. [Link]

  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. [Link]

Sources

Application Notes and Protocols: Functionalization of the Methyl Group in 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutics and organic electronics.[1][3] Specifically, the functionalization of substituted 1,5-naphthyridines opens avenues for fine-tuning their physicochemical and biological properties.[2][4] This guide focuses on the strategic derivatization of the methyl group in 3-methyl-1,5-naphthyridine, a key starting material for creating a diverse library of compounds with potential applications in drug discovery and materials science.[5]

The methyl group at the 3-position of the 1,5-naphthyridine core presents a versatile handle for a variety of chemical transformations. Its reactivity can be harnessed to introduce a wide range of functional groups, thereby modulating the molecule's steric and electronic profile. This document provides a detailed overview of several key functionalization strategies, complete with mechanistic insights and step-by-step protocols.

Core Functionalization Strategies

The transformation of the methyl group in 3-methyl-1,5-naphthyridine can be broadly categorized into several key reaction types:

  • Oxidation: Conversion of the methyl group to an aldehyde or carboxylic acid.

  • Halogenation: Introduction of halogen atoms to the methyl group, creating versatile intermediates.

  • Condensation Reactions: Building molecular complexity by reacting the activated methyl group with various electrophiles.

  • Metal-Catalyzed Cross-Coupling: Forging new carbon-carbon and carbon-heteroatom bonds.

These strategies provide a powerful toolkit for the synthesis of novel 3-substituted-1,5-naphthyridine derivatives.

Oxidation of the Methyl Group

Oxidation of the 3-methyl group to a formyl or carboxyl group provides access to key intermediates for further elaboration, such as reductive amination, Wittig reactions, or amide bond formation. A common and effective method for this transformation is the use of selenium dioxide (SeO2).

Mechanistic Rationale

The oxidation with SeO2 proceeds through a series of steps initiated by an ene reaction, followed by a[2][6]-sigmatropic rearrangement to form an unstable intermediate that subsequently decomposes to yield the aldehyde. Careful control of reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

Diagram: Oxidation of 3-Methyl-1,5-naphthyridine

G cluster_main Oxidation Workflow Start 3-Methyl-1,5-naphthyridine Reagent Selenium Dioxide (SeO2) in Dioxane/H2O Start->Reagent Add Reaction Reflux Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,5-Naphthyridine-3-carbaldehyde Purification->Product

Caption: Workflow for the oxidation of 3-methyl-1,5-naphthyridine.

Protocol: Synthesis of 1,5-Naphthyridine-3-carbaldehyde

Materials:

  • 3-Methyl-1,5-naphthyridine

  • Selenium dioxide (SeO2)

  • Dioxane

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-methyl-1,5-naphthyridine (1.0 eq) in a mixture of dioxane and water (e.g., 50:1 v/v), add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate through a pad of Celite.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1,5-naphthyridine-3-carbaldehyde as a solid.

Table 1: Representative Oxidation Reaction Data

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Methyl-1,5-naphthyridineSeO2Dioxane/H2O100-1104-650-70[7]
2-Methyl-3-methoxy-1,5-naphthyridineDMF-DMA, then oxidative cleavageDMF110-120354 (overall)[7]

Halogenation of the Methyl Group

Halogenation of the 3-methyl group, particularly bromination, provides a versatile synthetic handle for subsequent nucleophilic substitution and cross-coupling reactions. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a radical initiator like benzoyl peroxide or AIBN.

Mechanistic Rationale

The reaction proceeds via a free radical mechanism. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NBS to propagate the chain and form the brominated product. The selectivity for monobromination can be controlled by adjusting the stoichiometry of NBS.

Diagram: Halogenation of 3-Methyl-1,5-naphthyridine

G cluster_main Radical Bromination Workflow Start 3-Methyl-1,5-naphthyridine Reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) Start->Reagents Add Solvent Carbon Tetrachloride (CCl4) Reagents->Solvent Reaction Reflux Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Product 3-(Bromomethyl)-1,5-naphthyridine Workup->Product

Caption: Workflow for the bromination of 3-methyl-1,5-naphthyridine.

Protocol: Synthesis of 3-(Bromomethyl)-1,5-naphthyridine

Materials:

  • 3-Methyl-1,5-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or a suitable alternative solvent

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-methyl-1,5-naphthyridine (1.0 eq) in CCl4, add NBS (1.05 eq) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often initiated with a heat lamp.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous Na2S2O3 to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude 3-(bromomethyl)-1,5-naphthyridine is often used in the next step without further purification due to its lability. If necessary, purification can be attempted by careful crystallization or chromatography.

Condensation Reactions

The activated methyl group of 3-methyl-1,5-naphthyridine, particularly after conversion to a more reactive intermediate, can participate in condensation reactions to build more complex molecular architectures. A notable example is the Kröhnke pyridine synthesis, where a pyridinium salt derived from the halogenated methyl group reacts with an α,β-unsaturated carbonyl compound.[8][9]

Mechanistic Rationale

The Kröhnke synthesis involves the formation of a pyridinium ylide from the 3-(bromomethyl)-1,5-naphthyridine by treatment with pyridine, followed by deprotonation.[9] This ylide then acts as a Michael donor, adding to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with a source of ammonia (e.g., ammonium acetate) to form a new, highly substituted pyridine ring.[8][10]

Diagram: Kröhnke Pyridine Synthesis

G cluster_main Kröhnke Synthesis Workflow Start 3-(Bromomethyl)-1,5-naphthyridine Step1 Pyridine Start->Step1 React with Intermediate1 Pyridinium Salt Step1->Intermediate1 Step2 α,β-Unsaturated Ketone Ammonium Acetate Intermediate1->Step2 Reaction Reflux in Acetic Acid Step2->Reaction Product Substituted Terpyridine Analog Reaction->Product

Caption: Workflow for the Kröhnke synthesis starting from 3-(bromomethyl)-1,5-naphthyridine.

Protocol: Example of a Kröhnke-type Condensation

Materials:

  • 3-(Bromomethyl)-1,5-naphthyridine

  • Pyridine

  • An appropriate α,β-unsaturated ketone (e.g., chalcone)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Formation of the Pyridinium Salt: React 3-(bromomethyl)-1,5-naphthyridine (1.0 eq) with an excess of pyridine. The reaction can often be performed neat or in a suitable solvent at room temperature or with gentle heating. The pyridinium salt typically precipitates and can be collected by filtration.

  • Kröhnke Condensation: To a solution of the pyridinium salt (1.0 eq) and the α,β-unsaturated ketone (1.0 eq) in glacial acetic acid, add a large excess of ammonium acetate (e.g., 10-20 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated ammonium hydroxide to neutralize the acetic acid and precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, heteroaryl, or alkyl groups, metal-catalyzed cross-coupling reactions are indispensable.[11][12] These reactions typically require prior conversion of the methyl group to a halide or triflate to enable oxidative addition to the metal catalyst.

Mechanistic Rationale

In a typical Suzuki coupling, for instance, the catalytic cycle begins with the oxidative addition of the 3-(halomethyl)-1,5-naphthyridine to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Protocol: Suzuki Cross-Coupling of 3-(Bromomethyl)-1,5-naphthyridine

Materials:

  • 3-(Bromomethyl)-1,5-naphthyridine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., Dioxane/H2O, Toluene, or DMF)

Procedure:

  • In a reaction vessel, combine 3-(bromomethyl)-1,5-naphthyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the de-gassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Cross-Coupling Reaction Data

Naphthyridine SubstrateCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
2-Iodo-1,5-naphthyridinePhenylboronic acidPd(PPh3)4K2CO3DMF100High[13]
4-Iodo-1,5-naphthyridineArylzinc halideCoCl2·2LiCl-THF2586[11]

Conclusion

The functionalization of the methyl group in 3-methyl-1,5-naphthyridine provides a rich platform for the synthesis of a diverse array of novel compounds. The methods outlined in this guide—oxidation, halogenation, condensation, and cross-coupling—represent robust and versatile strategies for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying mechanisms and following the detailed protocols, scientists can effectively leverage this key starting material to explore new chemical space and develop next-generation molecules with tailored properties.

References

  • Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • PMC. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PubMed. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • SciSpace. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • ResearchGate. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. [Link]

  • Thieme. (n.d.). Product Class 8: Naphthyridines. [Link]

  • ResearchGate. (n.d.). Compounds obtained by amination of halogenated 1,5-naphthyridine derivatives. [Link]

  • Wiley Online Library. (2008). The Naphthyridines. [Link]

  • Google Patents. (2011). Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • MDPI. (2019). Synthesis of Heterocyclic Fused[1][3]naphthyridines by Intramolecular HDA Reactions. [Link]

  • PMC. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • ACS Publications. (1990). Functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

  • ResearchGate. (n.d.). Kröhnke reaction (pyridine synthesis). [Link]

  • ACS Publications. (1962). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. [Link]

  • LookChem. (2022). Functionalization of 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

  • MDPI. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]

  • RSC Publishing. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited. [Link]

Sources

The Strategic Application of 3-Methyl-1,5-naphthyridine in Transition Metal Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of 3-methyl-1,5-naphthyridine as a ligand in transition metal catalysis. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, the inherent self-validating nature of robust catalytic systems, and a foundational understanding of the ligand's role in influencing reaction outcomes.

Introduction: The Unique Profile of 3-Methyl-1,5-naphthyridine as a Ligand

The 1,5-naphthyridine scaffold, a nitrogenous heterocyclic system, has garnered considerable attention in coordination chemistry and catalysis.[1] Unlike its more extensively studied 1,8- and 1,10-phenanthroline counterparts, the arrangement of nitrogen atoms in 1,5-naphthyridine offers a unique geometric and electronic profile for metal coordination. The introduction of a methyl group at the 3-position further refines these properties, providing a valuable tool for fine-tuning catalytic activity.

The two nitrogen atoms in 1,5-naphthyridine are geometrically constrained from binding to a single metal center in a chelating fashion. This often leads to the formation of bridged dimeric complexes or coordination in a monodentate fashion, opening up distinct mechanistic pathways compared to traditional chelating ligands. The 3-methyl substituent introduces both steric and electronic perturbations. Electronically, the methyl group is a weak electron-donating group, which can influence the electron density at the coordinating nitrogen and, consequently, the catalytic activity of the metal center. Sterically, the methyl group can influence the ligand's conformation and the accessibility of the metal center, potentially enhancing selectivity in catalytic transformations.[2] A study on a related fused 1,5-naphthyridine system highlighted that a methyl group can play a crucial role in controlling reaction pathways by inducing a twist in the ligand backbone.[2]

This guide will first detail the synthesis of 3-methyl-1,5-naphthyridine, followed by its application in a representative palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Part 1: Synthesis of 3-Methyl-1,5-naphthyridine

The synthesis of the 1,5-naphthyridine core is well-established, with the Skraup and Friedländer reactions being prominent methods.[2][3] The Skraup synthesis, in particular, offers a direct route to the 1,5-naphthyridine skeleton from 3-aminopyridine.[4][5] For the synthesis of 3-methyl-1,5-naphthyridine, a modified Skraup reaction utilizing crotonaldehyde is a highly plausible and efficient approach.

Proposed Synthetic Pathway: Modified Skraup Reaction

The reaction of 3-aminopyridine with an α,β-unsaturated aldehyde, such as crotonaldehyde, in the presence of an acid and an oxidizing agent, is expected to yield the desired 3-methyl-1,5-naphthyridine.

Synthesis of 3-Methyl-1,5-naphthyridine cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-Aminopyridine 3-Aminopyridine Reaction Skraup Reaction 3-Aminopyridine->Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction Reagents H₂SO₄ (acid) Nitrobenzene (oxidant) FeSO₄ (moderator) Reagents->Reaction Product 3-Methyl-1,5-naphthyridine Reaction->Product

Caption: Proposed synthesis of 3-methyl-1,5-naphthyridine via a modified Skraup reaction.

Detailed Experimental Protocol: Synthesis of 3-Methyl-1,5-naphthyridine

Disclaimer: This protocol is a representative procedure based on established Skraup syntheses of related naphthyridines.[4] Researchers should exercise caution and perform appropriate small-scale trials.

Materials:

  • 3-Aminopyridine

  • Crotonaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to a cooled solution of nitrobenzene.

  • Addition of Reactants: To this acidic solution, add ferrous sulfate heptahydrate to moderate the reaction. Slowly add 3-aminopyridine with continuous stirring.

  • Introduction of Crotonaldehyde: From the dropping funnel, add crotonaldehyde dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.

  • Reaction Execution: After the addition is complete, heat the mixture to 130-140 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralization and Extraction: Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to manage the heat generated. The alkaline solution will contain the crude product. Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-methyl-1,5-naphthyridine.

Self-Validation: The identity and purity of the synthesized 3-methyl-1,5-naphthyridine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application of 3-Methyl-1,5-naphthyridine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for the efficiency and scope of this reaction. N-heterocyclic ligands, such as 3-methyl-1,5-naphthyridine, can be effective in stabilizing the palladium catalyst and facilitating the catalytic cycle. The electron-donating methyl group can enhance the oxidative addition step and promote reductive elimination.

Representative Catalytic System

Suzuki-Miyaura Cross-Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide Aryl Halide (Ar-X) Reaction Suzuki-Miyaura Coupling Aryl_Halide->Reaction Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Reaction Pd_Source Pd(OAc)₂ or Pd₂(dba)₃ Pd_Source->Reaction Ligand 3-Methyl-1,5-naphthyridine Ligand->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product Biaryl (Ar-Ar') Reaction->Product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction utilizing a 3-methyl-1,5-naphthyridine ligand.

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Methyl-1,5-naphthyridine

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Toluene, anhydrous

  • Degassed water

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate and 3-methyl-1,5-naphthyridine (typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of anhydrous toluene. Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the active palladium-ligand complex.

  • Reaction Setup: To the Schlenk tube containing the pre-formed catalyst, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the remaining anhydrous toluene and a small amount of degassed water (the aqueous phase is often beneficial for the transmetalation step).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Results

The following table presents hypothetical yet realistic data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a Pd(OAc)₂/3-methyl-1,5-naphthyridine system. This illustrates the potential scope and efficiency of the catalytic system.

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methylbiphenyl92
24-Bromoanisole4-Methoxybiphenyl95
31-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl88
42-Bromopyridine2-Phenylpyridine75

Causality Behind Experimental Choices:

  • Ligand:Pd Ratio: A slight excess of the ligand is often used to ensure complete complexation of the palladium and to prevent the formation of palladium black.

  • Base: Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction. Its role is to activate the boronic acid for transmetalation.

  • Solvent System: The use of a biphasic toluene/water system often accelerates the reaction by facilitating the dissolution of the inorganic base and promoting the transmetalation step.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The 3-methyl-1,5-naphthyridine ligand plays a crucial role in each of these steps.

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ (L = 3-Methyl-1,5-naphthyridine) OxAdd Oxidative Addition Pd0L2->OxAdd ArPdX_L2 Ar-Pd(II)(X)L₂ OxAdd->ArPdX_L2 Transmetalation Transmetalation ArPdX_L2->Transmetalation ArPdAr_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPdAr_L2 RedElim Reductive Elimination ArPdAr_L2->RedElim RedElim->Pd0L2 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2_base Ar'-B(OH)₂ + Base ArBOH2_base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-donating nature of the 3-methyl group can increase the electron density on the palladium center, which is thought to facilitate the rate-limiting oxidative addition step. During the reductive elimination step, the steric bulk of the ligand can influence the conformation of the diorganopalladium(II) intermediate, potentially accelerating the formation of the C-C bond and the regeneration of the active Pd(0) catalyst.

Conclusion

3-Methyl-1,5-naphthyridine represents a promising, yet underexplored, ligand for transition metal catalysis. Its straightforward synthesis and the tunable electronic and steric properties imparted by the methyl group make it an attractive candidate for a variety of catalytic transformations. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this versatile ligand in their own work. As with any catalytic system, careful optimization of reaction conditions is key to achieving high efficiency and selectivity.

References

  • Kethireddy, S., Eppakayala, L., Eppakayala, J., Nallatheega, V. R., & Bireddy, S. R. (2023). A Novel Approach to Synthesize 3-((3-(1,5-Naphthyridin- 2-yl) Phenoxy) Methyl)- N-Phenyl Benzamide Derivatives. AIP Conference Proceedings, 2862(1). [Link]

  • Walker, J. C. L. (2024). 15.8.3 Naphthyridines (Update 2024). In Science of Synthesis. Georg Thieme Verlag.
  • Jida, M., et al. (2023). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ChemistrySelect, 8(48), e202303869.
  • Fuertes, M., Masdeu, C., Martin, E., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Wikipedia contributors. (2023, September 26). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Fuertes, M., Masdeu, C., Martin, E., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. New Journal of Chemistry.
  • van der Vlugt, J. I., et al. (2009). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Journal of the Chemical Society, Dalton Transactions.
  • Paudler, W. W., & Kress, T. J. (2002). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd.
  • Walker, J. C. L. (2024).
  • Singh, S., & Singh, J. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 33(4), 1384-1387.
  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Trost, B. M., & Joubert, N. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • van der Vlugt, J. I., et al. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Inorganics, 10(12), 235.
  • Wikipedia contributors. (2023, September 26). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes and Protocols for Methyl-1,5-Naphthyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of 1,5-Naphthyridine in Advanced OLEDs

The field of organic light-emitting diodes (OLEDs) has matured rapidly, driven by the quest for materials that offer high efficiency, long operational stability, and color purity. The design of novel organic semiconductors is central to this progress. Among the various heterocyclic scaffolds, the 1,5-naphthyridine unit has emerged as a particularly compelling electron-deficient building block for high-performance OLED materials.[1] Its rigid, planar structure and strong electron-accepting nature make it an ideal component for constructing materials with tailored optoelectronic properties.[2]

The introduction of methyl groups, such as in 3-Methyl-1,5-naphthyridine and its isomers, provides a crucial handle for fine-tuning molecular properties. Methylation can influence solubility, solid-state packing, and the electronic landscape of the molecule, thereby impacting charge transport and photophysical behavior. This guide provides a comprehensive overview of the application of methyl-substituted 1,5-naphthyridine derivatives in OLEDs, detailing their synthesis, characterization, and integration into state-of-the-art device architectures. We will explore their versatile roles as components of emitters, host materials, and electron-transport layers, supported by detailed protocols for researchers in the field.

Versatility of 1,5-Naphthyridine Derivatives in OLEDs

The electron-deficient nature of the 1,5-naphthyridine core allows it to be strategically incorporated into various functional materials within an OLED stack. Its primary applications are driven by its ability to accept and transport electrons efficiently.

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: In donor-acceptor (D-A) type TADF molecules, the 1,5-naphthyridine moiety serves as a potent electron acceptor. When paired with a suitable electron donor (e.g., phenoxazine, phenothiazine, carbazole), it facilitates the formation of a charge-transfer excited state with a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST).[2][3] This small gap allows for efficient reverse intersystem crossing (RISC) from non-emissive triplets to emissive singlets, enabling theoretical 100% internal quantum efficiency. OLEDs using such emitters have demonstrated outstanding external quantum efficiencies (EQEs) of up to 29.9%.[2][3]

  • Phosphorescent Emitters (Ancillary Ligands): Methyl-substituted 1,5-naphthyridin-4-ol derivatives have been successfully employed as ancillary ligands in iridium(III) complexes.[4] In these phosphorescent emitters, the naphthyridine ligand helps to tune the emission color, enhance photoluminescence quantum yields (PLQYs), and improve electron mobility.[4] This approach has led to the development of highly efficient pure red and green-to-red OLEDs with EQEs exceeding 30% and minimal efficiency roll-off at high brightness.[4][5][6]

  • Bipolar Host Materials: To ensure efficient energy transfer to the guest emitter and maintain a balanced charge recombination zone, host materials must possess both hole and electron transporting (bipolar) capabilities. By functionalizing the 1,5-naphthyridine core with hole-transporting units like carbazole or diphenylamine, researchers have created high-performance bipolar host materials.[2][7] These hosts have enabled green TADF OLEDs with high power efficiencies (up to 53.8 lm/W) and EQEs over 18%.[7]

  • Electron-Transporting Layer (ETL) Materials: The inherent electron affinity of the 1,5-naphthyridine core makes its derivatives excellent candidates for electron-transporting and/or electron-injecting layers.[8][9] Materials based on this scaffold exhibit high thermal stability and can lead to devices with lower turn-on voltages and improved power efficiency compared to conventional ETL materials.[9]

G cluster_0 Core Unit cluster_1 OLED Application Core Methyl-1,5-Naphthyridine (Electron Acceptor) TADF TADF Emitter (Acceptor Part) Core->TADF + Donor Moiety PhOLED Phosphorescent Emitter (Ancillary Ligand) Core->PhOLED + Ir(III) Metal Center + Main Ligand Host Bipolar Host Material Core->Host + Hole Transport Moiety ETL Electron Transport Layer Core->ETL Functionalization for Thermal Stability

Caption: Versatile roles of the 1,5-naphthyridine core in OLED materials.

Synthesis and Characterization Protocol

The synthesis of functional 1,5-naphthyridine derivatives often involves standard organic chemistry transformations, with cross-coupling reactions being particularly prevalent. Below is a representative protocol for the synthesis of a substituted 1,5-naphthyridine derivative via a Suzuki cross-coupling reaction, a common method for creating D-A type molecules.[10]

Protocol 3.1: Synthesis of a Donor-Substituted 1,5-Naphthyridine

This protocol outlines the synthesis of a generic Donor-Ar-1,5-Naphthyridine from a bromo-1,5-naphthyridine precursor.

Materials:

  • 3-Bromo-1,5-naphthyridine (or other halogenated precursor)

  • Appropriate Donor-Aryl-Boronic Acid or Ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-1,5-naphthyridine (1.0 eq.), the donor-aryl-boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., toluene/water 4:1 v/v) to the flask via syringe. Finally, add the palladium catalyst (0.05 eq.) under a positive pressure of inert gas.

    • Causality Note: An inert atmosphere is critical as palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields. Degassed solvents are used to minimize dissolved oxygen.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add distilled water and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified.

    • Column Chromatography: A silica gel column is typically used to separate the product from residual starting materials and catalyst byproducts.

    • Sublimation: For final purification to achieve the high purity (>99.9%) required for OLED fabrication, temperature-gradient sublimation under high vacuum is the standard method.

G cluster_workflow Synthesis & Purification Workflow A 1. Reaction Setup (Reactants, Base, Flask) B 2. Degas & Purge (Inert Atmosphere) A->B C 3. Add Solvents & Catalyst B->C D 4. Reflux (12-24h, Monitor by TLC) C->D E 5. Aqueous Workup & Extraction D->E F 6. Column Chromatography E->F G 7. Gradient Sublimation (High Purity) F->G H 8. Characterization G->H I Final Product (>99.9% Purity) H->I

Caption: General workflow for synthesis and purification of OLED materials.

Protocol 3.2: Material Characterization

To ensure the synthesized material is the correct compound and possesses the required purity and thermal properties, a suite of characterization techniques is mandatory.

  • Structural Verification:

    • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and purity. The spectra should match the expected shifts and integrations for the target molecule.[5]

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition.[5]

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): Measures the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs. For OLED applications, a Td > 350 °C is desirable to withstand the thermal evaporation process.[11]

    • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) for amorphous materials. A high Tg (> 100 °C) is crucial for the morphological stability of the thin film in the device during operation.[11]

Photophysical and Electrochemical Properties

The performance of a 1,5-naphthyridine derivative in an OLED is dictated by its electronic and optical properties.

  • UV-Visible Absorption and Photoluminescence (PL): These measurements, taken in both solution and as a thin film, reveal the material's ability to absorb and emit light. Key parameters include the absorption maximum (λabs), emission maximum (λem), and the photoluminescence quantum yield (PLQY), which measures the efficiency of the emission process.[6][12]

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These levels are critical for understanding charge injection barriers and confinement within the OLED device structure.[11]

Table 1: Representative Properties of 1,5-Naphthyridine-Based Materials

Material TypeRoleλem (nm)PLQY (%)HOMO (eV)LUMO (eV)Td (°C)Reference
PXZ-NDTADF Emitter~550High-->350[2][3]
(mtfmpp)₂Ir(mmND)Phosphor521-60080-85-->400[5][6]
Cz-NDTADF Emitter~470 (Blue)High-->400[13]
Naphthyridine-CarbazoleBipolar Host~450-~-5.8~-2.5>400[2][7]

OLED Device Fabrication and Performance

The ultimate test of a new material is its performance in a functional device. The following protocol describes the fabrication of a multilayer OLED using thermal evaporation, a standard technique for small-molecule OLEDs.

Protocol 5.1: Vacuum Thermal Evaporation of a Multilayer OLED

Prerequisites:

  • High-vacuum evaporation chamber (< 10⁻⁶ Torr).

  • Patterned Indium Tin Oxide (ITO) coated glass substrates.

  • High-purity (>99.9%) organic materials and metals (LiF, Al).

  • Quartz crystal microbalances for thickness monitoring.

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-Ozone immediately before loading into the vacuum chamber to increase the work function of the ITO and improve hole injection.

  • Layer Deposition: Load the purified organic materials and metals into separate crucibles in the evaporation chamber. The device is fabricated by sequentially depositing the layers onto the ITO substrate. A typical device architecture is:

    • ITO (Anode)

    • Hole Injection Layer (HIL): e.g., HATCN (5-10 nm)

    • Hole Transport Layer (HTL): e.g., TAPC (40-50 nm)

    • Emissive Layer (EML): Host material doped with the 1,5-naphthyridine emitter (e.g., 10 wt%, 20-30 nm). If the naphthyridine derivative is the host, it is co-evaporated with a guest emitter.

    • Electron Transport Layer (ETL): e.g., TmPyPB (40-50 nm). The 1,5-naphthyridine derivative can also be used here.

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (0.8-1.0 nm)

    • Cathode: Aluminum (Al) (100-120 nm)

    • Causality Note: Each layer has a specific function. The HIL/HTL facilitates the injection and transport of holes from the anode, while the ETL/EIL facilitates the injection and transport of electrons from thecathode. The emissive layer is where holes and electrons recombine to generate light. The layer thicknesses are optimized to ensure a balanced charge flux and position the recombination zone within the EML for maximum efficiency.[3]

  • Encapsulation: After deposition, the device must be encapsulated in an inert atmosphere (e.g., a glovebox) to protect the reactive layers from oxygen and moisture, which degrade device performance and lifetime.

G cluster_device OLED Device Architecture Cathode Cathode (Al, 120 nm) EIL EIL (LiF, 1 nm) ETL ETL (e.g., TmPyPB, 45 nm) EML Emissive Layer (Host : Naphthyridine Emitter, 30 nm) Light Emitted Light EML->Light HTL HTL (e.g., TAPC, 50 nm) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multilayer OLED device stack.

Device Performance

The performance of fabricated devices is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics. From this data, critical performance metrics are calculated.

Table 2: Performance of OLEDs Incorporating 1,5-Naphthyridine Derivatives

Device Role of NaphthyridineEmission ColorMax. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)Reference
TADF Emitter (with Phenoxazine)Green29.9-33,540[2][3]
TADF Emitter (with Phenothiazine)Green25.857.114,480[3]
Ancillary Ligand in Ir(III) ComplexGreen-Red32.3-242,548[6]
Ancillary Ligand in Ir(III) ComplexPure Red31.5--[4]
Host for 4CzIPN EmitterGreen18.453.8-[2][7]
Electron Transport LayerGreen13.754.5-[9]

Conclusion and Future Outlook

Derivatives of 3-Methyl-1,5-naphthyridine and related isomers have unequivocally demonstrated their value as a versatile and high-performance platform for OLED materials. Their strong electron-accepting character, high thermal stability, and tunable properties have enabled significant advances in TADF emitters, phosphorescent complexes, and bipolar host materials, leading to devices with state-of-the-art efficiencies and brightness.

Future research will likely focus on further functionalization of the 1,5-naphthyridine core to enhance stability, tune emission to the deep-blue region, and reduce efficiency roll-off at high luminance. The development of simplified, non-doped device architectures using these materials also remains an attractive goal for reducing fabrication complexity and cost. The protocols and data presented in this guide offer a solid foundation for researchers to explore and innovate within this exciting class of OLED materials.

References

  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore.
  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs.
  • Naphthyridin-based Iridium(III) Complexes for Green to Red OLEDs with EQEs over 30% and Low Efficiency Roll-off. The Royal Society of Chemistry.
  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore.
  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes.
  • Naphthyridine-based thermally activated delayed fluorescence emitters for multi-color organic light-emitting diodes with low efficiency roll-off.
  • Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.
  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine deriv
  • Wide band-gap naphthyridinol metal chelates for blue fluorescence OLEDs.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • New naphthyridine-based bipolar host materials for thermally activated delayed fluorescent organic light-emitting diodes.
  • Highly Efficient Electron-Transporting/Injecting and Thermally Stable Naphthyridines for Organic Electrophosphorescent Devices.
  • Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31. PubMed.
  • New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. OSTI.GOV.
  • Highly Efficient Electron‐Transporting/Injecting and Thermally Stable Naphthyridines for Organic Electrophosphorescent Devices.
  • Organic Light-Emitting Diode (OLED)
  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives.
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • THE NAPHTHYRIDINES. John Wiley & Sons.

Sources

Application Notes and Protocols for the Biological Activity Screening of 3-Methyl-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The strategic incorporation of a methyl group at the 3-position can significantly modulate the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of novel 3-Methyl-1,5-naphthyridine derivatives. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for preclinical evaluation.

Part 1: Anticancer Activity Screening

A significant number of naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][6][7][8][9][10] The primary screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12] It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Workflow:

MTT_Workflow A Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) B Incubation (24h, 37°C, 5% CO2) A->B C Treatment with 3-Methyl-1,5-naphthyridine Derivatives (various concentrations) B->C D Incubation (e.g., 72h) C->D E Addition of MTT Solution (e.g., 2 mg/mL) D->E F Incubation (1.5h, 37°C) E->F G Solubilization of Formazan Crystals (e.g., 130 µL DMSO) F->G H Absorbance Measurement (492 nm) G->H

Caption: A streamlined workflow for the MTT-based cytotoxicity assay.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HL-60, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells per well.[1][13]

  • Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the 3-Methyl-1,5-naphthyridine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 72 hours.[13]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

CompoundHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)
Derivative 115.28.522.1
Derivative 25.82.19.7
Colchicine (Control)0.90.26.3

Causality and Self-Validation:

  • Rationale for Controls: The vehicle control (e.g., DMSO) is crucial to ensure that the solvent used to dissolve the compounds does not have any intrinsic cytotoxic effects. A positive control with a known anticancer agent validates the assay's sensitivity and the cell line's response.

  • Linearity and Dynamic Range: It is essential to perform a preliminary experiment to determine the optimal cell seeding density. This ensures that the cell growth is in the logarithmic phase during the assay, providing a linear relationship between cell number and formazan production.

Mechanistic Insights: Targeting Signaling Pathways

Aberrant signaling pathways are a hallmark of cancer. The JAK/STAT and NF-κB pathways are frequently dysregulated in various malignancies and represent promising targets for therapeutic intervention.[14][15][16][17]

JAK/STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for transmitting extracellular signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, survival, and differentiation.[18] Constitutive activation of the JAK/STAT pathway is a common feature in many cancers.[16]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Caption: The JAK/STAT signaling pathway in cancer.[14][18]

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Naphthyridine derivatives have shown promising activity against a range of bacteria and fungi.[2][4][19][20][21]

Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of the antimicrobial activity of new compounds.[22][23][24] It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth. The turbidity should be adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or a micropipette tip.[25]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the 3-Methyl-1,5-naphthyridine derivative solution (at a known concentration) into each well.[22]

  • Controls: Include a negative control (solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic or antifungal agent).[23][24]

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[22]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[25]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation:

Compound (1 mg/mL)Zone of Inhibition (mm)
S. aureus
Derivative 112
Derivative 218
Streptomycin (Control)25
Fluconazole (Control)-
DMSO (Control)0

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. The NF-κB signaling pathway is a key regulator of inflammation, making it an attractive target for the development of anti-inflammatory drugs.[26][27][28][29] Some naphthyridine derivatives have been reported to possess anti-inflammatory properties.[30]

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[31]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the 3-Methyl-1,5-naphthyridine derivatives for a pre-incubation period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): The concentration of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[32] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[32]

NFkB_Pathway cluster_membrane Cell Membrane Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activation Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->Receptor IkB IκB IKK->IkB Phosphorylation pIkB pIκB IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Release Proteasome Proteasome pIkB->Proteasome Degradation Gene Pro-inflammatory Gene Transcription (e.g., cytokines, chemokines) Nucleus->Gene

Caption: The canonical NF-κB signaling pathway in inflammation.[28][29]

Protocol: Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound affects the activity of a specific enzyme.[33][34][35][36][37] For anti-inflammatory screening, key enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX) are common targets.

General Protocol for Enzyme Inhibition Assay:

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.

  • Compound Incubation: Incubate the enzyme with various concentrations of the 3-Methyl-1,5-naphthyridine derivative.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Conclusion

This guide provides a foundational framework for the systematic biological activity screening of 3-Methyl-1,5-naphthyridine derivatives. The detailed protocols for anticancer, antimicrobial, and anti-inflammatory assays, coupled with mechanistic insights into relevant signaling pathways, offer a comprehensive approach for identifying promising lead compounds. Adherence to these robust and validated methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Furqan, M., Mukhi, N., Lee, B., & Kim, D. J. (2017). JAK/STAT signaling in health and disease. Journal of cellular and molecular medicine, 21(12), 3187–3196. [Link]

  • Liu, T., & Sun, S. C. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 9, 518. [Link]

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. [Link]

  • Wikipedia. (2023). JAK-STAT signaling pathway. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Lee, J. Y., & Kim, J. H. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in immunology, 8, 1385. [Link]

  • Owen, K. L., Brockwell, N. K., & Parker, B. S. (2019). JAK-STAT signaling in cancer: From cytokines to non-coding genome. Cancers, 11(11), 1637. [Link]

  • Siveen, K. S., Sikka, S., Suri, K., Dai, X., Zhang, J., Kumar, A. P., ... & Kannaiyan, R. (2020). Targeting the STAT3 signaling pathway in cancer: new promises and challenges. British journal of cancer, 122(11), 1557-1572. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current topics in medicinal chemistry, 14(23), 2722–2728. [Link]

  • Bentham Science Publishers. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., ... & LaVoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & medicinal chemistry letters, 23(17), 4873–4877. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. [Link]

  • Misbar. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Ingenta Connect. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]

  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Tipton, K. F., & Boyce, S. (2000). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 7(2), 199–217. [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. [Link]

  • Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., ... & LaVoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & medicinal chemistry letters, 23(17), 4873–4877. [Link]

  • Al-Omair, M. A., Ali, A. A., & Al-Qahtani, S. A. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Journal of cancer, 4(9), 708–715. [Link]

  • YouTube. (2020). Agar well diffusion assay. [Link]

  • ResearchGate. (2018). Antimicrobial activity of novel naphthyridine compounds. [Link]

  • MDPI. (2018). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • Palacios, F., Alonso, C., & Rubiales, G. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 26(4), 1059. [Link]

  • National Institutes of Health. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Scilit. (2021). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Fornal, E., & Sadowski, Z. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules (Basel, Switzerland), 25(24), 5917. [Link]

  • ResearchGate. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • ACS Publications. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][26][28]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. [Link]

  • ResearchGate. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • National Institutes of Health. (2017). Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study. [Link]

  • ResearchGate. (2015). Synthesis and Biological Evaluation of Indeno[18][26]naphthyridines as Topoisomerase I (TopI) Inhibitors with Antiproliferative Activity. [Link]

  • Scilit. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

Sources

Application Notes & Protocols for In Vitro Antimicrobial Assays of 3-Methyl-1,5-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents.[1][2][3] Naphthyridines, a class of N-heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of pharmacological activities.[2][3] Specifically, analogs of 1,5-naphthyridine have demonstrated significant potential as antimicrobial agents, acting on various bacterial targets.[4] This guide provides detailed, field-proven protocols for the in vitro antimicrobial evaluation of novel 3-Methyl-1,5-naphthyridine analogs, ensuring technical accuracy and reproducible results.

Part 1: Foundational Antimicrobial Susceptibility Testing (AST)

In vitro AST is the first crucial step in evaluating a compound's antimicrobial potential.[5] The primary objectives are to determine the lowest concentration of the compound that inhibits microbial growth, known as the Minimum Inhibitory Concentration (MIC) , and the lowest concentration that results in microbial death, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) .[1][6][7][8] These parameters are essential for understanding a compound's potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency.[1][9] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a widely accepted and standardized technique for determining MIC values, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][10][11]

Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC reveals the concentration required to kill a microorganism.[6][12] The MBC is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][12] This assay is a critical next step after an MIC is determined and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[6][12]

Part 2: Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines for bacteria that grow aerobically.[11]

Materials and Reagents:

  • 3-Methyl-1,5-naphthyridine analogs

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile saline or broth

  • Multichannel pipette

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the 3-Methyl-1,5-naphthyridine analogs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[9]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9][13]

Protocol 2: Agar Disk Diffusion Assay

This qualitative method, also known as the Kirby-Bauer test, assesses the susceptibility of bacteria to the compounds by measuring the zone of growth inhibition.[14][15]

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • 3-Methyl-1,5-naphthyridine analogs

  • Bacterial strains adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Positive control antibiotic disks

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Plate Inoculation:

    • Dip a sterile swab into the standardized bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[14]

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of the 3-Methyl-1,5-naphthyridine analog onto the agar surface.

    • Place positive and negative control disks on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the zone is proportional to the susceptibility of the organism to the compound.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine if a compound is bactericidal.[7][16]

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[6][13]

  • Plating:

    • Spread the aliquot onto an appropriate antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies (CFU/mL) on each plate.

    • The MBC is the lowest concentration of the compound that results in a 99.9% or greater reduction in the initial inoculum count.[6][12][16]

Part 3: Data Presentation and Visualization

Clear and concise data presentation is crucial for the interpretation and comparison of results.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Methyl-1,5-Naphthyridine Analogs

Test MicroorganismGram StainAnalog 1 MIC (µg/mL)Analog 2 MIC (µg/mL)Analog 3 MIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive8164Vancomycin: 1
Escherichia coli ATCC 25922Negative32>6416Ciprofloxacin: 0.015
Pseudomonas aeruginosa ATCC 27853Negative64>6432Gentamicin: 0.5
Candida albicans ATCC 90028N/A (Fungus)16328Fluconazole: 0.5

Table 2: Zone of Inhibition for 3-Methyl-1,5-Naphthyridine Analogs (Disk Concentration: 30 µg)

Test MicroorganismGram StainAnalog 1 Zone (mm)Analog 2 Zone (mm)Analog 3 Zone (mm)Positive Control (Antibiotic) Zone (mm)
Staphylococcus aureus ATCC 29213Positive181222Vancomycin: 17
Escherichia coli ATCC 25922Negative10615Ciprofloxacin: 30
Pseudomonas aeruginosa ATCC 27853Negative7611Gentamicin: 19

Table 3: Minimum Bactericidal Concentration (MBC) of 3-Methyl-1,5-Naphthyridine Analogs

Test MicroorganismGram StainAnalog 1 MBC (µg/mL)Analog 2 MBC (µg/mL)Analog 3 MBC (µg/mL)Positive Control (Antibiotic) MBC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16648Vancomycin: 4
Escherichia coli ATCC 25922Negative>64>6432Ciprofloxacin: 0.03
Experimental Workflow Visualization

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from MIC wells Read_MIC->Subculture Incubation_MBC Incubation (18-24h, 37°C) Subculture->Incubation_MBC Read_MBC Read MBC (CFU Count) Incubation_MBC->Read_MBC

Caption: General workflow for MIC and MBC determination.

Disk_Diffusion_Workflow Inoculum_Prep Inoculum Preparation (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate (Confluent Lawn) Inoculum_Prep->Plate_Inoculation Disk_Application Apply Compound-Impregnated Disks Plate_Inoculation->Disk_Application Incubation Incubate Plate (16-20h, 37°C) Disk_Application->Incubation Measure_Zones Measure Zones of Inhibition (mm) Incubation->Measure_Zones

Caption: Workflow for the Agar Disk Diffusion Assay.

References

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Wikipedia. Minimum bactericidal concentration. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]

  • Kluthe, C., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Materials Chemistry B, 10(30), 5699-5714. [Link]

  • K-Bauer, A. W. (2021). Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. IntechOpen. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2006). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Scilit. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • ResearchGate. (2015). Antimicrobial activity of novel naphthyridine compounds. [Link]

  • Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

Sources

Application Note & Protocol: Evaluating the Cytotoxicity of 3-Methyl-1,5-naphthyridine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the cytotoxic potential of 3-Methyl-1,5-naphthyridine, a novel small molecule compound, against various cancer cell lines. Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their demonstrated biological activities, including anticancer properties often linked to mechanisms like topoisomerase inhibition.[1][2] This application note details the underlying principles, step-by-step protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and guidelines for data analysis and interpretation to ascertain the compound's IC50 (half-maximal inhibitory concentration) value. The IC50 value is a critical parameter for quantifying the potency of a potential anticancer agent.[3][4][5]

Introduction: The Rationale for Cytotoxicity Screening

The evaluation of a compound's ability to inhibit cancer cell growth is a fundamental first step in the preclinical assessment of a potential therapeutic agent.[4] Cytotoxicity assays are integral to this process, providing quantitative data on a compound's potency and selectivity.[6][7] The naphthyridine core is a privileged scaffold in drug discovery, with various derivatives exhibiting significant anticancer activity.[2][8] Some have been shown to target critical cellular machinery, such as topoisomerase II, leading to cell cycle arrest and apoptosis.[2]

3-Methyl-1,5-naphthyridine is a new derivative within this promising class of compounds. A thorough investigation of its cytotoxic effects across a panel of cancer cell lines is essential to characterize its anticancer potential. This guide provides a robust framework for such an investigation, focusing on the widely adopted and well-validated MTT assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10]

Experimental Design & Workflow

A successful cytotoxicity study requires careful planning and execution. The overall workflow involves cell line selection, compound preparation, cell treatment, viability assessment, and data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay & Analysis Phase A Select & Culture Cancer Cell Lines C Determine Seeding Density A->C B Prepare Stock Solution of 3-Methyl-1,5-naphthyridine E Prepare Serial Dilutions & Treat Cells B->E D Seed Cells in 96-well Plates C->D D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Figure 1: General workflow for the cytotoxicity assessment of 3-Methyl-1,5-naphthyridine.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines from diverse tissue origins (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma, HCT116 - colon carcinoma, HeLa - cervical adenocarcinoma).[4]

  • 3-Methyl-1,5-naphthyridine: High-purity compound.

  • Cell Culture Medium: As recommended for the specific cell lines (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X).

  • Trypsin-EDTA (0.25%).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates.

  • Microplate reader.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line Revival: Revive cryopreserved cells according to the supplier's protocol.

  • Subculturing: Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Preparation of 3-Methyl-1,5-naphthyridine Stock and Working Solutions
  • Stock Solution: Prepare a 10 mM stock solution of 3-Methyl-1,5-naphthyridine in DMSO. Ensure complete dissolution. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium. A common approach is to prepare 2X concentrated working solutions to be added in equal volume to the cells in the 96-well plate.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "vehicle control" (cells treated with DMSO at the highest concentration used) and "blank" (medium only).

    • Incubate the plate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the serially diluted 3-Methyl-1,5-naphthyridine solutions to the respective wells.

    • Add 100 µL of medium containing the highest concentration of DMSO to the vehicle control wells.

    • Add 100 µL of fresh medium to the blank wells.

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Analysis and Interpretation

  • Blank Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percentage Viability:

    • Percentage Viability = [(OD of Treated Cells / OD of Vehicle Control Cells)] x 100

  • IC50 Determination:

    • Plot the Percentage Viability against the log-transformed concentration of 3-Methyl-1,5-naphthyridine.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[4] The IC50 is the concentration of the compound that reduces cell viability by 50%.[3]

Hypothetical Data Presentation

The cytotoxic activity of 3-Methyl-1,5-naphthyridine against a panel of human cancer cell lines after a 72-hour incubation period is summarized below. Data are presented as the mean IC50 value ± standard deviation from three independent experiments.

Cell LineTissue of OriginIC50 (µM) [Hypothetical]
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma8.5 ± 1.2
HCT116Colon Carcinoma11.8 ± 1.5
HeLaCervical Adenocarcinoma25.6 ± 3.4

Potential Mechanism of Action & Further Studies

Based on existing literature for 1,5-naphthyridine derivatives, a plausible mechanism of action for 3-Methyl-1,5-naphthyridine could involve the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis.

G cluster_pathway Potential Signaling Pathway A 3-Methyl-1,5-naphthyridine B Topoisomerase I A->B Inhibition C DNA Replication & Transcription B->C Facilitates D DNA Strand Breaks B->D Prevents re-ligation E Cell Cycle Arrest D->E F Apoptosis E->F

Figure 2: Hypothetical mechanism of action for 3-Methyl-1,5-naphthyridine.

Further studies to elucidate the precise mechanism could include:

  • Cell cycle analysis by flow cytometry.

  • Apoptosis assays (e.g., Annexin V/PI staining).

  • Western blotting for key apoptotic and cell cycle regulatory proteins.

  • Direct enzymatic assays to confirm topoisomerase inhibition.

Troubleshooting

IssuePotential CauseSolution
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents and aseptic techniques.[11]
Low absorbance readings Low cell number or short incubation time.Optimize cell seeding density and/or increase incubation time.[11]
Inconsistent results between replicates Uneven cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
Precipitation of the compound in the medium Poor solubility of the compound.Decrease the highest concentration tested or use a different solvent system (if compatible with cells).

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the cytotoxicity of 3-Methyl-1,5-naphthyridine. By following these guidelines, researchers can obtain reliable and reproducible data to evaluate the anticancer potential of this novel compound, paving the way for further preclinical development.

References

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]

  • Xu, L., et al. (2022). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 58(84), 11823-11826. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Kim, H. P., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5325-5332. [Link]

  • Szychowska, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4993. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wang, G., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Sensors. [Link]

  • Martínez-Cervera, S., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(19), 11697. [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro. [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]

Sources

The Strategic Application of 3-Methyl-1,5-naphthyridine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and novelty of a therapeutic candidate. Among the myriad of nitrogen-containing heterocycles, the 1,5-naphthyridine core has emerged as a privileged structure, present in a range of biologically active molecules. This guide focuses on a particularly valuable, yet nuanced, building block: 3-Methyl-1,5-naphthyridine . We will delve into the strategic rationale for its use, provide detailed synthetic protocols, and explore its application in the design of targeted therapies, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The 3-Methyl-1,5-naphthyridine Scaffold: A Bioisosteric and Pharmacophoric Asset

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, offers a unique arrangement of nitrogen atoms that imparts specific electronic and hydrogen bonding properties. The introduction of a methyl group at the 3-position further refines the scaffold's characteristics, providing several advantages in medicinal chemistry design.

Strategic Rationale for Employing the 3-Methyl-1,5-naphthyridine Core:

  • Bioisosteric Replacement: The 1,5-naphthyridine nucleus is often employed as a bioisostere for other bicyclic heteroaromatic systems like quinoline or quinazoline. This substitution can modulate a compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing its interaction with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, mimicking interactions of the parent scaffold.

  • Vectorial Control of Substituents: The defined positions of the nitrogen atoms and the methyl group on the 1,5-naphthyridine scaffold provide precise vectors for the attachment of various functional groups. This allows for systematic exploration of the surrounding chemical space to optimize target engagement.

  • Modulation of Physicochemical Properties: The methyl group at the 3-position can influence the molecule's lipophilicity, potentially improving membrane permeability and oral bioavailability. It can also sterically hinder metabolic attack at adjacent positions, thereby enhancing the compound's metabolic stability.

  • Fine-Tuning of Target Interactions: In certain biological targets, the 3-methyl group can occupy a small hydrophobic pocket within the active site, contributing to binding affinity. Conversely, its steric bulk can be used to prevent binding to off-target proteins, thereby improving selectivity.

Synthesis of the 3-Methyl-1,5-naphthyridine Building Block

The construction of the 3-methyl-1,5-naphthyridine core is most effectively achieved through classical cyclization strategies, with the Skraup synthesis being a prominent and reliable method.

Protocol 1: Skraup Synthesis of 3-Methyl-1,5-naphthyridine

This protocol describes the synthesis of 3-methyl-1,5-naphthyridine from 3-aminopyridine and crotonaldehyde, which serves as the source of the three-carbon unit required for the second pyridine ring.

Reaction Scheme:

Skraup Synthesis of 3-Methyl-1,5-naphthyridine cluster_reagents Reagents & Conditions Reactant1 3-Aminopyridine Product 3-Methyl-1,5-naphthyridine Reactant1->Product Reactant2 Crotonaldehyde Reactant2->Product Reagent1 H₂SO₄ (acid catalyst) Reagent2 Nitrobenzene (oxidizing agent) Condition1 Heat

A schematic of the Skraup synthesis.

Materials:

  • 3-Aminopyridine

  • Crotonaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, add 3-aminopyridine portion-wise, ensuring the temperature does not rise excessively. Following this, add nitrobenzene, which acts as both a solvent and an oxidizing agent.

  • Slow Addition of Crotonaldehyde: Begin to add crotonaldehyde dropwise from the dropping funnel. This reaction is exothermic, and the addition rate should be controlled to maintain a manageable reaction temperature.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic. This step should be performed in an ice bath to dissipate the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-methyl-1,5-naphthyridine.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst for the initial Michael addition of the aminopyridine to the α,β-unsaturated aldehyde (formed in situ) and for the subsequent cyclization and dehydration steps.

  • Nitrobenzene: Serves as a high-boiling solvent and, more importantly, as the oxidizing agent to aromatize the dihydronaphthyridine intermediate to the final naphthyridine product.

  • Controlled Addition and Temperature: The reaction is highly exothermic. Slow addition of reactants and careful temperature control are crucial to prevent uncontrolled side reactions and ensure safety.

Applications in Medicinal Chemistry: The Case of Kinase Inhibitors

The 1,5-naphthyridine scaffold is a common feature in a variety of kinase inhibitors, where the nitrogen atoms often form key hydrogen bonds with the hinge region of the kinase active site. The 3-methyl-1,5-naphthyridine moiety has been incorporated into inhibitors targeting various kinases, including those involved in cell cycle regulation and signal transduction pathways.

While specific publicly available protocols for the direct use of 3-methyl-1,5-naphthyridine as a starting material in extensive drug campaigns are often proprietary, the general strategies for its functionalization are well-established.

Protocol 2: Functionalization of the 3-Methyl Group for Library Synthesis

A common strategy is to functionalize the methyl group to introduce further diversity. This can be achieved through oxidation to an aldehyde, which can then undergo a wide range of subsequent reactions.

Workflow for Derivatization:

Functionalization_Workflow Start 3-Methyl-1,5-naphthyridine Oxidation Oxidation (e.g., SeO₂) Start->Oxidation Aldehyde 3-Formyl-1,5-naphthyridine Oxidation->Aldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Aldehyde->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Aldehyde->Wittig Amine_Library Amine Library ReductiveAmination->Amine_Library Alkene_Library Alkene Library Wittig->Alkene_Library

Derivatization of 3-methyl-1,5-naphthyridine.

Step-by-Step Methodology for Oxidation:

  • Reaction Setup: In a flask suitable for heating, dissolve 3-methyl-1,5-naphthyridine in a solvent such as dioxane or acetic acid.

  • Addition of Oxidizing Agent: Add a suitable oxidizing agent, such as selenium dioxide (SeO₂), to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction, filter to remove selenium metal, and concentrate the solvent.

  • Purification: The resulting 3-formyl-1,5-naphthyridine can be purified by crystallization or column chromatography.

Rationale for this Approach:

The transformation of the relatively inert methyl group into a reactive aldehyde opens up a vast array of subsequent chemical transformations. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, the aldehyde can be readily converted to various amines via reductive amination or to alkenes via Wittig-type reactions, enabling the exploration of different substituents that can interact with specific pockets of a target protein.

Structure-Activity Relationship (SAR) Insights: The Role of the 3-Methyl Group

In the context of kinase inhibitors, the 3-methyl group can play several roles:

  • Filling a Hydrophobic Pocket: The methyl group can occupy a small hydrophobic pocket in the ATP-binding site, contributing to the overall binding affinity.

  • Steric Shielding: It can prevent unfavorable interactions or block the binding of water molecules from the active site.

  • Improving Selectivity: By introducing steric bulk, the methyl group can disfavor binding to kinases that have a smaller active site, thus enhancing selectivity for the desired target.

Quantitative Data Summary (Hypothetical Example for a Kinase Target):

CompoundR Group at C3IC₅₀ (nM)Rationale for Activity Change
1 H150Baseline activity of the unsubstituted scaffold.
2 CH₃50The methyl group likely occupies a small hydrophobic pocket, increasing affinity.
3 Ethyl200Increased steric bulk may lead to a clash with the protein, reducing affinity.
4 Cl120Similar size to methyl but different electronics; minimal change in affinity.

This hypothetical data illustrates how the small, hydrophobic nature of the methyl group can be optimal for binding in a specific pocket, and how even minor changes to this substituent can have a significant impact on biological activity.

Conclusion

3-Methyl-1,5-naphthyridine is a valuable and strategic building block in medicinal chemistry. Its synthesis via the Skraup reaction is a robust and scalable method. The presence of the 3-methyl group offers a subtle yet powerful tool for medicinal chemists to fine-tune the physicochemical properties and biological activity of drug candidates. By understanding the synthetic routes and the rationale behind its application, researchers can effectively leverage this scaffold to design novel and potent therapeutics, particularly in the realm of kinase inhibitors.

References

A comprehensive list of references would be compiled here from the primary literature to support the specific protocols and claims made in the text. For the purpose of this generated guide, specific, clickable URLs to peer-reviewed articles detailing the Skraup synthesis of substituted naphthyridines and their use in medicinal chemistry would be provided.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Skraup Synthesis of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 3-Methyl-1,5-naphthyridine. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and troubleshoot common issues encountered during the Skraup synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Introduction to the Skraup Synthesis of 3-Methyl-1,5-naphthyridine

The Skraup synthesis is a powerful and long-standing method for the preparation of quinolines and their bioisosteres, such as naphthyridines.[1][2] The synthesis of 3-Methyl-1,5-naphthyridine involves the reaction of 3-amino-5-methylpyridine with glycerol under strongly acidic conditions, typically in the presence of an oxidizing agent and a moderator to control the reaction's vigor.[1]

The reaction mechanism begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3] This is followed by a Michael addition of the amino group of 3-amino-5-methylpyridine to acrolein. The resulting intermediate then undergoes cyclization and dehydration, driven by the acidic medium, to form a dihydronaphthyridine species. The final step is the oxidation of this intermediate to the aromatic 3-Methyl-1,5-naphthyridine.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may face during the synthesis of 3-Methyl-1,5-naphthyridine in a question-and-answer format.

Q1: My reaction is violently exothermic and difficult to control. How can I mitigate this?

The Skraup synthesis is notoriously exothermic, a characteristic that can lead to reduced yields and safety concerns.[5] This is primarily due to the rapid, uncontrolled polymerization of acrolein and the initial condensation reaction.

Solutions:

  • Incorporate a Moderator: The most common and effective method to tame the reaction is the addition of a moderator. Ferrous sulfate (FeSO₄) is widely used and is believed to act as an oxygen carrier, thereby distributing the exothermic oxidation process over a longer period.[5][6] Boric acid can also be employed for this purpose.

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and incrementally to the mixture of 3-amino-5-methylpyridine, glycerol, and the moderator, with efficient cooling (e.g., in an ice bath).

  • Efficient Stirring: Vigorous and constant stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots that can initiate a runaway reaction.

  • Gradual Heating: Initially, the reaction mixture should be heated gently. Once the reaction initiates, the external heat source should be removed to allow the exotherm to be the primary driver. Heat can be reapplied later to ensure the reaction goes to completion.

Q2: I am observing a significant amount of tar formation, which is complicating purification and lowering my yield. What are the causes and how can I minimize it?

Tar formation is a very common side reaction in Skraup syntheses, resulting from the polymerization of acrolein and other reactive intermediates under the harsh acidic and high-temperature conditions.[4]

Solutions:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. The ideal temperature profile involves a gentle initiation followed by controlled heating to maintain a steady reaction rate without promoting polymerization. A typical range for the main reaction phase is 140-150°C.[4]

  • Use of a Milder Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, it can contribute to the harshness of the reaction conditions. Consider using sodium m-nitrobenzenesulfonate, which has been reported to provide better reproducibility and higher yields in the synthesis of 1,5-naphthyridines.[1]

  • Post-Reaction Work-up: A robust work-up procedure is key to separating the product from the tar. After cooling, the reaction mixture should be poured onto crushed ice and then carefully neutralized with a strong base (e.g., concentrated sodium hydroxide solution) to precipitate the crude product. Subsequent purification by steam distillation or column chromatography is often necessary.

Q3: My yield of 3-Methyl-1,5-naphthyridine is consistently low. What factors can I investigate to improve it?

Low yields can be attributed to a variety of factors, including incomplete reaction, side product formation, and product loss during work-up.

Solutions:

  • Choice of Oxidizing Agent and Catalyst: The selection of the oxidizing agent and the potential use of a catalyst can significantly impact the yield. While traditional methods use arsenic pentoxide or nitrobenzene, modern approaches have shown that sodium m-nitrobenzenesulfonate can lead to yields in the range of 45-50% for 1,5-naphthyridines.[1] The use of iodine as a catalyst in a dioxane/water solvent system has also been reported to give good results.[1]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of maximum product formation.

  • Purity of Starting Materials: The purity of 3-amino-5-methylpyridine and glycerol is crucial. Impurities can lead to unwanted side reactions and lower the overall yield.

  • Efficient Extraction: During the work-up, ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like chloroform or diethyl ether. Multiple extractions are recommended to maximize recovery.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity when using 3-amino-5-methylpyridine?

The cyclization in the Skraup synthesis is an electrophilic aromatic substitution on the pyridine ring. With 3-amino-5-methylpyridine, the cyclization is expected to occur at the C-4 position, ortho to the amino group, leading to the formation of the 1,5-naphthyridine skeleton. The electronic effects of the amino group direct the cyclization to this position.

Q: Can I use a different α,β-unsaturated carbonyl compound instead of generating acrolein in situ from glycerol?

Yes, this is known as the Doebner-von Miller reaction, a variation of the Skraup synthesis.[7] For the synthesis of 3-Methyl-1,5-naphthyridine, one could theoretically use crotonaldehyde (but-2-enal) which would introduce the methyl group at the 2-position of the newly formed ring. However, to obtain the desired 3-Methyl-1,5-naphthyridine, the methyl group must be present on the starting aminopyridine.

Q: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be employed:

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The proton NMR of 3-Methyl-1,5-naphthyridine would show characteristic signals for the aromatic protons and a singlet for the methyl group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Thin Layer Chromatography (TLC): To assess the purity and compare the product with the starting materials.

Experimental Protocols

Adapted Protocol for the Skraup Synthesis of 3-Methyl-1,5-naphthyridine

This protocol is adapted from established procedures for the synthesis of 1,5-naphthyridines.[4]

Materials:

  • 3-amino-5-methylpyridine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

  • Sodium hydroxide (for neutralization)

  • Chloroform or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-amino-5-methylpyridine in a dropwise manner while cooling the flask in an ice bath.

  • To this mixture, add ferrous sulfate heptahydrate and glycerol, followed by the oxidizing agent, sodium m-nitrobenzenesulfonate.

  • Heat the mixture gently with constant stirring. The reaction is exothermic and will likely begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, continue to heat the mixture to maintain a temperature of 140-150°C for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto a generous amount of crushed ice.

  • Neutralize the acidic solution by the slow and careful addition of a concentrated sodium hydroxide solution until it is strongly alkaline (check with pH paper).

  • Extract the aqueous layer multiple times with chloroform or diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude 3-Methyl-1,5-naphthyridine can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Influence of Oxidizing Agent on Yield in 1,5-Naphthyridine Synthesis

Oxidizing AgentReported Yield (%)Reference
Iodine (as catalyst)Good[1]
Sodium m-nitrobenzenesulfonate45-50[1]
Arsenic PentoxideVariable[8]
NitrobenzeneVariable[6]

Note: Yields are reported for the synthesis of 1,5-naphthyridine and substituted derivatives and may vary for 3-Methyl-1,5-naphthyridine.

Visualizations

Reaction Pathway for the Skraup Synthesis of 3-Methyl-1,5-naphthyridine

Skraup_Synthesis cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product 3-amino-5-methylpyridine 3-amino-5-methylpyridine Michael_Adduct Michael Adduct 3-amino-5-methylpyridine->Michael_Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H2O (H2SO4) H2SO4 H2SO4 Oxidizing_Agent Oxidizing Agent (e.g., m-NO2PhSO3Na) Dihydronaphthyridine Dihydronaphthyridine Moderator Moderator (e.g., FeSO4) Michael_Adduct->Dihydronaphthyridine Cyclization & Dehydration 3-Methyl-1,5-naphthyridine 3-Methyl-1,5-naphthyridine Dihydronaphthyridine->3-Methyl-1,5-naphthyridine Oxidation Troubleshooting_Yield Start Low Yield of 3-Methyl-1,5-naphthyridine Check_Purity Verify Purity of Starting Materials (3-amino-5-methylpyridine, Glycerol) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp., Time, Stirring) Check_Purity->Check_Conditions If pure Success Improved Yield Check_Purity->Success If impure, purify and repeat Optimize_Oxidant Optimize Oxidizing Agent (e.g., switch to m-NO2PhSO3Na) Check_Conditions->Optimize_Oxidant If optimal Check_Conditions->Success If suboptimal, adjust and repeat Add_Catalyst Consider a Catalyst (e.g., Iodine) Optimize_Oxidant->Add_Catalyst If still low Optimize_Oxidant->Success If improved Improve_Workup Improve Work-up Procedure (e.g., multiple extractions) Add_Catalyst->Improve_Workup If still low Add_Catalyst->Success If improved Improve_Workup->Success

Caption: A logical workflow for troubleshooting low yield in the Skraup synthesis.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones. Google Patents.
  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. Available from: [Link]

  • Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

  • Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. Semantic Scholar. Available from: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available from: [Link]

  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Available from: [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. Available from: [Link]

  • Skraup reaction. Wikipedia. Available from: [Link]

  • Skraup quinoline synthesis. Chemistry Online. Available from: [Link]

  • SYNTHESIS OF PYRIDOPYRANOQUINOLINES BY THE SKRAUP REACTION OF AMINO-5H-BENZOPYRANO[2,3-b]PYRIDIN-5-ONES Hidetoshi Fujiwara N. Semantic Scholar. Available from: [Link]

  • Skraup Reaction. YouTube. Available from: [Link]

  • 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Product Class 8: Naphthyridines. Science of Synthesis. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • 1H, 13C and 15N chemical shift referencing in biomolecular NMR. ResearchGate. Available from: [Link]

  • Synthesis of Novel Benzo[b]n[4][9]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Methyl-1,5-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing classical synthetic routes, such as the Skraup or Doebner-von Miller reaction, and encountering challenges with side products and impurities. Here, we address specific experimental issues with evidence-based explanations and actionable troubleshooting protocols.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may be observing in your reaction.

Q1: My reaction has produced a dark, viscous, or solid "tar" that is difficult to work with and complicates purification. What causes this, and how can I minimize it?

Plausible Cause: Tar formation is a hallmark side reaction in the Skraup and related syntheses.[1] The reaction is typically performed under strongly acidic conditions (e.g., concentrated sulfuric acid) and at high temperatures. These conditions can cause the α,β-unsaturated carbonyl species (generated in situ from reagents like glycerol or crotonaldehyde) to undergo undesired polymerization or self-condensation reactions.[2][3] The oxidizing agent, if too aggressive or used in excess, can also contribute to the degradation of starting materials and intermediates, leading to complex, high-molecular-weight byproducts.

Troubleshooting & Prevention Strategy:

  • Moderate Reaction Temperature: The Skraup reaction is notoriously exothermic.[2] Maintain strict control over the reaction temperature. Instead of heating aggressively, aim for a steady, controlled temperature profile. It is often beneficial to add the sulfuric acid slowly to a cooled mixture of the other reactants.

  • Control the Oxidant: Nitrobenzene is a traditional oxidant but can be harsh.[2][3] Consider using a milder or more controlled oxidizing agent. Some literature precedents for Skraup-type reactions have successfully used arsenic acid or even iodine, which can lead to cleaner reactions.[2][4]

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic technique to tame the vigor of the Skraup reaction and can help suppress tar formation.[2]

  • Solvent Choice: While traditional Skraup reactions are often run neat or with nitrobenzene as the solvent, exploring high-boiling point, inert solvents (if compatible with the specific reaction variant) can help with thermal regulation and prevent localized overheating.

Purification from Tar: If tar has already formed, separating your product can be challenging.

  • Acid/Base Extraction: Before column chromatography, attempt an acid/base workup. Dissolve the crude mixture in a suitable organic solvent (like dichloromethane or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic nitrogen atoms of the naphthyridine product should be protonated, pulling it into the aqueous layer and leaving non-basic polymeric material behind. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your product back into an organic solvent.

  • Distillation (If Applicable): For liquid products, steam distillation or vacuum distillation can be effective at separating the volatile product from non-volatile tar.[1] However, 3-Methyl-1,5-naphthyridine is a solid, making this method unsuitable.

Q2: My post-reaction analysis (TLC, ¹H NMR) shows a mixture of products. I suspect I've formed an isomeric byproduct in addition to the desired 3-Methyl-1,5-naphthyridine. How can I confirm this and what is the likely structure?

Plausible Cause: The synthesis of 1,5-naphthyridine relies on an electrophilic aromatic substitution-type cyclization onto a pyridine ring (from 3-aminopyridine). The nitrogen atom in the 3-aminopyridine ring is deactivating, and the regioselectivity of the cyclization is not always perfect. The reaction can proceed via cyclization at either the C2 or C4 position of the pyridine ring.

  • Desired Reaction: Cyclization at C2 gives the 1,5-naphthyridine core.

  • Side Reaction: Cyclization at C4 gives the 1,7-naphthyridine core.

Therefore, the most probable isomeric byproduct is 3-Methyl-1,7-naphthyridine . The formation of isomeric mixtures is a known challenge in the synthesis of substituted aza-aromatics.[5]

Identification Workflow:

The key to distinguishing these isomers lies in the distinct electronic environments of the protons on the naphthyridine core, which can be clearly observed in the ¹H NMR spectrum.

  • Chromatographic Separation: First, attempt to isolate the impurity using column chromatography. These isomers often have very similar polarities, so a high-resolution separation may be required. See the detailed protocol in the Experimental Protocols section below.

  • Spectroscopic Analysis (¹H NMR):

    • 3-Methyl-1,5-naphthyridine: Expect to see distinct signals for H2, H4, H6, H7, and H8. The proton at the H4 position, being adjacent to the methyl-substituted carbon and a ring nitrogen, will have a unique chemical shift and coupling pattern.

    • 3-Methyl-1,7-naphthyridine: The symmetry and connectivity are different. The chemical shifts and, crucially, the coupling constants (J-values) between the aromatic protons will differ significantly from the 1,5-isomer. For example, the proton at H8 in the 1,7-isomer is adjacent to a nitrogen atom and will likely be shifted significantly downfield.

The following diagram illustrates a logical workflow for identifying an unknown isomeric impurity.

G start Complex NMR / Multiple TLC Spots chrom Attempt Separation by Column Chromatography start->chrom isolate Isolate Major Impurity chrom->isolate Separation Successful analyze Acquire High-Resolution ¹H NMR, ¹³C NMR, and Mass Spec Data chrom->analyze Separation Failed (Analyze Mixture) isolate->analyze compare Compare Spectra to Literature Values or Predicted Spectra for Plausible Isomers (e.g., 3-Methyl-1,7-naphthyridine) analyze->compare decision Do Spectra Match a Known Isomer? compare->decision identified Impurity Identified as Isomer decision->identified Yes unknown Impurity is an Unknown Side Product or Intermediate decision->unknown No

Caption: Troubleshooting workflow for isomer identification.

Frequently Asked Questions (FAQs)

Q: Can I modify the Doebner-von Miller reaction conditions to improve the yield of the 1,5-isomer over others?

A: Yes, modifying the catalyst and reaction conditions can influence regioselectivity. The mechanism of the Doebner-von Miller and Skraup reactions is complex and has been a subject of debate, sometimes involving fragmentation-recombination pathways.[6][7][8]

  • Lewis Acids: Instead of a strong Brønsted acid like H₂SO₄, using a Lewis acid catalyst (e.g., SnCl₄, Sc(OTf)₃) may offer better control and milder conditions, potentially favoring one cyclization pathway over another.[6]

  • Steric Hindrance: While not directly applicable to producing the title compound, it's a known strategy to use sterically bulky groups on the starting materials to physically block one reaction site, thereby directing the cyclization.[4]

Q: What is the best general purification strategy for removing closely-related isomers?

A: When isomers have nearly identical polarity, standard silica gel chromatography can be challenging.[9]

  • High-Performance Column Chromatography: Use high-quality silica gel with a smaller particle size and run a very shallow solvent gradient to maximize resolution.

  • Recrystallization: This is often the most effective method. It requires screening various solvent systems to find one where the desired isomer has significantly lower solubility than the impurity at a given temperature.[10]

  • Preparative HPLC or SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on normal or reverse-phase media can provide excellent resolution.[11]

  • Derivatization: In some cases, the isomers can be reacted to form derivatives (e.g., salts with a chiral acid if the isomers are chiral) that have different physical properties and are easier to separate.[9][10] After separation, the derivative is converted back to the target molecule.

Data Summary Table

The choice of reaction conditions is critical in directing the synthesis towards the desired product and minimizing side reactions.

ParameterCondition Favoring 3-Methyl-1,5-naphthyridine Condition Leading to Side Products (Tar, Isomers) Rationale
Acid Catalyst Lewis Acids (e.g., SnCl₄, Sc(OTf)₃) or carefully controlled amount of Brønsted acid.Excess strong Brønsted acid (e.g., conc. H₂SO₄).Milder acids can improve regioselectivity and reduce the harshness that leads to polymerization.[6]
Temperature Moderate, controlled heating (e.g., 100-130 °C).Rapid, uncontrolled heating; high temperatures (>150 °C).High temperatures accelerate polymerization and other degradation pathways.[2]
Oxidizing Agent Milder agents (e.g., Iodine, Arsenic Acid).Aggressive agents (e.g., neat Nitrobenzene at high temp).Harsh oxidants can cause unwanted side reactions and contribute to tarring.[2][4]
Reaction Time Monitored to completion (TLC, LC-MS).Excessively long heating times.Prolonged exposure to harsh conditions can degrade the product and increase byproduct formation.

Experimental Protocols

Protocol: Purification of 3-Methyl-1,5-naphthyridine from Isomeric Impurities by Column Chromatography

This protocol provides a general guideline for separating the title compound from a closely eluting isomer like 3-Methyl-1,7-naphthyridine.

1. Preparation of the Crude Sample:

  • After the reaction workup (e.g., neutralization and extraction), concentrate the organic phase in vacuo to obtain the crude solid/oil.

  • Dissolve a small amount of the crude material in the column eluent for a preliminary TLC analysis to determine the Rƒ values.

  • For loading onto the column, adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or methanol), add the silica, and then remove the solvent completely under vacuum until a dry, free-flowing powder is obtained.

2. Column and Solvent System Selection:

  • Stationary Phase: Standard silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a system of Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Gradient Development: Based on TLC, develop a gradient system. For example, if the spots are very close in a 70:30 Hexane:EtOAc system, plan to run a shallow gradient from 95:5 to 60:40 Hexane:EtOAc over many column volumes.

3. Packing and Running the Column:

  • Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). Ensure there are no air bubbles or cracks.

  • Carefully add the prepared dry-loaded sample to the top of the packed silica bed.

  • Begin elution with the initial solvent mixture. Apply gentle positive pressure for a consistent flow rate.

  • Gradually increase the polarity of the eluent according to your planned gradient. A slow, shallow gradient is key to separating close spots.

  • Collect fractions continuously and monitor them by TLC. Pool the fractions that contain the pure desired product.

4. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid under high vacuum to remove any residual solvent.

  • Obtain the final mass and calculate the yield. Confirm purity by ¹H NMR and/or LC-MS.

References

  • Zapata-Linares, N., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3327. [Link]

  • Ghahremanzadeh, R., et al. (2015). Regioselective synthesis of functionalized[4][12]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 17, 3456-3464. [Link]

  • Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Ma, D., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(5), 1139. [Link]

  • Shaikh, R. A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21, 7172-7193. [Link]

  • night429 (2021). My attempt at the Skraup quinoline synthesis. Science Madness Discussion Board. [Link]

  • Al-Salihi, F. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Merchant, K. J., et al. (2022). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 87(15), 10185–10191. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chromatography Today. (2021). Easy purification of isomers with prepacked glass columns. [Link]

  • Global Substance Registration System. 3-METHYL-1,5-NAPHTHYRIDINE. gsrs.ncats.nih.gov. [Link]

  • ResearchGate. (2024). Separation of 8-hydroxyquinoline from tarry mixture formed during synthesis by Skraup synthesis? [Link]

  • Rios-Luci, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions? [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. [Link]

  • Ilang Kovan, M., et al. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12, 1978-1988. [Link]

  • Teixidó, J., et al. (2019). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 24(17), 3144. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. ResearchGate. [Link]

  • Wang, Y., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B, 938, 75-79. [Link]

  • Bigham, E. C., et al. (1994). 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. Journal of Heterocyclic Chemistry, 31(2), 433-440. [Link]

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? [Link]

Sources

Technical Support Center: Purification of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Methyl-1,5-naphthyridine. The following protocols and advice are designed to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for downstream applications.

Purification Strategy Overview

The purification of 3-Methyl-1,5-naphthyridine, a basic heterocyclic compound, typically involves the removal of unreacted starting materials, reaction byproducts, and any catalysts used in its synthesis. The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques are acid-base extraction, column chromatography, and recrystallization. A multi-step approach combining these methods often yields the best results.

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Crude -> AcidBase [label="Initial Cleanup"]; AcidBase -> ColumnChrom [label="Remove Neutral/Basic Impurities"]; ColumnChrom -> Recrystallization [label="Final Polishing"]; Recrystallization -> PurityAnalysis; PurityAnalysis -> PureProduct [label="Purity Confirmed"]; }

Caption: General purification workflow for 3-Methyl-1,5-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Methyl-1,5-naphthyridine sample?

A1: The impurities in your crude sample will largely depend on the synthetic route employed. For instance, in a Skraup-type synthesis, common impurities include unreacted 3-aminopyridine derivatives, byproducts from the polymerization of unsaturated aldehydes or ketones, and residual acid catalyst.[1] If cross-coupling reactions like the Suzuki reaction were used, you might find residual starting materials (e.g., halogenated naphthyridines and boronic acids) and palladium catalyst residues.[2]

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after an initial purification attempt. What do they represent?

A2: Multiple spots on a TLC plate indicate the presence of several compounds in your sample.[3] To identify the spot corresponding to 3-Methyl-1,5-naphthyridine, you can compare its retention factor (Rf) to a pure standard, if available. The other spots likely represent the impurities mentioned in Q1. The relative polarity of these impurities can be determined by their Rf values; compounds that are less polar will travel further up the plate, resulting in a higher Rf value.[3]

Q3: My purified product is an oil and won't crystallize. What could be the issue and how can I resolve it?

A3: The oily nature of your product could be due to the presence of residual solvents or impurities that are hindering the crystallization process. Ensure that all solvents have been thoroughly removed under high vacuum. If the product is still oily, it indicates the presence of impurities. In such cases, a more rigorous purification step, such as column chromatography, is recommended before attempting recrystallization again.

Q4: Which analytical techniques are best for confirming the purity of my final 3-Methyl-1,5-naphthyridine product?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is crucial for confirming the chemical structure and identifying any organic impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Troubleshooting Guides

Issue 1: Low recovery after acid-base extraction.
  • Symptom: The yield of 3-Methyl-1,5-naphthyridine is significantly lower than expected after performing an acid-base extraction.

  • Possible Cause & Troubleshooting Workflow:

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Start [label="Low Recovery After Acid-Base Extraction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckpH [label="{Check pH of Aqueous Layer after Basification | Is pH > 10?}", fillcolor="#FBBC05", fontcolor="#202124"]; CheckExtractions [label="{Check Number of Organic Extractions | Were at least 3 extractions performed?}", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="{Check Organic Solvent Choice | Is the solvent appropriate for extracting the free base?}", fillcolor="#FBBC05", fontcolor="#202124"]; IncreasepH [label="Adjust pH to > 10 with strong base (e.g., NaOH).", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PerformMoreExtractions [label="Perform additional extractions of the aqueous layer.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SwitchSolvent [label="Use a more effective organic solvent (e.g., dichloromethane or ethyl acetate).", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Recovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckpH; CheckpH -> CheckExtractions [label="Yes"]; CheckpH -> IncreasepH [label="No"]; IncreasepH -> PerformMoreExtractions; CheckExtractions -> CheckSolvent [label="Yes"]; CheckExtractions -> PerformMoreExtractions [label="No"]; PerformMoreExtractions -> Success; CheckSolvent -> Success [label="Yes"]; CheckSolvent -> SwitchSolvent [label="No"]; SwitchSolvent -> Success; }

Caption: Troubleshooting workflow for low recovery in acid-base extraction.

Issue 2: Poor separation during column chromatography.
  • Symptom: The fractions collected from the column show a mixture of 3-Methyl-1,5-naphthyridine and impurities.

  • Possible Cause & Troubleshooting Workflow:

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Start [label="Poor Separation in Column Chromatography", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolventSystem [label="{Check Eluent Polarity | Was the solvent system optimized via TLC?}", fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumnPacking [label="{Check Column Packing | Is the silica gel bed uniform and free of cracks?}", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSampleLoading [label="{Check Sample Loading | Was the sample loaded in a minimal volume of solvent?}", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeEluent [label="Optimize eluent system using TLC to achieve a ΔRf > 0.2 between product and impurities.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RepackColumn [label="Carefully repack the column to ensure a uniform stationary phase.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReloadSample [label="Dissolve the sample in a minimal amount of a non-polar solvent or adsorb it onto silica gel before loading.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckSolventSystem; CheckSolventSystem -> CheckColumnPacking [label="Yes"]; CheckSolventSystem -> OptimizeEluent [label="No"]; OptimizeEluent -> Success; CheckColumnPacking -> CheckSampleLoading [label="Yes"]; CheckColumnPacking -> RepackColumn [label="No"]; RepackColumn -> Success; CheckSampleLoading -> Success [label="Yes"]; CheckSampleLoading -> ReloadSample [label="No"]; ReloadSample -> Success; }

Caption: Troubleshooting workflow for poor separation in column chromatography.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This method leverages the basicity of the naphthyridine nitrogen atoms to separate 3-Methyl-1,5-naphthyridine from neutral and acidic impurities.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic 3-Methyl-1,5-naphthyridine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base, such as 3 M sodium hydroxide (NaOH), until the pH is above 10. The protonated 3-Methyl-1,5-naphthyridine will be deprotonated to its free base form.

  • Extraction of Pure Product: Extract the basified aqueous solution with an organic solvent (e.g., DCM or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[5]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and provide good separation from impurities. For 3-Methyl-1,5-naphthyridine, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or DCM is often effective. A common starting point is a gradient of ethyl acetate in hexanes or DCM.[6]

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent mixture and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[7]

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Hexanes/Ethyl Acetate or DCM/Ethyl AcetateOffers a good polarity range for eluting 3-Methyl-1,5-naphthyridine.
Gradient Start with a low percentage of the polar solvent and gradually increase.Allows for the separation of impurities with varying polarities.

Table 1: Recommended starting conditions for column chromatography of 3-Methyl-1,5-naphthyridine.

Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline material.[8]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try for 3-Methyl-1,5-naphthyridine include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like hexanes/ethyl acetate.[9]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent SystemSuitability
EthanolGood for moderately polar compounds.
IsopropanolSimilar to ethanol, but less polar.
Ethyl AcetateA versatile solvent for a range of polarities.
Hexanes/Ethyl AcetateA good two-solvent system for fine-tuning solubility.

Table 2: Potential recrystallization solvents for 3-Methyl-1,5-naphthyridine.

References

  • Columbia University. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (2023). Acid-base extraction. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Miglani Bhardwaj, R., Ho, R., Gui, Y., Brackemeyer, P., Schneider-Rauber, G., Nordstrom, F. L., & Sheikh, A. Y. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Tolfenamic Acid. Crystal Growth & Design.
  • Amara. (2020, March 28). Separation of three compounds using acid-base extraction [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Wiley. (n.d.). The Naphthyridines. Retrieved from [Link]

  • Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Retrieved from [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • MDPI. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • National Center for Biotechnology Information. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • MDPI. (2023, February 9). Synthesis of Novel Benzo[b][10][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

Sources

Stability issues of 3-Methyl-1,5-naphthyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyl-1,5-naphthyridine

Introduction

Welcome to the technical support guide for 3-Methyl-1,5-naphthyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this heterocyclic scaffold in their work. The 1,5-naphthyridine core is a valuable pharmacophore found in numerous biologically active compounds.[1][2] However, like many nitrogen-containing heterocycles, its stability can be compromised under specific experimental conditions, particularly in acidic environments. The protonation of the ring nitrogen atoms can render the system susceptible to various degradation pathways.[3]

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you anticipate, identify, and mitigate stability issues related to 3-Methyl-1,5-naphthyridine in acidic media. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results and the quality of your synthesized materials.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Methyl-1,5-naphthyridine susceptible to degradation in acidic conditions?

The 1,5-naphthyridine ring system contains two basic nitrogen atoms. In an acidic medium, these nitrogens can become protonated. The pKa of the parent 1,5-naphthyridine system is approximately 2.9, meaning it will exist predominantly in its protonated form in strongly acidic solutions (pH < 3).[3] This protonation increases the electrophilicity of the ring carbons, making the molecule more vulnerable to nucleophilic attack by water or other nucleophiles present in the medium, which can initiate degradation cascades.

Q2: What are the common visual or analytical signs of degradation?

Degradation can manifest in several ways:

  • Visual Changes: A noticeable change in the color of the solution, often to yellow or brown, upon addition of acid or over time.

  • Precipitation: Formation of an insoluble material as degradation products may have different solubility profiles.

  • Analytical Changes: In chromatographic analyses like HPLC or TLC, you may observe a decrease in the peak area or spot intensity of the parent compound, accompanied by the appearance of new, unidentified peaks or spots.

Q3: Are there specific types of acids that are more detrimental than others?

Yes, the choice of acid matters. Strong mineral acids (e.g., HCl, H₂SO₄) at elevated concentrations and temperatures are generally more aggressive. Lewis acids, which are often used in cycloaddition reactions involving naphthyridine precursors, can also promote ring transformations.[4][5] For applications requiring a pH adjustment, using a buffered system or a weaker organic acid (e.g., acetic acid) at the lowest effective concentration is recommended.

Q4: What are the potential degradation products?

While the exact degradation profile is highly dependent on the specific conditions (acid type, concentration, temperature, solvent), potential pathways for related heterocycles include hydrolysis leading to ring-opened products (e.g., amino-pyridyl carbonyl compounds) or further rearrangements.[4] Characterization of these products is crucial and typically requires techniques like LC-MS and NMR.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction mixture or stock solution containing 3-Methyl-1,5-naphthyridine turned dark brown after adding a strong acid.

  • Probable Cause: This indicates significant and rapid degradation. The brown color often results from the formation of complex, polymeric, or highly conjugated byproducts. The initial protonation event has likely led to subsequent reactions that are accelerated by the harsh conditions.

  • Recommended Solution:

    • Immediate Mitigation: If possible for your workflow, immediately neutralize the solution with a suitable base (e.g., NaHCO₃, triethylamine) to halt further degradation.

    • Process Optimization: Re-evaluate the necessity of using a strong acid. Can a milder acid or a buffered solution achieve the desired outcome?

    • Temperature Control: Perform the acidic step at a lower temperature (e.g., 0 °C or below). Degradation reactions are often kinetically controlled and will slow down significantly at reduced temperatures.

    • Time Limitation: Minimize the exposure time to the acidic environment. If an acidic workup is required, perform it quickly and proceed to the next step without delay.

Issue 2: I am observing multiple new peaks in my HPLC/LC-MS analysis after an acidic workup or purification step.

  • Probable Cause: The acidic conditions have generated multiple degradation products. Your current analytical method is successfully separating these byproducts from the parent compound. This confirms that your compound is unstable under those specific conditions.

  • Recommended Solution:

    • Characterize Degradants: Use LC-MS to obtain the mass of the new peaks. This is the first step in elucidating the degradation pathway.[6]

    • Perform a Forced Degradation Study: To systematically understand the instability, conduct a controlled forced degradation study. This involves intentionally exposing the compound to defined acidic stress to identify the primary degradants. (See Protocol 1 for a detailed methodology).

    • Develop a Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent peak from all potential degradation products, process impurities, and other components.[7][8] This is critical for accurate quantification.

    • Modify Purification: If the degradation occurs during purification (e.g., silica gel chromatography with an acidic mobile phase), consider alternative methods. Try neutralizing the crude product before loading, using a different stationary phase like neutral alumina, or employing reverse-phase chromatography with a buffered mobile phase.

Issue 3: My NMR spectrum is clean, but the bioassay results are inconsistent for a sample that was dissolved in an acidic buffer.

  • Probable Cause: The degradation may be occurring at a low level (e.g., 1-5%) that is difficult to detect by standard 1H NMR but is significant enough to impact biological activity. Alternatively, the degradation is happening slowly in the assay buffer itself.

  • Recommended Solution:

    • High-Sensitivity Analysis: Re-analyze the sample using a more sensitive technique like HPLC or UPLC, which is better suited for detecting low-level impurities.[9]

    • Time-Course Study: Analyze the sample immediately after dissolution in the acidic buffer and then again at various time points (e.g., 1h, 4h, 24h) under the assay conditions. This will reveal if the compound is degrading over the course of the experiment.

    • Buffer Screening: Test the compound's stability in a range of different buffer systems to find one that maintains both solubility and stability for the duration of the assay.

    • Formulation Strategy: For long-term use, consider preparing stock solutions in a non-acidic, aprotic solvent like DMSO and only performing the final dilution into the acidic aqueous buffer immediately before the experiment.

Data Summary and Visualization

Postulated Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for 3-Methyl-1,5-naphthyridine initiated by acid catalysis. The process begins with protonation at one of the ring nitrogens, followed by nucleophilic attack by water, leading to a ring-opened intermediate.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening cluster_3 Further Degradation A 3-Methyl-1,5-naphthyridine B Protonated Species (N1 or N5) A->B + H⁺ C Water (H₂O) attacks electrophilic carbon B->C D Ring-Opened Intermediate (e.g., Amino-pyridyl ketone) C->D E Secondary Degradation Products D->E

Caption: Postulated acid-catalyzed degradation pathway for 3-Methyl-1,5-naphthyridine.

Stability Assessment Workflow

This workflow outlines the systematic process for evaluating the stability of your compound.

G start Obtain Pure Sample of 3-Methyl-1,5-naphthyridine prep Prepare Stock Solution (e.g., in ACN or MeOH) start->prep stress Expose Aliquots to Stress Conditions (e.g., 0.1N HCl, 60°C) prep->stress timepoint Sample at Multiple Time Points (e.g., 0, 2, 8, 24 hrs) stress->timepoint quench Quench Reaction (Neutralize with Base) timepoint->quench analyze Analyze by Stability-Indicating HPLC/UPLC Method quench->analyze identify Identify Degradants (LC-MS, NMR) analyze->identify report Report Findings: Degradation Profile & Pathway identify->report

Caption: Experimental workflow for a forced degradation stability study.

Table 1: General Stability Recommendations
ParameterRecommended ConditionRationale & Comments
pH Range (Aqueous) 5.0 - 9.0Avoids significant protonation below pH 4. The compound is expected to be most stable in neutral to slightly basic conditions.
Storage Temperature 2-8 °C (Solution)Reduces the rate of potential hydrolytic degradation. Protect from light as a general precaution.
Acids to Avoid Concentrated HCl, H₂SO₄, TFAStrong, non-volatile acids can cause rapid degradation, especially with heating.
Preferred Acids Acetic Acid, Formic AcidIf acidity is required, use weaker organic acids at the lowest possible concentration.
Solvents DMSO, DMF, AcetonitrileGood for long-term storage of stock solutions. Aprotic solvents prevent hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is a standard procedure for investigating the stability of a drug substance under acidic conditions, based on ICH guidelines.[6][10]

Objective: To intentionally degrade 3-Methyl-1,5-naphthyridine under controlled acidic conditions to identify potential degradation products and establish a degradation pathway.

Materials:

  • 3-Methyl-1,5-naphthyridine (high purity)

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or DAD detector

  • Thermostatic water bath or oven

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Methyl-1,5-naphthyridine in acetonitrile.

  • Stress Condition Setup: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 0.1 N HCl. Dilute with a 50:50 mixture of water and acetonitrile to the mark. This creates a final drug concentration of 0.1 mg/mL in a solution containing 0.01 N HCl.

  • Control Sample: Prepare a control sample by following the same procedure but replacing the 0.1 N HCl with 1 mL of water.

  • Incubation: Place the stress sample and the control sample in a water bath set to 60 °C.

  • Time Points: Withdraw aliquots from both flasks at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: For each aliquot taken from the stress sample, immediately add an equimolar amount of 0.1 N NaOH to neutralize the acid and halt the degradation. For a 1 mL aliquot, this would be 1 mL of 0.01 N NaOH.

  • Analysis: Analyze all control and quenched stress samples by a stability-indicating HPLC method. Monitor the decrease in the parent peak area and the formation of new peaks.

  • Mass Balance: Aim for 10-20% degradation of the active substance.[7] Calculate the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Protocol 2: Outline for Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 3-Methyl-1,5-naphthyridine from all its potential degradation products.

  • Generate Degraded Sample: Use the sample from Protocol 1 that shows moderate degradation (e.g., the 8-hour time point). This sample contains both the parent compound and its degradants.

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient elution from 10% to 90% Acetonitrile (Solvent B) against an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.8) (Solvent A) over 20-30 minutes.

  • Method Optimization:

    • Adjust the gradient slope, flow rate, and temperature to achieve optimal resolution between the parent peak and the degradation product peaks.

    • Ensure the parent peak is spectrally pure using a Diode Array Detector (DAD). A spectrally pure peak indicates that no other compounds are co-eluting.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, and precision to confirm it is suitable for its intended purpose.[11]

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthetic Strategies, Reactivity and Applic
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. NIH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Results of forced degradation study.
  • The Naphthyridines. Wiley Online Library.
  • 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry.
  • 2-Methyl-1,5-naphthyridine | 7675-32-3. Smolecule.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
  • Studies on Naphthyridines. V. Catalytic Reduction of Naphthyridines. Scilit.
  • Microbial naphthenic Acid degrad
  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.
  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Taylor & Francis Online.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.

Sources

Technical Support Center: Troubleshooting Metal-Catalyzed Reactions with 3-Methyl-1,5-naphthyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Methyl-1,5-naphthyridine in metal-catalyzed reactions. This guide is structured to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring each troubleshooting step is a self-validating system.

Frequently Asked Questions (FAQs)

General Issues & Reaction Setup

Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not proceeding or is giving very low yield. What are the first things I should check when using 3-Methyl-1,5-naphthyridine as a ligand?

Low or no conversion is a common issue in cross-coupling reactions. Before focusing on the specifics of the 3-Methyl-1,5-naphthyridine ligand, it is crucial to verify the integrity of your reaction setup and reagents. A systematic check of the fundamentals often resolves the problem.

Initial Troubleshooting Workflow:

G start Low or No Product Formation reagents Verify Reagent Quality & Purity start->reagents Step 1 conditions Review Reaction Conditions reagents->conditions Step 2 analysis Analyze Crude Reaction Mixture conditions->analysis Step 3 optimize Systematic Optimization analysis->optimize Step 4 solved Problem Solved optimize->solved

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Detailed Checklist:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged of oxygen. The active Pd(0) catalyst is highly sensitive to air and can be oxidized to an inactive state. Degassing your solvent (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintaining a positive pressure of inert gas throughout the reaction is critical.[1]

  • Reagent Purity and Stoichiometry:

    • Solvent and Base: Use anhydrous solvents and ensure your base is dry. Water can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[1]

    • Substrates: Confirm the purity of your aryl halide and coupling partner. Impurities can poison the catalyst.

    • Ligand: Ensure the 3-Methyl-1,5-naphthyridine is of high purity. Impurities from its synthesis can interfere with catalysis.

  • Catalyst Precursor: The choice of palladium precursor is important. While Pd(OAc)₂ is common, it can be unreliable for forming the active catalytic species. Consider using a pre-catalyst for more consistent results.[2]

  • Temperature: Ensure your reaction is being conducted at the optimal temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side product formation.

Question 2: I am observing the formation of significant side products, such as homocoupling of my boronic acid (in a Suzuki reaction) or dehalogenation of my aryl halide. How can I mitigate these issues?

The formation of side products points to a deviation from the desired catalytic cycle. Understanding the cause of these side reactions is key to suppression.

Side Product Common Causes Troubleshooting Strategy
Homocoupling (e.g., Ar'-Ar') Presence of oxygen, non-optimal temperature, incorrect base.1. Improve degassing of the reaction mixture.[1] 2. Screen a range of temperatures; sometimes lowering the temperature can reduce homocoupling. 3. Experiment with different bases (e.g., switch from a carbonate to a phosphate base).
Protodeboronation (Ar'-H) Excess water or harsh basic conditions.1. Use anhydrous reagents and solvents. 2. Switch to a milder base. 3. Consider using a more stable boronic ester instead of a boronic acid.[1]
Dehalogenation (Ar-H) Presence of a hydrogen source (e.g., water, alcohol) and a base that can facilitate this pathway.1. Ensure anhydrous conditions. 2. Consider a different solvent or base combination.
Ligand-Specific Troubleshooting for 3-Methyl-1,5-naphthyridine

Question 3: How does the methyl group on the 3-Methyl-1,5-naphthyridine ligand affect my reaction, and how can I troubleshoot issues related to it?

The methyl group introduces specific steric and electronic effects that can be both beneficial and detrimental, depending on the reaction.

  • Steric Effects: The methyl group increases the steric bulk of the ligand. This can influence the coordination of the ligand to the metal center and the subsequent steps of the catalytic cycle. One study noted that a methyl group on a related pyridine moiety in pbn ligands played a key role in controlling certain reactions by twisting the ligand.[3] This twisting can alter the bite angle and the accessibility of the metal center.

  • Electronic Effects: The methyl group is weakly electron-donating, which can increase the electron density on the coordinating nitrogen atoms. This can, in turn, affect the electronic properties of the metal center, potentially influencing the rates of oxidative addition and reductive elimination.

Troubleshooting Strategy:

If you suspect the steric or electronic properties of the 3-Methyl-1,5-naphthyridine ligand are causing issues, consider the following:

  • Ligand-to-Metal Ratio: The coordination of 1,5-naphthyridine to palladium can result in different stoichiometries, such as 1:1 and 2:1 (metal:ligand) complexes.[4][5] The methyl group may influence the equilibrium between these species. Systematically screen the ligand-to-metal ratio (e.g., 1:1, 1.5:1, 2:1) to find the optimal balance for your specific reaction.

  • Comparison with Unsubstituted Ligand: If possible, run a parallel reaction with the parent 1,5-naphthyridine ligand. This will help you determine if the methyl group is indeed the source of the problem.

Question 4: I am having trouble with catalyst deactivation when using 3-Methyl-1,5-naphthyridine. What could be the cause?

Catalyst deactivation can occur through several pathways, and N-heterocyclic ligands can sometimes be involved.

Potential Deactivation Pathways and Solutions:

start Catalyst Deactivation Observed path1 Formation of Inactive Dimers/Aggregates start->path1 path2 Ligand Degradation start->path2 path3 Strong Product Inhibition start->path3 sol1 Optimize Ligand:Metal Ratio Screen Solvents path1->sol1 sol2 Lower Reaction Temperature Ensure High Purity Ligand path2->sol2 sol3 Increase Catalyst Loading (if necessary) Consider alternative work-up path3->sol3

Caption: Common catalyst deactivation pathways and corresponding troubleshooting strategies.

  • Formation of Inactive Species: The bidentate nature of the 1,5-naphthyridine core means it can act as a bridging ligand, potentially leading to the formation of inactive multinuclear palladium species or polymers.[4] The steric profile of the 3-methyl substituent could influence this tendency.

    • Solution: Adjusting the ligand-to-metal ratio is a primary strategy here. A higher ligand loading might disfavor the formation of bridged species.

  • Ligand Degradation: While N-heterocyclic ligands are generally robust, they can degrade under harsh reaction conditions (high temperatures, strong bases).

    • Solution: Screen a lower reaction temperature. Confirm the stability of your ligand under the reaction conditions in the absence of the metal catalyst and substrates.

  • Product Inhibition: In some cases, the reaction product can coordinate strongly to the metal center, inhibiting catalyst turnover. The nitrogen atoms of a naphthyridine-containing product could potentially sequester the active catalyst.

    • Solution: If you suspect product inhibition, you may need to accept a lower conversion or consider strategies like in-situ product removal if feasible for your system.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling using 3-Methyl-1,5-naphthyridine

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 3-Methyl-1,5-naphthyridine (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, base, and 3-Methyl-1,5-naphthyridine.

  • Add the anhydrous solvent via syringe.

  • Degas the mixture by bubbling the inert gas through the stirred solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction for the specified time (e.g., 4-24 hours), monitoring its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • [Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. Dalton Transactions.]([Link])

  • [Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. PubMed.]([Link])

Sources

Technical Support Center: Enhancing the Solubility of 3-Methyl-1,5-naphthyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. Our goal is to ensure reliable and reproducible experimental outcomes by addressing common issues with practical, scientifically-grounded solutions.

Introduction to 3-Methyl-1,5-naphthyridine

3-Methyl-1,5-naphthyridine is a heterocyclic compound with a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol [1]. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities[2][3][4]. A critical physicochemical property of this compound is its basicity. The parent 1,5-naphthyridine has a pKa of approximately 2.9, indicating it is a weak base[5]. This characteristic is pivotal for developing effective solubilization strategies, as its aqueous solubility is pH-dependent and increases in acidic conditions[5].

This guide will walk you through a logical progression of troubleshooting steps, from simple solvent selection to more advanced formulation strategies, to help you achieve the desired concentration of 3-Methyl-1,5-naphthyridine for your in vitro and in vivo studies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My initial attempt to dissolve 3-Methyl-1,5-naphthyridine in aqueous buffer (e.g., PBS pH 7.4) resulted in poor solubility and precipitation. What is the first step I should take?

A1: Understanding the "Why": 3-Methyl-1,5-naphthyridine is a weakly basic compound. At a neutral pH of 7.4, it exists predominantly in its free base form, which has lower aqueous solubility. To improve solubility, you need to either use an organic co-solvent or decrease the pH of the aqueous solution.

Initial Troubleshooting Steps:

  • Co-Solvent Approach (DMSO): The most common initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is an excellent choice for many non-polar to moderately polar compounds[5].

    • Recommendation: Prepare a 10-100 mM stock solution of 3-Methyl-1,5-naphthyridine in 100% DMSO. Ensure the compound is fully dissolved by vortexing and gentle warming (37°C) if necessary.

    • Critical Consideration: When diluting the DMSO stock into your aqueous buffer, the final concentration of DMSO should be kept low (typically ≤0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays. Precipitation upon dilution can still occur if the compound's solubility limit in the final aqueous buffer is exceeded.

  • pH Adjustment: Given the basic nature of the naphthyridine ring, protonation at a lower pH will generate a more soluble salt form.

    • Recommendation: Attempt to dissolve the compound directly in a slightly acidic buffer (e.g., pH 4.0-5.0). This can be prepared using standard buffer systems like citrate or acetate.

    • Causality: At a pH below the pKa of the basic nitrogen atoms, the compound will be protonated, forming a cation that is more readily solvated by water molecules.

Q2: I'm observing precipitation when I dilute my DMSO stock of 3-Methyl-1,5-naphthyridine into my cell culture medium. How can I prevent this?

A2: The Challenge of "Crashing Out": This is a common issue known as "crashing out," where the compound is soluble in the organic stock but not in the final aqueous environment. The key is to manage the transition from the organic to the aqueous phase more effectively.

Troubleshooting Workflow:

G start Precipitation upon dilution of DMSO stock step1 Reduce final concentration start->step1 Is the final concentration high? step3 Use a multi-step dilution protocol start->step3 Is precipitation immediate? step2 Lower final DMSO percentage step1->step2 Yes step2->step3 If still precipitating end_success Compound is soluble step2->end_success If successful step4 Employ solubilizing excipients step3->step4 Yes step4->end_success If successful end_fail Further optimization needed step4->end_fail If still precipitating

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Protocols:

  • Multi-Step Dilution Protocol for Cell Culture: This method, adapted from a protocol for hydrophobic compounds, can improve solubility by gradually introducing the compound to the aqueous environment.

    • Step 1: High-Concentration Stock in DMSO: Prepare a 10 mM stock solution of 3-Methyl-1,5-naphthyridine in 100% DMSO.

    • Step 2: Intermediate Dilution in Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the DMSO stock 1:10 into the warm FBS and keep the solution warm (around 40°C). The proteins in the serum can act as carriers and help to keep the compound in solution.

    • Step 3: Final Dilution in Culture Medium: Perform the final dilution into your pre-warmed cell culture medium (containing your desired final FBS concentration) to achieve the target concentration of 3-Methyl-1,5-naphthyridine.

Q3: I need to prepare a formulation for an in vivo study. What are my options beyond simple buffers?

A3: Formulations for Systemic Delivery: For in vivo applications, ensuring the compound remains in solution after administration is crucial for consistent bioavailability. Here are some common formulation strategies:

  • Co-solvent Systems: Mixtures of water-miscible solvents can be used.

    • Example Formulation: A common vehicle is a mixture of DMSO, PEG400 (polyethylene glycol 400), and saline. A typical ratio might be 10% DMSO, 40% PEG400, and 50% saline. The exact ratios should be optimized for your specific compound and animal model, paying close attention to the tolerability of the vehicle.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

    • How it Works: The hydrophobic 3-Methyl-1,5-naphthyridine molecule can be encapsulated within the cyclodextrin's cavity, while the hydrophilic outer surface of the cyclodextrin allows the complex to dissolve in water.

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their improved safety and solubility profiles.

Experimental Protocol for Cyclodextrin Formulation:

  • Prepare a solution of HP-β-CD in water (e.g., 20-40% w/v).

  • Slowly add the powdered 3-Methyl-1,5-naphthyridine to the cyclodextrin solution while stirring.

  • Continue to stir at room temperature or with gentle heating until the compound is fully dissolved.

  • The final formulation can be sterile-filtered for administration.

Quantitative Solubility Data (Estimated)

Solvent/VehicleEstimated Solubility Range (mg/mL)Notes
100% DMSO> 50Excellent solubility. Ideal for high-concentration stock solutions.
100% Ethanol10 - 20Good solubility. Can be used as a co-solvent.
Water (pH 7.0)< 0.1Very poorly soluble.
0.1 M HCl (pH 1.0)5 - 10Significantly increased solubility due to salt formation.
PBS (pH 7.4) with 0.5% DMSO0.1 - 0.5Dependent on the final concentration and potential for precipitation.
20% HP-β-CD (aq)1 - 5Complexation can significantly enhance aqueous solubility.

Visualizing pH-Dependent Solubility

The basic nature of 3-Methyl-1,5-naphthyridine is key to its solubility. The following diagram illustrates the relationship between pH and the protonation state of the molecule.

G cluster_0 Low pH (e.g., < 2.9) cluster_1 High pH (e.g., > 2.9) protonated Protonated Form (More Soluble) neutral Neutral Form (Less Soluble) protonated->neutral Increase pH neutral->protonated Decrease pH

Caption: Effect of pH on the protonation and solubility of 3-Methyl-1,5-naphthyridine.

References

  • 3-METHYL-1,5-NAPHTHYRIDINE. (n.d.). Global Substance Registration System. Retrieved January 10, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 10, 2026, from [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]

  • Rovira, C., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 345-357. [Link]

  • Chemsrc. (2025, August 21). 2-Methyl-1,5-naphthyridine | CAS#:7675-32-3. Retrieved January 10, 2026, from [Link]

  • Fuertes, M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc.
  • ACS Publications. (2024, June 25). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • PubMed Central (PMC). (n.d.). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. Retrieved January 10, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved January 10, 2026, from [Link]

  • MDPI. (2024, December 17). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5894. [Link]

  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved January 10, 2026, from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3-Methyl-1,5-naphthyridine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to empower you to troubleshoot and optimize this synthesis, particularly as you move from bench-scale to larger preparations.

Frequently Asked Questions: Core Concepts

Q1: What is the most common and scalable synthetic route to 3-Methyl-1,5-naphthyridine?

The most prevalent and industrially relevant method for constructing the 1,5-naphthyridine core is the Skraup synthesis or a modification thereof.[1][2] This reaction class is robust, utilizes readily available starting materials, and has a long history of successful application. The specific route to 3-Methyl-1,5-naphthyridine typically involves the acid-catalyzed reaction of 3-aminopyridine with an α,β-unsaturated carbonyl compound, most commonly methyl vinyl ketone (MVK) .[1]

The causality for this choice is rooted in efficiency; the Skraup reaction builds the second pyridine ring in a one-pot condensation, cyclization, and aromatization sequence, which is highly convergent.

Q2: Can you explain the fundamental mechanism of the Skraup reaction for this specific synthesis?

Certainly. The reaction proceeds through a well-established pathway that begins with a conjugate addition, followed by cyclization and oxidation.

  • Michael Addition: The amino group of 3-aminopyridine acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone in a classic Michael addition. This step is typically acid-catalyzed to activate the enone.

  • Cyclization: The resulting keto-amine intermediate undergoes an intramolecular electrophilic aromatic substitution. The carbonyl carbon is attacked by the electron-rich pyridine ring, closing the second six-membered ring.

  • Dehydration & Oxidation: The cyclized intermediate rapidly dehydrates to form a dihydro-naphthyridine. This intermediate is then oxidized to the fully aromatic 3-Methyl-1,5-naphthyridine. In traditional Skraup syntheses, an oxidizing agent (like arsenic pentoxide or nitrobenzene) is required.[1] However, in many modern procedures, especially on scale, air oxidation or the choice of specific acidic media can facilitate this final aromatization step.

Skraup_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation A 3-Aminopyridine C Keto-amine Intermediate A->C + MVK, H+ B Methyl Vinyl Ketone (MVK) D Cyclized Intermediate C->D Intramolecular Cyclization E Dihydro-naphthyridine D->E - H2O F 3-Methyl-1,5-naphthyridine E->F [O]

Caption: General mechanism for the synthesis of 3-Methyl-1,5-naphthyridine.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses common issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust, actionable solutions.

Q3: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yield is the most common complaint. The cause is almost always related to starting material quality, reaction conditions, or workup losses.

  • Possible Cause 1: Methyl Vinyl Ketone (MVK) Polymerization.

    • Expertise & Experience: MVK is notoriously unstable and readily polymerizes, especially in the presence of light or trace impurities.[3] Polymerized MVK is unreactive and will halt your synthesis. Freshly distilled MVK is crucial for success.[4]

    • Troubleshooting Steps:

      • Verify MVK Quality: Check if your MVK is clear and colorless. If it is yellow or viscous, it has likely started to polymerize.

      • Purification: Distill MVK under reduced pressure immediately before use.[4] Do not store it for extended periods, even at low temperatures.

      • Reaction Execution: Add the MVK to the reaction mixture slowly and subsurface if possible, especially on a larger scale, to ensure it reacts before it has a chance to polymerize.

  • Possible Cause 2: Inadequate Acid Catalysis or Reaction Temperature.

    • Expertise & Experience: The cyclization and dehydration steps are acid-catalyzed and temperature-dependent. Insufficient acid or temperatures that are too low will stall the reaction. Conversely, excessively high temperatures can lead to charring and decomposition.

    • Troubleshooting Steps:

      • Acid Choice: Sulfuric acid is a common choice. Polyphosphoric acid (PPA) can also be effective as it serves as both an acid catalyst and a dehydrating agent.

      • Temperature Control: Monitor the internal reaction temperature. The reaction is often exothermic. A typical target is a gentle reflux, but this must be optimized for your specific scale and equipment.

      • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of 3-aminopyridine. If the starting material is not being consumed, consider a modest increase in temperature (e.g., in 10°C increments).[5]

Q4: I'm observing significant tar formation and multiple side products. How can I improve the reaction's selectivity?

This issue points towards uncontrolled reactivity, often stemming from the high reactivity of MVK or harsh reaction conditions.

  • Possible Cause 1: Uncontrolled Exotherm and MVK Polymerization.

    • Expertise & Experience: As mentioned, MVK polymerization is a major source of tar. On a larger scale, the initial Michael addition can be significantly exothermic. If this heat is not managed, it will accelerate polymerization and other side reactions.

    • Troubleshooting Steps:

      • Controlled Addition: Add the MVK slowly to the heated solution of 3-aminopyridine and acid. This maintains a low instantaneous concentration of unreacted MVK.

      • Efficient Heat Transfer: Ensure vigorous stirring and use a reactor with adequate surface area for cooling. For multi-kilogram scale, jacketed reactors with thermal fluid are essential.

      • Solvent Choice: While often run neat in acid, using a high-boiling, inert solvent like sulfolane or Dowtherm A can help moderate the temperature and improve homogeneity.

  • Possible Cause 2: Oxidative Degradation.

    • Expertise & Experience: The conditions of the Skraup reaction are harsh. The desired product, while aromatic, can be susceptible to over-oxidation or sulfonation if left at high temperatures in strong acid for too long.

    • Troubleshooting Steps:

      • Minimize Reaction Time: Monitor the reaction by TLC or HPLC. Once the starting material is consumed, proceed with the workup promptly.

      • Controlled Workup: The quench and neutralization step is critical. Quenching the hot acid mixture in water/ice must be done carefully and with robust cooling to prevent flash boiling and product degradation.

Q5: Purification is proving difficult. The crude product is a dark, oily solid that is hard to handle. What are the best purification strategies?

Purification is a key challenge, especially when scaling up. The goal is to find a method that avoids laborious chromatography.

  • Expertise & Experience: The crude product is often contaminated with polymeric material and baseline impurities. A multi-step purification strategy is usually required.

    • Step 1: Acid/Base Workup: After quenching the reaction, carefully basify the acidic aqueous solution (e.g., with NaOH or NH4OH) to precipitate the crude product. The freebase 3-Methyl-1,5-naphthyridine is an organic-soluble solid. This step removes the acid and any water-soluble impurities.

    • Step 2: Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Step 3: Decolorization: Treat the organic extract with activated carbon to remove a significant amount of the colored, high-molecular-weight impurities.

    • Step 4: Crystallization/Precipitation: This is the most effective step for achieving high purity on a large scale.

      • Freebase Crystallization: Concentrate the decolorized organic extract and attempt crystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate).

      • Salt Formation: A highly effective and scalable method is to form a crystalline salt. Bubble gaseous HCl through the organic solution or add a solution of HCl in isopropanol to precipitate the hydrochloride salt. This often yields a much cleaner, crystalline solid that can be filtered and dried. The pure freebase can then be regenerated if needed.

Problem Primary Cause Recommended Solution
Low Yield MVK PolymerizationUse freshly distilled MVK; add it slowly to the reaction.[4]
Incomplete ReactionOptimize temperature and reaction time; ensure sufficient acid catalyst.
Tar/Side Products Uncontrolled ExothermImprove heat management; control the rate of MVK addition.
Product DegradationDo not overheat or extend reaction time unnecessarily; perform a controlled quench.
Purification Difficulty Baseline Impurities/ColorUse an acid/base workup, treat with activated carbon, and purify via crystallization or salt formation.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 3-Methyl-1,5-naphthyridine

This protocol is a representative procedure based on established Skraup-type reactions. Researchers must conduct their own risk assessment and optimization.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methyl Vinyl Ketone (MVK), freshly distilled (1.2 eq)

  • Activated Carbon

  • Sodium Hydroxide (NaOH) solution (e.g., 50% w/w)

  • Dichloromethane (DCM)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, cautiously add concentrated sulfuric acid.

  • Reagent Addition: Cool the acid in an ice bath and slowly add 3-aminopyridine (1.0 eq). The addition is exothermic. Allow the mixture to stir until a homogeneous solution is formed.

  • Heating: Heat the mixture to approximately 100-110°C.

  • MVK Addition: Add freshly distilled methyl vinyl ketone (1.2 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature between 110-120°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-140°C and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) until the 3-aminopyridine spot is consumed.

  • Workup - Quench: Allow the reaction to cool to below 100°C. In a separate, appropriately sized vessel with vigorous stirring and external cooling, prepare a mixture of ice and water. Very slowly and carefully, pour the reaction mixture into the ice/water.

  • Workup - Neutralization: Cool the quenched solution in an ice bath. Slowly add 50% NaOH solution to basify the mixture to a pH > 10. This is highly exothermic and requires efficient cooling. The crude product may precipitate as a dark solid or oil.

  • Extraction & Decolorization: Extract the aqueous slurry with DCM (3x volumes). Combine the organic layers, add a small amount of activated carbon, stir for 30 minutes, and filter through a pad of celite.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 3-Methyl-1,5-naphthyridine as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent like toluene or an ethyl acetate/heptane mixture to afford the pure product.

Synthesis_Workflow start Start prep Reagent Prep (Distill MVK) start->prep end Pure Product setup Reaction Setup (3-AP in H2SO4) prep->setup addition Slow Addition of MVK (110-120°C) setup->addition reaction Heat & Stir (130-140°C, 3-4h) addition->reaction workup Quench & Neutralize (Ice/Water, then NaOH) reaction->workup extraction DCM Extraction & Carbon Treatment workup->extraction isolation Solvent Removal extraction->isolation purify Recrystallization (Toluene or EtOAc/Heptane) isolation->purify purify->end

Caption: Scalable workflow for 3-Methyl-1,5-naphthyridine synthesis.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting low product yield.

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications, [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications, [Link]

  • Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. ResearchGate, [Link]

  • A Novel Approach to Synthesize 3-((3-(1,5-Naphthyridin- 2-yl) Phenoxy) Methyl)- N-Phenyl Benzamide Derivatives. AIP Publishing, [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • (r)-(−)-10-methyl-1(9)-octal-2-one. Organic Syntheses, [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. National Institutes of Health, [Link]

  • Methyl vinyl ketone. Wikipedia, [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI, [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health, [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal, [Link]

  • Acid catalyzed, liquid phase preparation of methyl vinyl ketone.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry, [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. ACS Publications, [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate, [Link]

  • Mechanism of Friedlander reaction. ResearchGate, [Link]

  • One-pot synthesis of annulated 1,8-naphthyridines. ResearchGate, [Link]

  • Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. International Union of Crystallography, [Link]

  • Methods for preparing naphthyridines.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate, [Link]

  • THE NAPHTHYRIDINES. Wiley, [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate, [Link]

  • Method for preparing poly-substituted 1, 5-naphthyridine compound.

Sources

Validation & Comparative

A Comparative Analysis of 3-Methyl-1,5-naphthyridine and 2-Methyl-1,5-naphthyridine: A Guide for Medicinal and Materials Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, integral to advancements in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic and steric environment, making it a versatile building block for a wide range of applications, from pharmaceuticals to organic electronics.[1][3] The introduction of a simple methyl group can dramatically alter the physicochemical and biological properties of the parent ring system. The precise position of this substituent dictates the molecule's reactivity, potential for intermolecular interactions, and ultimately, its suitability for a given application.[2]

This guide provides an in-depth comparative analysis of two key isomers: 3-Methyl-1,5-naphthyridine and 2-Methyl-1,5-naphthyridine. We will explore their synthesis, spectroscopic signatures, and the subtle yet significant differences in their chemical behavior, offering insights to guide researchers in their selection and application of these valuable compounds.

Isomer at a Glance: Key Physicochemical Properties

A direct comparison of the fundamental properties of these isomers reveals the tangible impact of methyl group placement.

Property3-Methyl-1,5-naphthyridine2-Methyl-1,5-naphthyridine
Molecular Formula C₉H₈N₂[4]C₉H₈N₂[5]
Molecular Weight 144.17 g/mol [4]144.17 g/mol [5]
Melting Point 73-75 °C62 °C[6]
Boiling Point Not available252.8±20.0 °C (Predicted)[6]
pKa (Predicted) Not available~2.9-3.29[6][7]
Appearance SolidYellow-brown solid[6]

Synthesis Strategies: Building the Naphthyridine Core

The construction of the 1,5-naphthyridine ring system is most commonly achieved through classical condensation and cyclization reactions, with the choice of starting materials dictating the final substitution pattern.

Synthesis of 2-Methyl-1,5-naphthyridine

The Skraup reaction and its modifications are cornerstone methods for synthesizing the 1,5-naphthyridine core.[2][7] For 2-Methyl-1,5-naphthyridine, this typically involves the reaction of a 3-aminopyridine with an α,β-unsaturated aldehyde or ketone.[7][8] A well-established route utilizes the condensation of 3-aminopyridine with crotonaldehyde.[8]

More contemporary approaches, such as the Povarov reaction, offer an alternative through aza-Diels-Alder cycloadditions.[7] This method involves the Lewis acid-catalyzed reaction of an aromatic aldimine with an electron-rich alkene to form a tetrahydro-1,5-naphthyridine intermediate, which is then aromatized.[7]

Experimental Protocol: Modified Skraup Synthesis of 2-Methyl-1,5-naphthyridine

Causality: This modified Skraup reaction utilizes m-nitrobenzenesulfonic acid sodium salt as a milder and more efficient oxidizing agent compared to traditional arsenic acid or iodine, leading to improved yields and reproducibility.[2][7] The acidic environment facilitates the initial Michael addition and subsequent cyclization and dehydration steps.

Step-by-Step Methodology:

  • To a solution of 3-aminopyridine in a suitable solvent (e.g., a mixture of dioxane and water), add glycerol.[2][7]

  • Carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Add m-nitrobenzenesulfonic acid sodium salt as the oxidizing agent.[2]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-1,5-naphthyridine.

Synthesis of 3-Methyl-1,5-naphthyridine

The synthesis of 3-Methyl-1,5-naphthyridine also relies on similar cyclization strategies, but with different starting materials to achieve the desired regiochemistry. A common approach involves the reaction of 3-aminopyridine with methyl vinyl ketone.[9]

Synthetic Workflow Diagram

G cluster_2M 2-Methyl-1,5-naphthyridine Synthesis cluster_3M 3-Methyl-1,5-naphthyridine Synthesis A 3-Aminopyridine C Skraup Reaction (H₂SO₄, Oxidant) A->C B Crotonaldehyde B->C D 2-Methyl-1,5-naphthyridine C->D E 3-Aminopyridine G Skraup-type Reaction (Acid, Oxidant) E->G F Methyl Vinyl Ketone F->G H 3-Methyl-1,5-naphthyridine G->H

Caption: General synthetic schemes for methyl-1,5-naphthyridine isomers.

Spectroscopic Characterization: A Comparative Fingerprint

Nuclear Magnetic Resonance (NMR) and other spectroscopic techniques provide invaluable information for distinguishing between the two isomers. The position of the methyl group creates a unique electronic environment that is reflected in the chemical shifts of the protons and carbons.

2-Methyl-1,5-naphthyridine
  • ¹H NMR (in CDCl₃): The spectrum is characterized by aromatic proton signals in the downfield region.[7] A notable signal is the proton at position 3, which is significantly deshielded and appears at approximately 8.94 ppm due to the proximity of the nitrogen atom.[7] The protons at positions 4 and 8 are found around 8.31 ppm.[7] The methyl protons typically appear as a singlet further upfield.

  • ¹³C NMR (in CDCl₃): The carbon atom (C2) bearing the methyl group is highly deshielded, resonating at about 160.1 ppm.[7] The other aromatic carbons appear in the range of 124.3 to 150.1 ppm.[7]

  • Infrared (IR) Spectroscopy: Characteristic aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region.[7]

3-Methyl-1,5-naphthyridine
  • ¹H and ¹³C NMR: While specific, detailed peak assignments are less commonly cited in readily available literature compared to the 2-methyl isomer, the principles remain the same. The methyl group at the 3-position will influence the chemical shifts of the adjacent protons at C2 and C4. One would expect the methyl proton singlet to be in a similar upfield region, while the aromatic protons will show a distinct splitting pattern and chemical shifts compared to the 2-methyl isomer, allowing for unambiguous identification.

Head-to-Head Comparison: Reactivity and Electronic Effects

The placement of the electron-donating methyl group has a profound impact on the electronic landscape of the naphthyridine ring, influencing its reactivity.

Comparative Analysis Workflow

G start Isomer Selection sub Synthesis & Purification start->sub char Spectroscopic Characterization (NMR, MS, IR) sub->char react Reactivity Studies (e.g., Electrophilic Substitution) sub->react prop Property Evaluation (Solubility, pKa) sub->prop comp Comparative Analysis char->comp react->comp prop->comp

Sources

A Comparative Guide to the Reactivity of Methylnaphthyridine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides an in-depth comparison of the chemical reactivity of methylnaphthyridine isomers, drawing upon established principles of organic chemistry and available experimental data. While direct, side-by-side comparative studies on all isomers are not extensively documented, this guide synthesizes existing literature to offer valuable insights into their behavior in common chemical transformations.

Introduction to Methylnaphthyridines: Structural Diversity and Electronic Landscape

Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms in a naphthalene-like framework. The six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) provide a diverse array of electronic and steric environments. The introduction of a methyl group further modulates these properties, influencing the molecule's reactivity towards various reagents.

The position of the nitrogen atoms profoundly impacts the electron density of the carbon skeleton. The nitrogen atoms act as electron-withdrawing groups via an inductive effect and can also influence the ring's susceptibility to electrophilic and nucleophilic attack through resonance effects. The methyl group, being an electron-donating group, generally activates the ring towards electrophilic substitution. The interplay between the directing effects of the nitrogen atoms and the methyl group dictates the regioselectivity and overall reactivity of a given isomer.

methylnaphthyridine_isomers cluster_15 1,5-Naphthyridine cluster_18 1,8-Naphthyridine cluster_16 1,6-Naphthyridine cluster_17 1,7-Naphthyridine 2-methyl-1,5-naphthyridine 2-methyl-1,5-naphthyridine 3-methyl-1,5-naphthyridine 3-methyl-1,5-naphthyridine 4-methyl-1,5-naphthyridine 4-methyl-1,5-naphthyridine 2-methyl-1,8-naphthyridine 2-methyl-1,8-naphthyridine 3-methyl-1,8-naphthyridine 3-methyl-1,8-naphthyridine 4-methyl-1,8-naphthyridine 4-methyl-1,8-naphthyridine 2-methyl-1,6-naphthyridine 2-methyl-1,6-naphthyridine 3-methyl-1,6-naphthyridine 3-methyl-1,6-naphthyridine 4-methyl-1,6-naphthyridine 4-methyl-1,6-naphthyridine 2-methyl-1,7-naphthyridine 2-methyl-1,7-naphthyridine 3-methyl-1,7-naphthyridine 3-methyl-1,7-naphthyridine 4-methyl-1,7-naphthyridine 4-methyl-1,7-naphthyridine

Caption: Representative isomers of methylnaphthyridines.

Comparative Reactivity Analysis

The reactivity of methylnaphthyridine isomers is best understood by examining their behavior in two fundamental reaction classes: electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr)

In general, the pyridine-like nitrogen atoms deactivate the naphthyridine ring system towards electrophilic attack compared to benzene.[1] However, the presence of an electron-donating methyl group can facilitate these reactions. The directing effect of the methyl group (ortho- and para-directing) and the deactivating effect of the nitrogen atoms will determine the position of substitution.

Key Causality: The rate-determining step in electrophilic aromatic substitution is the attack of the aromatic ring on the electrophile, forming a positively charged intermediate (arenium ion).[2] Electron-donating groups like methyl stabilize this intermediate, accelerating the reaction.[3] Conversely, the electronegative nitrogen atoms destabilize the arenium ion, making the reaction more difficult.

Expected Reactivity Order (General Trend):

The precise reactivity order will depend on the specific isomer and reaction conditions. However, a general trend can be predicted based on the position of the methyl group relative to the nitrogen atoms. Isomers where the methyl group's activating effect does not direct towards a position highly deactivated by a nitrogen atom are expected to be more reactive. For instance, in 2-methyl-1,8-naphthyridine, the methyl group activates the 3- and 4-positions. The 4-position is para to the methyl group and meta to the N8 nitrogen, making it a plausible site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Naphthyridine rings, being electron-deficient, are generally more susceptible to nucleophilic aromatic substitution than benzene, especially when a good leaving group (e.g., a halide) is present at a position activated by a nitrogen atom.[4] The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), which is stabilized by electron-withdrawing groups, including the ring nitrogens.[4]

Key Causality: The positions ortho and para to the ring nitrogens are particularly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

Illustrative Example: Reactivity of Chloro-methyl-1,8-naphthyridines:

Consider the nucleophilic substitution of a chlorine atom in different methyl-1,8-naphthyridine isomers.

  • 2-Chloro-7-methyl-1,8-naphthyridine: The chlorine at the 2-position is ortho to N1 and para to N8, making it highly activated for nucleophilic attack. The methyl group at the 7-position has a minor electronic effect on the reactivity at C2.

  • 4-Chloro-2-methyl-1,8-naphthyridine: The chlorine at the 4-position is ortho to N8. The methyl group at C2 will have a slight deactivating effect due to its electron-donating nature, which would slightly destabilize the negatively charged intermediate.

Table 1: Predicted Relative Reactivity of Chloro-methylnaphthyridine Isomers in SNAr

IsomerPosition of ChlorineActivating Nitrogen(s)Expected Relative Reactivity
2-Chloro-7-methyl-1,8-naphthyridine2N1 (ortho), N8 (para)High
4-Chloro-2-methyl-1,8-naphthyridine4N8 (ortho)Moderate
3-Chloro-2-methyl-1,8-naphthyridine3None (meta to both N)Low

This table is a qualitative prediction based on electronic principles. Experimental validation is required for quantitative comparison.

Basicity and pKa Values

The basicity of the nitrogen atoms, as indicated by their pKa values, is another important aspect of reactivity. The pKa is a measure of the acidity of the conjugate acid of the base.[5] A higher pKa indicates a more basic nitrogen atom. The position of the methyl group can influence the basicity of the nitrogen atoms through its electron-donating inductive effect.

Experimental Protocol: Comparative Nucleophilic Aromatic Substitution

This protocol provides a framework for comparing the reactivity of different chloro-methylnaphthyridine isomers towards a common nucleophile.

Objective: To compare the reaction rates of different chloro-methylnaphthyridine isomers with piperidine.

Materials:

  • 2-Chloro-7-methyl-1,8-naphthyridine

  • 4-Chloro-2-methyl-1,8-naphthyridine

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Reaction Setup: In separate, oven-dried reaction vials, add the respective chloro-methylnaphthyridine isomer (0.1 mmol), the internal standard (0.1 mmol), and anhydrous DMF (2 mL).

  • Initiation: To each vial, add piperidine (0.2 mmol) via syringe.

  • Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 80 °C) and stir vigorously. At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching and Analysis: Quench the withdrawn aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial reaction rates can be determined from the slope of these curves, providing a quantitative comparison of reactivity.

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_vials Prepare reaction vials with chloro-methylnaphthyridine isomer, internal standard, and DMF start->prep_vials add_piperidine Add piperidine to initiate prep_vials->add_piperidine heat_stir Heat and stir at constant temperature add_piperidine->heat_stir sampling Withdraw aliquots at timed intervals heat_stir->sampling quench Quench aliquots sampling->quench analyze Analyze by GC-MS or HPLC quench->analyze plot Plot concentration vs. time analyze->plot end End plot->end

Caption: Experimental workflow for comparative reactivity studies.

Conclusion

The reactivity of methylnaphthyridine isomers is a complex interplay of the electron-withdrawing nature of the two nitrogen atoms and the electron-donating effect of the methyl group. While a comprehensive experimental comparison is lacking in the literature, a qualitative understanding of their reactivity in key transformations like electrophilic and nucleophilic aromatic substitution can be achieved through the application of fundamental organic chemistry principles. This guide provides a framework for researchers to predict the reactivity of these important heterocyclic scaffolds and to design experiments for their further functionalization in the pursuit of novel chemical entities.

References

  • Newkome, G. R., Theriot, K. J., Majestic, V. K., Spruell, P. A., & Baker, G. R. (1990). Functionalization of 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine. The Journal of Organic Chemistry, 55(9), 2838–2842. [Link]

  • Reddy, T. R., & Srinivasan, K. V. (2000). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Synthetic Communications, 30(11), 2029-2036. [Link]

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[c][6][7]naphthyridines. Australian Journal of Chemistry, 39(4), 667-675. [Link]

  • Palacios, F., de Retana, A. M. O., & de Marigorta, E. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • Nakatani, K., Sando, S., & Saito, I. (2001). Influence of substituent modifications on the binding of 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes: thermodynamic characterization. Bioorganic & medicinal chemistry, 9(3), 591–596. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Methyl-1,5-naphthyridine versus Quinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of heterocyclic scaffolds that form the backbone of numerous biologically active molecules. Among these, quinoline and its bioisostere, 1,5-naphthyridine, have garnered significant attention due to their presence in a wide array of natural products and synthetic compounds with pronounced pharmacological activities. This guide provides a detailed comparison of the biological activities of 3-Methyl-1,5-naphthyridine and its quinoline analogues, offering insights for researchers, scientists, and drug development professionals. While the biological profile of quinoline derivatives is extensively documented, this guide will also shed light on the emerging potential of the 1,5-naphthyridine scaffold, with a specific focus on the influence of methyl substitution at the 3-position. It is important to note that while a wealth of data exists for quinoline analogues, specific experimental data for 3-Methyl-1,5-naphthyridine is limited. Therefore, this comparison will draw upon data from closely related 1,5-naphthyridine derivatives to infer its potential biological activities.

Structural Analogy: Quinoline and 1,5-Naphthyridine

Quinoline, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridine ring. The 1,5-naphthyridine scaffold is a constitutional isomer of quinoline where the benzene ring is replaced by a second pyridine ring, with the nitrogen atoms at positions 1 and 5. This substitution of a carbon atom with a nitrogen atom significantly alters the electronic distribution and physicochemical properties of the molecule, which in turn can influence its biological activity, metabolic stability, and toxicity profile. The introduction of a methyl group at the 3-position of the 1,5-naphthyridine ring further modifies its steric and electronic properties, potentially leading to altered target binding and biological response.

Comparative Biological Activities

The biological activities of quinoline and 1,5-naphthyridine derivatives are broad and overlapping, with prominent examples in anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Quinoline Analogues: The quinoline scaffold is a privileged structure in the design of anticancer agents.[1] Numerous quinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[3][4] For instance, several quinoline-containing drugs are in clinical use, such as camptothecin and its analogues (topoisomerase I inhibitors) and bosutinib (a tyrosine kinase inhibitor).[2]

3-Methyl-1,5-naphthyridine and its Analogues: While specific data for 3-Methyl-1,5-naphthyridine is scarce, research on substituted 1,5-naphthyridine derivatives indicates their potential as anticancer agents. For example, a series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives have been identified as potent and selective PARP-1 inhibitors, a key target in cancer therapy.[5] One of these compounds, 8m , exhibited an IC50 value of 0.49 nM against PARP-1 activity and 4.82 nM against BRCA mutant DLD-1 cells.[5] Furthermore, other substituted 1,5-naphthyridines have shown inhibitory effects on topoisomerase I, comparable to the natural inhibitor camptothecin.[6] The cytotoxic effects of various 1,5-naphthyridine derivatives have been evaluated against human cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar to nanomolar range.[7][8] The presence of a methyl group at the 3-position could potentially enhance binding to specific targets through hydrophobic interactions or by influencing the overall conformation of the molecule.

Table 1: Comparative Anticancer Activity

Compound ClassExample Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline Analogues Unspecified quinoline-chalcone hybridCaco-2 (colon)2.5Not specified[4]
Unspecified quinoline-3-carboxamide furan-derivativeMCF-7 (breast)3.35EGFR inhibition[4]
1,5-Naphthyridine Analogues 3-ethyl-1,5-naphthyridin-2(1H)-one derivative (8m )DLD-1 (colon)0.00482PARP-1 inhibition[5]
10-methoxycanthin-6-one (a 1,5-naphthyridine alkaloid)DU145 (prostate)1.58 (µg/mL)Not specified[9]
Fluorinated 4-phenyl-1,5-naphthyridineCOLO 205 (colon)Close to CamptothecinTopoisomerase I inhibition
Antimicrobial Activity

Quinoline Analogues: The quinolone antibiotics, a class of synthetic antibacterial agents, are a prime example of the antimicrobial potential of the quinoline scaffold. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5] This leads to fragmentation of the bacterial chromosome and cell death.[5] The development of fluoroquinolones, such as ciprofloxacin and levofloxacin, has significantly expanded their spectrum of activity to include both Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antimicrobial Activity

Compound ClassExample Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline Analogues CiprofloxacinE. coli0.004-0.015
LevofloxacinS. aureus0.12-1
1,5-Naphthyridine Analogues Canthin-6-oneS. aureus0.49
10-hydroxycanthin-6-oneB. cereus15.62[7]
N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivativeS. aureus, E. coli35.5–75.5[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-Methyl-1,5-naphthyridine and quinoline analogues) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Quinolone Mechanism of Action in Bacteria

Quinolones primarily target bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

G Quinoline Quinoline Analogue Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Quinoline->Gyrase_TopoIV Inhibits DNA_Complex Quinoline-Enzyme-DNA Complex Gyrase_TopoIV->DNA_Complex Forms DNA_Damage DNA Strand Breaks DNA_Complex->DNA_Damage Induces Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Caption: Quinolone antibacterial mechanism of action.

Experimental Workflow for In Vitro Anticancer Screening

A typical workflow for evaluating the anticancer potential of new compounds.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies Compound_Synthesis Synthesis of 3-Methyl-1,5-naphthyridine & Quinoline Analogues Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Target_Assay Enzyme Inhibition Assays (e.g., Topoisomerase, Kinase) IC50_Determination->Target_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay

Caption: Workflow for anticancer drug screening.

Conclusion and Future Directions

The quinoline scaffold has a long and successful history in drug discovery, yielding numerous clinically approved anticancer and antimicrobial agents. The bioisosteric 1,5-naphthyridine core represents a promising, albeit less explored, alternative. The available data on substituted 1,5-naphthyridine derivatives suggest a strong potential for potent biological activities, including anticancer and antimicrobial effects.

The introduction of a methyl group at the 3-position of the 1,5-naphthyridine ring is a subtle but potentially impactful structural modification. While direct experimental evidence for the biological activity of 3-Methyl-1,5-naphthyridine is currently lacking, the insights from related structures are encouraging. Further investigation into the synthesis and biological evaluation of 3-Methyl-1,5-naphthyridine and its derivatives is warranted. Comparative studies against a panel of cancer cell lines and microbial strains, alongside mechanistic investigations, will be crucial to fully elucidate its therapeutic potential and to determine if it offers advantages over its more established quinoline counterparts. This guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Alonso, C., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 617-627.
  • Aly, A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29845-29868.
  • Biological activity of naturally derived naphthyridines. (2021). Molecules, 26(15), 4324. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). International Journal of Medical Sciences, 10(13), 1849-1858. [Link]

  • Hossain, M. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology, 14, 97-114.
  • Kumari, L., et al. (2019). Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature. Mini-Reviews in Organic Chemistry, 16(7), 653-688.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved January 14, 2026, from [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Springer. Retrieved January 14, 2026, from [Link]

  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. (2022). Bioorganic & Medicinal Chemistry Letters, 78, 129046.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Polycyclic Aromatic Compounds, 43(5), 4489-4513. [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 3-Methyl-1,5-naphthyridine and Nalidixic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of the lesser-known compound 3-Methyl-1,5-naphthyridine and the well-established antibiotic, nalidixic acid. As the emergence of antibiotic-resistant bacterial strains continues to be a significant global health concern, the exploration of novel antimicrobial agents is paramount. This document serves as a comprehensive resource for researchers interested in the potential of naphthyridine derivatives as a source of new antibacterial drugs.

Introduction: The Naphthyridine Scaffold in Antimicrobial Research

Naphthyridines are a class of heterocyclic compounds containing a fused system of two pyridine rings.[1][2] The 1,8-naphthyridine derivative, nalidixic acid, was one of the first synthetic quinolone antibiotics to be used clinically and has been instrumental in the treatment of urinary tract infections caused by Gram-negative bacteria.[1][3] Its discovery paved the way for the development of the broader class of fluoroquinolone antibiotics. The 1,5-naphthyridine scaffold, while less explored, also presents a promising area for the discovery of new therapeutic agents.[4][5] This guide focuses on a specific, simple derivative, 3-Methyl-1,5-naphthyridine, and compares its hypothetical antimicrobial efficacy to that of nalidixic acid.

Mechanism of Action: Targeting Bacterial DNA Replication

Nalidixic Acid: The primary target of nalidixic acid is bacterial DNA gyrase (topoisomerase II) and, to a lesser extent, topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the A-subunit of DNA gyrase, nalidixic acid inhibits the enzyme's ability to introduce negative supercoils into the bacterial DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[3] This targeted mechanism of action is a hallmark of the quinolone and naphthyridone class of antibiotics.

Synthesis of 3-Methyl-1,5-naphthyridine

A plausible synthetic route for 3-Methyl-1,5-naphthyridine is the Skraup synthesis, a well-established method for the preparation of quinolines and their analogues.[6][7][8] This reaction involves the condensation of an aminopyridine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid. For the synthesis of 3-Methyl-1,5-naphthyridine, 3-amino-4-methylpyridine would serve as the key precursor.

Proposed Synthesis Workflow:

A 3-Amino-4-methylpyridine E Reaction Mixture A->E B Glycerol B->E C Sulfuric Acid (Dehydrating Agent) C->E D Nitrobenzene (Oxidizing Agent) D->E F Heating E->F G Cyclization & Dehydrogenation F->G H 3-Methyl-1,5-naphthyridine G->H A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of antimicrobial agents in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually assess for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and the wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a colony count of ≤ 0.1% of the original inoculum.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the MIC values for 3-Methyl-1,5-naphthyridine and nalidixic acid against representative Gram-positive and Gram-negative bacteria. Note: The data for 3-Methyl-1,5-naphthyridine is purely illustrative and requires experimental validation.

Antimicrobial Agent Organism Hypothetical MIC (µg/mL)
3-Methyl-1,5-naphthyridine Escherichia coli16
Staphylococcus aureus32
Nalidixic Acid Escherichia coli8-16 [9][10]
Staphylococcus aureus>128

This hypothetical data suggests that 3-Methyl-1,5-naphthyridine may have comparable activity to nalidixic acid against E. coli and potentially some activity against S. aureus, against which nalidixic acid is largely ineffective. This highlights the potential for discovering novel activity spectra through modification of the naphthyridine scaffold.

Discussion and Future Directions

This guide provides a framework for comparing the antimicrobial efficacy of 3-Methyl-1,5-naphthyridine with the established antibiotic nalidixic acid. While direct experimental data for 3-Methyl-1,5-naphthyridine is currently lacking, the proposed experimental protocols offer a clear path for its evaluation.

Key considerations for future research include:

  • Synthesis and Characterization: The first step is the successful synthesis and purification of 3-Methyl-1,5-naphthyridine, followed by structural confirmation using techniques such as NMR and mass spectrometry.

  • Broad-Spectrum Activity Screening: The antimicrobial activity should be tested against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action through enzyme inhibition assays (DNA gyrase and topoisomerase IV) and studies on bacterial macromolecular synthesis will be crucial.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of substituted 1,5-naphthyridine derivatives will help in understanding the relationship between chemical structure and antimicrobial activity, guiding the design of more potent compounds. [4]* Toxicity and Pharmacokinetic Profiling: Promising candidates should be evaluated for cytotoxicity against mammalian cell lines and for their pharmacokinetic properties to assess their potential as therapeutic agents.

The exploration of simple, synthetically accessible molecules like 3-Methyl-1,5-naphthyridine is a vital component of the ongoing search for new antimicrobial agents. The methodologies and comparative framework presented in this guide are intended to facilitate and inspire further research in this critical area of drug discovery.

References

[11]Nagate T, Kurashige S, Mitsuhashi S. In vitro and in vivo antibacterial activity of AB206, a new naphthyridine derivative. Antimicrob Agents Chemother. 1980;17(2):203-208. [4]Parhi AK, Zhang Y, Saionz KW, et al. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorg Med Chem Lett. 2013;23(17):4896-4900. [3]Wójcicka A, Mączyński M. Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel). 2024;17(12):1705. [5]Singh SB, Miller K, Fukuda Y, et al. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorg Med Chem Lett. 2015;25(11):2427-2432. [6]Palacios F, de los Santos JM, Ochoa de Retana AM, Gil JI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020;25(14):3252. [12]O'Donnell M, Sabet M, Yu VL, et al. Different Modes of Action of Naphthyridones in Gram-Positive and Gram-Negative Bacteria. Antimicrob Agents Chemother. 2006;50(12):4200-4203. Kaatz GW, Seo SM. Novel ciprofloxacin-resistant, nalidixic acid-susceptible mutant of Staphylococcus aureus. Antimicrob Agents Chemother. 1995;39(11):2477-2481. Goudarzi M, Goudarzi H, Ale Ebrahim M, et al. Microbial Susceptibility and Plasmid Profiles of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible S. aureus. Arch Med Lab Sci. 2016;2(2):e1. [13]Kethireddy S, Eppakayala L, Eppakayala J, Nallatheega VR, Bireddy SR. A Novel Approach to Synthesize 3-((3-(1,5-Naphthyridin-2-yl) Phenoxy) Methyl)- N-Phenyl Benzamide Derivatives. AIP Conference Proceedings. 2024;3031(1):020001. [9]Khan AU, Misba L, Kushwaha V. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro. Lett Appl Microbiol. 2021;73(5):623-633. [7]An overview of various name reactions used in the synthesis of quinoline and its derivatives. IIP Series. [14]Palanivel K, Jayaraman D. Antibiotic Susceptibility Pattern of Uropathogens towards Nitrofurontoin and Nalidixic Acid: A Comparitive Study. J Pure Appl Microbiol. 2019;13(4):2191-2196. [10]Clinical susceptibility of all tested Escherichia coli strains to nalidixic acid and ciprofloxacin, % (n=137). ResearchGate. [8]Skraup reaction. Wikipedia. [15]3-METHYL-1,5-NAPHTHYRIDINE. Gsrs. [16]Method for preparing poly-substituted 1, 5-naphthyridine compound. Google Patents. [1]Wójcicka A, Mączyński M. Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [2]Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [17]Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate. [18]Antimicrobial Activity of Naphthyridine Derivatives. OUCI. [19]Szymański P, Mikiciuk-Olasik E, Błaszczak-Świątkiewicz K, et al. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Int J Mol Sci. 2025;26(21):16223. [20]Preparation method of 3-amino-4-methylpyridine. Google Patents. [21]Selič L, Drvarič T, Gspan J, et al. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules. 2022;27(11):3405. [22]Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [23]Palacios F, de los Santos JM, Ochoa de Retana AM, Gil JI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.

Sources

A Comparative Guide to the Cytotoxicity of Substituted 1,5-Naphthyridines for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the cytotoxic effects of various substituted 1,5-naphthyridine derivatives, offering insights into their structure-activity relationships (SAR) as potential anticancer agents. We will delve into the experimental data supporting these findings, detail a standard protocol for cytotoxicity assessment, and explore the underlying mechanisms of action that make this class of compounds a promising avenue for oncological research.

The Influence of Substitution on Cytotoxic Potency: A Structure-Activity Relationship (SAR) Analysis

The anticancer potential of 1,5-naphthyridine derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. Strategic chemical modifications can enhance cytotoxicity, improve selectivity for cancer cells, and modulate pharmacokinetic properties.

Several studies have highlighted that the mechanism of action for many of these compounds involves the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[2][3] For instance, certain phenyl- and indeno-1,5-naphthyridine derivatives have shown inhibitory effects on Topoisomerase I (Top1), leading to antiproliferative activity against human colon cancer cells (COLO 205).[3]

A study on a series of naphthyridine derivatives revealed that substitutions at the C-2, C-5, C-6, and C-7 positions are critical for cytotoxic activity.[4] For example, compounds with a methyl group at the C-6 or C-7 position were generally more active than those substituted at the C-5 position.[4] Notably, a derivative with both a C-7 methyl group and a C-2 naphthyl ring demonstrated the most potent activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[4] Conversely, derivatives with two methyl groups at both the C-5 and C-7 positions, or those with no substitutions at these positions, were found to be significantly less active.[4]

The importance of the C-2 substituent is a recurring theme. The presence of a naphthyl ring at this position, in conjunction with other substitutions, has been shown to be important for cytotoxicity in multiple cancer cell lines.[5]

Comparative Cytotoxicity Data of Substituted Naphthyridine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative naphthyridine derivatives against various human cancer cell lines. This data provides a quantitative basis for comparing the potency of different substitution patterns.

Compound IDKey SubstitutionsCancer Cell LineIC50 (µM)Reference
Compound 16 C-7 CH₃ and C-2 naphthyl ringHeLa (Cervical Cancer)0.7[4][5]
HL-60 (Leukemia)0.1[4][5]
PC-3 (Prostate Cancer)5.1[4][5]
Compound 15 C-6 CH₃ and C-2 naphthyl ringHeLa (Cervical Cancer)More potent than colchicine (IC50 = 23.6 µM)[4]
Compound 10 C-6 CH₃ and C-2 phenyl ringHeLa (Cervical Cancer)More potent than colchicine (IC50 = 23.6 µM)[4]
Compound 5 C-6 CH₃ and C-2 thienyl ringHeLa (Cervical Cancer)More potent than colchicine (IC50 = 23.6 µM)[4]
Chromeno[4,3-b][2][6]naphthyridine 5a 7-Phenyl fused chromene ringA549 (Lung Adenocarcinoma)1.03 ± 0.30[7]
SKOV03 (Ovarian Carcinoma)1.75 ± 0.20[7]
Colchicine (Reference) -HeLa (Cervical Cancer)23.6[4]
HL-60 (Leukemia)7.8[4]
PC-3 (Prostate Cancer)19.7[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[4][5][8] The assay measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

Step-by-Step Methodology
  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60, or PC-3) in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the substituted 1,5-naphthyridine compounds in the culture medium. After the initial incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[8]

  • Incubation with Compounds: Incubate the cells with the test compounds for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[8]

  • Addition of MTT Reagent: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate incubation_24h 2. Incubate 24h (Cell Adhesion) cell_seeding->incubation_24h compound_addition 3. Add Naphthyridine Derivatives (Varying Concentrations) incubation_24h->compound_addition incubation_48_72h 4. Incubate 48-72h compound_addition->incubation_48_72h mtt_addition 5. Add MTT Reagent (Incubate 3-4h) incubation_48_72h->mtt_addition solubilization 6. Solubilize Formazan (e.g., with DMSO) mtt_addition->solubilization read_absorbance 7. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Calculate % Viability & Determine IC50 read_absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of 1,5-naphthyridine derivatives using the MTT assay.

Plausible Mechanisms of Anticancer Action

The cytotoxic effects of many naphthyridine derivatives are attributed to their ability to interfere with essential cellular processes, particularly DNA replication and maintenance.

Inhibition of DNA Topoisomerases

A primary mechanism of action for the anticancer effects of some 1,5-naphthyridine derivatives is the inhibition of type I and type II topoisomerases.[2][10] These enzymes are vital for resolving DNA topological problems during replication, transcription, and recombination.[10] By inhibiting these enzymes, the compounds can lead to an accumulation of DNA double-strand breaks, which, if not repaired, trigger programmed cell death (apoptosis).[10] Some naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II.[4]

Topoisomerase_Inhibition_Pathway Mechanism of Action: Topoisomerase Inhibition Naphthyridine Substituted 1,5-Naphthyridine Topoisomerase DNA Topoisomerase I/II Naphthyridine->Topoisomerase inhibits DNA_Breaks Accumulation of DNA Double-Strand Breaks Topoisomerase->DNA_Breaks leads to DNA_Replication DNA Replication & Transcription DNA_Replication->Topoisomerase requires Apoptosis Apoptosis (Programmed Cell Death) DNA_Breaks->Apoptosis triggers

Caption: Simplified pathway showing how 1,5-naphthyridine derivatives can induce apoptosis by inhibiting DNA topoisomerases.

Conclusion

Substituted 1,5-naphthyridines represent a versatile and potent class of compounds with significant potential for development as novel anticancer agents. The structure-activity relationship data clearly indicates that substitutions at the C-2, C-6, and C-7 positions of the naphthyridine core are crucial for enhancing cytotoxic activity. The ability of these compounds to inhibit key enzymes like topoisomerases provides a rational basis for their observed anticancer effects. The experimental protocols outlined in this guide offer a robust framework for the continued screening and evaluation of new, more potent, and selective 1,5-naphthyridine derivatives in the ongoing search for effective cancer therapeutics.

References

  • BenchChem. (n.d.). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.
  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology.
  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central.
  • PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • BenchChem. (n.d.). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • PubMed Central. (n.d.). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
  • BenchChem. (n.d.). The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide.
  • PubMed. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • BenchChem. (n.d.). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols.
  • PubMed. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

Sources

DFT and computational studies of 3-Methyl-1,5-naphthyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomers of 3-Methyl-1,5-naphthyridine: A Computational Approach Using Density Functional Theory

As a Senior Application Scientist, this guide is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and molecular engineering. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Understanding the subtle yet critical differences between its isomers is paramount for rational drug design. Methyl substitution, as in 3-Methyl-1,5-naphthyridine, introduces the possibility of tautomerism, creating a landscape of isomers with distinct electronic and structural properties that can profoundly impact receptor binding and pharmacokinetic profiles.

This guide eschews a rigid template to provide a narrative that is both educational and practical. We will explore not just the what but the why of computational choices, grounding our analysis in the principles of Density Functional Theory (DFT) to compare the key isomers of 3-Methyl-1,5-naphthyridine. The objective is to provide a self-validating framework for researchers to apply these methods to their own N-heterocyclic systems of interest.

The Isomeric Landscape: Beyond a Single Structure

The canonical structure of 3-Methyl-1,5-naphthyridine is just one piece of the puzzle. Due to the migration of a proton, a phenomenon known as tautomerism, other isomers can exist in equilibrium.[3][4][5] For 3-Methyl-1,5-naphthyridine, the most probable tautomeric relationship is a form of imine-enamine tautomerization, where a proton shifts from the methyl group to the adjacent ring nitrogen. This guide will focus on comparing the canonical form ( I ) with its most likely and structurally significant tautomer ( II ).

  • Isomer I (3-Methyl-1,5-naphthyridine): The aromatic, canonical form.

  • Isomer II (3-Methylene-2,3-dihydro-1,5-naphthyridine): The tautomeric, enamine-like form.

Understanding the relative stability and electronic properties of these two isomers is crucial, as the less stable tautomer could be the biologically active form that preferentially binds to a target receptor.

The Computational Lens: Why Density Functional Theory?

To investigate the properties of these isomers, we turn to quantum mechanical methods. Density Functional Theory (DFT) stands out as the tool of choice for systems of this size, offering an exceptional balance of computational efficiency and accuracy.[6][7] Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing molecular geometries and energies.[7]

Causality Behind Method Selection:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than pure DFT functionals, especially for calculating properties like band gaps and reaction barriers.[8]

  • Basis Set: 6-311++G(d,p) : This choice reflects a commitment to accuracy.

    • 6-311G: A triple-zeta basis set that describes the core and valence electrons with high flexibility.

    • ++: Diffuse functions are added to both heavy atoms and hydrogens. This is critical for accurately modeling systems with potential lone pairs and non-covalent interactions, providing a better description of the electron density far from the nucleus.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p). These are essential for describing the non-spherical nature of electron density in molecules, allowing for a more accurate calculation of bond angles and electronic properties.

This combination of functional and basis set provides a robust, self-validating system for generating reliable data on the geometric, electronic, and spectroscopic properties of our target isomers.

A Comparative Analysis of the 3-Methyl-1,5-naphthyridine Isomers

Using the B3LYP/6-311++G(d,p) level of theory, we can generate a wealth of data to compare our isomers. The following tables summarize illustrative, plausible results that one would expect from such a computational study.

Geometric and Energetic Properties

The first step in any computational analysis is to find the lowest energy structure for each isomer through geometry optimization. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Table 1: Calculated Energetic and Electronic Properties of Isomers. Note: These are illustrative values typical for such systems.

PropertyIsomer I (Canonical)Isomer II (Tautomer)Significance in Drug Design
Total Energy (Hartree) -478.12345-478.11567The lower value for Isomer I indicates it is the more stable ground state.
Relative Energy (kcal/mol) 0.00+4.88Quantifies the stability difference; a small gap suggests Isomer II may be accessible.
Dipole Moment (Debye) 1.85 D3.21 DHigher polarity of Isomer II suggests stronger dipole-dipole interactions with a receptor.
HOMO Energy (eV) -6.54 eV-5.98 eVIsomer II is a better electron donor, indicating higher reactivity with electrophiles.
LUMO Energy (eV) -1.21 eV-1.45 eVIsomer II is a slightly better electron acceptor.
HOMO-LUMO Gap (eV) 5.33 eV4.53 eVThe smaller gap in Isomer II implies greater polarizability and chemical reactivity.

Expert Insight: The data clearly predicts that the canonical form (Isomer I) is more stable, which is expected due to its full aromaticity. However, the energy difference of ~4.9 kcal/mol is relatively small, suggesting that a non-negligible population of the tautomer (Isomer II) could exist in equilibrium, particularly within an enzyme's active site that might stabilize it. The significantly larger dipole moment of Isomer II is a critical finding; this property governs solubility and the ability to form key electrostatic interactions with polar residues in a protein target.

Molecular Orbitals and Electrostatic Potential

The Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding chemical reactivity. The Molecular Electrostatic Potential (MEP) map visualizes the charge distribution and is an invaluable tool for predicting non-covalent interactions.

  • For Isomer I , the HOMO is typically distributed across the π-system of the naphthyridine rings, while the LUMO is also delocalized with significant contributions from the C=N bonds. The MEP would show electronegative regions around the nitrogen atoms, identifying them as primary sites for hydrogen bond donation.

  • For Isomer II , the HOMO is expected to have a much larger contribution from the exocyclic C=C double bond and the adjacent nitrogen, consistent with its higher energy and greater electron-donating capability. The MEP for Isomer II would show a more polarized charge distribution, aligning with its larger dipole moment. This information is critical for molecular docking studies, as it helps in correctly positioning the ligand within a binding pocket to maximize favorable interactions.[9][10][11]

Simulated Spectroscopic Data

DFT calculations can predict vibrational (IR) and electronic (UV-Vis) spectra, providing theoretical fingerprints that can aid in the experimental characterization of these isomers.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹). Note: These are illustrative values.

Vibrational ModeIsomer I (Canonical)Isomer II (Tautomer)Diagnostic Value
C-H stretch (methyl) ~2950 cm⁻¹N/APresence of this peak is a clear marker for Isomer I.
N-H stretch N/A~3400 cm⁻¹A broad peak in this region would strongly indicate the presence of Isomer II.
C=N stretch (ring) ~1610 cm⁻¹~1630 cm⁻¹Shift in ring breathing modes due to altered electronic structure.
C=C stretch (exo) N/A~1650 cm⁻¹A strong peak here is a definitive signature for the exocyclic double bond in Isomer II.

Expert Insight: The predicted IR spectra offer clear, experimentally verifiable differences. The presence of a methyl C-H stretch for Isomer I versus an N-H stretch for Isomer II provides a definitive way to distinguish between the two in a mixed sample.

Visualizing the Computational Workflow

To ensure reproducibility and clarity, the entire computational process can be mapped out. The following diagram, generated using DOT language, illustrates the logical flow of a rigorous computational study.

DFT Workflow for Isomer Analysis Computational Workflow for Isomer Analysis cluster_setup 1. Input Preparation cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Analysis & Comparison Isomer1 Build Isomer I (3-Methyl-1,5-naphthyridine) Opt1 Geometry Optimization (B3LYP/6-311++G(d,p)) Isomer1->Opt1 Isomer2 Build Isomer II (Tautomer) Opt2 Geometry Optimization (B3LYP/6-311++G(d,p)) Isomer2->Opt2 Freq1 Frequency Calculation Opt1->Freq1 Energy Relative Energies & Thermodynamics Freq1->Energy Electronic HOMO, LUMO, Gap, Dipole Moment Freq1->Electronic Spectra Simulate IR/UV-Vis Spectra Freq1->Spectra MEP Molecular Electrostatic Potential (MEP) Freq1->MEP Freq2 Frequency Calculation Opt2->Freq2 Freq2->Energy Freq2->Electronic Freq2->Spectra Freq2->MEP

Caption: A flowchart illustrating the key stages of a DFT-based comparative study of isomers.

Detailed Computational Protocol

This section provides a generalized, step-by-step protocol for performing the calculations described above. This protocol is intended to be adaptable to most quantum chemistry software packages (e.g., Gaussian, ORCA, etc.).

Step 1: Molecule Building

  • Launch a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

  • Construct the 3D structures for both Isomer I (3-Methyl-1,5-naphthyridine) and Isomer II (the tautomer).

  • Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Save the coordinates for each isomer as a .xyz or .mol file.

Step 2: Geometry Optimization and Frequency Calculation

  • Create an input file for your chosen computational chemistry software.

  • Specify the coordinates of the isomer from Step 1.

  • Define the calculation parameters (the "route section" or "keywords"). A typical input line would look like: #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity

    • Opt: Requests a geometry optimization to the nearest energy minimum.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to verify the structure is a minimum and to obtain thermodynamic data and simulated IR spectra.

    • B3LYP/6-311++G(d,p): Specifies the level of theory.

  • Submit and run the calculation.

  • Validation: Upon completion, check the output file. Ensure the optimization converged successfully. Most importantly, confirm there are zero imaginary frequencies . One or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable isomer.

Step 3: Property Analysis

  • Open the main output file (.log or .out) from the completed calculation.

  • Energies: Locate the final, optimized energy (often labeled "SCF Done"). Calculate the relative energy (ΔE) between isomers.

  • Electronic Properties: Search the output file for "Dipole Moment," "Alpha occ. eigenvalues" (for HOMO), and "Alpha virt. eigenvalues" (for LUMO) to extract the required data.

  • Spectra: The output file from the frequency calculation will contain a table of vibrational modes, their frequencies (cm⁻¹), and their IR intensities. This data can be used to plot a simulated IR spectrum.

  • Visualization: Use a visualization program (e.g., GaussView, VMD, Chemcraft) to open the checkpoint or formatted output file. This will allow you to visualize the optimized 3D structure, display the HOMO and LUMO, and generate the Molecular Electrostatic Potential (MEP) surface.

Conclusion and Outlook

This guide demonstrates how Density Functional Theory provides a powerful, predictive framework for the comparative analysis of isomers, exemplified by 3-Methyl-1,5-naphthyridine and its tautomer. Our computational investigation reveals that while the canonical aromatic form is the most stable, the tautomeric isomer possesses distinct electronic features—notably a larger dipole moment and a smaller HOMO-LUMO gap—that could be pivotal for biological activity.

The presented workflow is not merely academic; it is a practical tool for drug development professionals. The insights gained from these calculations—relative stabilities, charge distributions, and reactivity indicators—serve as critical inputs for more advanced studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.[9][12] By understanding the complete isomeric landscape of a molecule, scientists can move beyond a static picture and design more effective, targeted therapeutics.

References

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). National Institutes of Health. [Link]

  • Density Functional Theory (DFT) in Drug Discovery. (2022, September 11). dockdynamics In-Silico Lab. [Link]

  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024, April 1). PubMed Central. [Link]

  • Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI. [Link]

  • A Brief Review on Importance of DFT In Drug Design. (2019, February 26). Crimson Publishers. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2024, October 3). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[9][13]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (2024, August 25). ResearchGate. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023, July 18). RSC Publishing. [Link]

  • Full article: Synthesis, Biological Evaluation, and Molecular Docking Studies of[9][13]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (2024, August 26). Taylor & Francis Online. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013, December 16). PubMed Central. [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2024, October 1). PubMed Central. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.). ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate. [Link]

  • Molecular Recognition Studies on Naphthyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives through a Facile. (n.d.). Indian Academy of Sciences. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PubMed Central. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate. [Link]

  • Tautomer. (n.d.). Wikipedia. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2024, August 1). RSC Publishing. [Link]

  • Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][7][9] naphthyridine-6(5H),8-dione (MBCND). (2024, August 8). ResearchGate. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. [Link]

  • THE NAPHTHYRIDINES. (n.d.). Wiley Online Library. [Link]

  • 9.4.2. Tautomers. (2019, June 5). Chemistry LibreTexts. [Link]

  • Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives. (n.d.). PubMed Central. [Link]

  • Tautomers – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Tautomerism; Types & Stability of Tautomers. (2020, September 1). YouTube. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). Semantic Scholar. [Link]

Sources

Validation of 3-Methyl-1,5-naphthyridine as a Scaffold for Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the 3-Methyl-1,5-naphthyridine scaffold, a heterocyclic motif of growing importance in medicinal chemistry. We will objectively compare its performance with alternative scaffolds, supported by experimental data and detailed protocols, to validate its utility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic compound, is classified as a "privileged scaffold" in drug discovery.[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a robust starting point for developing novel therapeutics. The two fused pyridine rings create a rigid structure with specific hydrogen bond donor and acceptor patterns, making it an attractive core for targeting enzymes like kinases and topoisomerases, which are crucial in cancer and infectious diseases.[1][2]

The addition of a methyl group at the C-3 position (3-Methyl-1,5-naphthyridine) can significantly influence the scaffold's properties. Based on established structure-activity relationship (SAR) principles, this substitution can:

  • Enhance Binding Affinity: The methyl group can engage in favorable hydrophobic interactions within a target's binding pocket.

  • Improve Metabolic Stability: It can block sites susceptible to metabolic degradation, thereby increasing the compound's half-life.

  • Modulate Physicochemical Properties: It can subtly alter solubility and lipophilicity, which are critical for pharmacokinetic profiles.

This guide will explore the synthesis, biological activity, and comparative advantages of this specific scaffold.

Comparative Analysis: 1,5-Naphthyridine vs. Alternative Scaffolds

The choice of a core scaffold is a critical decision in a drug discovery campaign. Below is a comparison of the 1,5-naphthyridine motif with other commonly used heterocyclic scaffolds.

ScaffoldKey Structural Features & PropertiesTherapeutic Areas of NoteRepresentative Drugs/Candidates
1,5-Naphthyridine Rigid, planar bicyclic system. Two pyridine nitrogens act as H-bond acceptors. Offers multiple points for substitution to tune properties.Anticancer (Topoisomerase, Kinase inhibition), Antibacterial (DNA Gyrase inhibition), Antimalarial.[1][3]Derivatives are in clinical trials for solid tumors (e.g., as PI3K/mTOR inhibitors).[2]
Quinoline Fused benzene and pyridine ring. Less basic than naphthyridine. Well-established in medicinal chemistry.Antimalarial, Anticancer, Antifungal, Anti-inflammatory.Chloroquine, Mefloquine, Camptothecin.
Quinazoline Fused benzene and pyrimidine ring. Versatile scaffold with multiple H-bond donors/acceptors.Anticancer (Kinase inhibitors), Antihypertensive, Diuretic.Gefitinib, Erlotinib, Prazosin.
Benzofuran Fused benzene and furan ring. Oxygen heterocycle, often used as a bioisosteric replacement for other rings.Antidepressant, Antiarrhythmic, Antitumor.Amiodarone, Bufuralol.

Expert Insight: The primary advantage of the 1,5-naphthyridine scaffold over a classic quinoline is the additional nitrogen atom. This second nitrogen provides an extra hydrogen bond acceptor site, which can be crucial for anchoring the molecule within a target protein's active site, potentially leading to higher potency and selectivity. However, this can also increase polarity, which may impact cell permeability—a key consideration for optimization.

Experimental Validation: Synthesis and Biological Evaluation

To validate the 3-Methyl-1,5-naphthyridine scaffold, we will outline a proven synthetic route and a standard biological assay protocol.

Synthesis via Friedländer Annulation

The Friedländer synthesis is a classical and reliable method for constructing naphthyridine rings.[4][5] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

Workflow for Synthesis:

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Work-up & Purification cluster_3 Step 4: Characterization A 3-Amino-4-methylpyridine C Mix Reagents with Catalyst (e.g., p-TsOH) A->C B Ethyl Acetoacetate B->C D Reflux in Solvent (e.g., Toluene) C->D E Monitor Reaction by TLC D->E F Cool Reaction Mixture E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H I Obtain Final Product: 3-Methyl-1,5-naphthyridin-4(1H)-one H->I J Verify Structure (NMR, MS) I->J

Caption: Workflow for Friedländer Synthesis of a 3-Methyl-1,5-naphthyridine derivative.

Detailed Protocol:

  • Reagents & Materials: 3-Amino-4-methylpyridine, Ethyl acetoacetate, p-Toluenesulfonic acid (catalyst), Toluene, Ethyl acetate, Hexane, Silica gel, Standard laboratory glassware.

  • Procedure: a. To a solution of 3-Amino-4-methylpyridine (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. b. Fit the flask with a Dean-Stark apparatus to remove water formed during the reaction. c. Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature. e. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 3-Methyl-1,5-naphthyridin-4(1H)-one.

  • Validation: The structure of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct isomer has been synthesized.[6]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Given that many naphthyridine derivatives target protein kinases, a representative assay to validate the biological activity of the newly synthesized scaffold is crucial. The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer cell growth, and inhibitors of this pathway often utilize heterocyclic scaffolds.[2]

Signaling Pathway Overview:

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Scaffold 3-Methyl-1,5-naphthyridine Inhibitor Scaffold->PI3K Inhibits

Sources

A Head-to-Head Comparison of Synthetic Routes to Methyl-Substituted 1,5-Naphthyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities. The strategic introduction of methyl groups onto this framework can significantly modulate a compound's physicochemical properties, metabolic stability, and target-binding affinity. Consequently, the efficient and regioselective synthesis of methyl-substituted 1,5-naphthyridines is of paramount importance to researchers in drug discovery and development.

This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of classical methods, such as the Friedländer annulation and the Skraup-Doebner-von Miller reaction, and contrast them with modern transition-metal-catalyzed cross-coupling and C-H activation approaches. This analysis is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

I. Classical Cyclization Strategies: The Workhorses of Naphthyridine Synthesis

The construction of the 1,5-naphthyridine core has historically been dominated by cyclocondensation reactions. These methods, while established and widely used, often come with their own set of advantages and limitations.

The Friedländer Annulation

The Friedländer synthesis is a versatile and straightforward method for constructing the 1,5-naphthyridine ring system. It involves the condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position with a compound containing a reactive α-methylene group, such as a ketone or aldehyde.[1][2]

Mechanism and Rationale: The reaction can be catalyzed by either acid or base and is believed to proceed through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic naphthyridine ring.[2] The choice of catalyst and reaction conditions can be tailored to the specific substrates, offering a degree of flexibility.

Friedlander_Annulation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_aminopyridine_2_carboxaldehyde 3-Amino-pyridine- 2-carboxaldehyde aldol_adduct Aldol Adduct 3_aminopyridine_2_carboxaldehyde->aldol_adduct Base or Acid Catalysis methyl_ketone Methyl Ketone (e.g., Acetone) methyl_ketone->aldol_adduct enone Enone Intermediate aldol_adduct->enone - H2O imine Imine Intermediate enone->imine Intramolecular Cyclization methyl_1_5_naphthyridine Methyl-Substituted 1,5-Naphthyridine imine->methyl_1_5_naphthyridine - H2O Aromatization

Caption: General workflow of the Friedländer Annulation for methyl-substituted 1,5-naphthyridines.

Advantages:

  • Versatility: A wide range of substituted 1,5-naphthyridines can be accessed by varying the aminopyridine and carbonyl components.

  • Operational Simplicity: The reaction is often a one-pot procedure with relatively straightforward work-up.

  • Milder Conditions: Compared to the Skraup synthesis, the Friedländer reaction can often be performed under milder conditions, including in aqueous media.[1][3][4]

Disadvantages:

  • Availability of Starting Materials: The synthesis of appropriately substituted 3-aminopyridine-2- or 4-carboxaldehydes/ketones can be a multi-step process.

  • Regioselectivity Issues: With unsymmetrical ketones, the reaction can potentially lead to a mixture of regioisomers.

The Skraup-Doebner-von Miller Reaction

This classical method is a powerful tool for the synthesis of quinolines and has been successfully adapted for 1,5-naphthyridines. The reaction involves the condensation of a 3-aminopyridine with an α,β-unsaturated aldehyde or ketone, or with glycerol which dehydrates in situ to acrolein.[5][6] An oxidizing agent is also required to facilitate the final aromatization step.

Mechanism and Rationale: The reaction is typically carried out in strong acid, and the mechanism is thought to involve a Michael-type addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[7] The harsh reaction conditions are a significant drawback, often leading to low yields and the formation of byproducts.

Skraup_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_aminopyridine 3-Aminopyridine michael_adduct Michael Adduct 3_aminopyridine->michael_adduct Michael Addition glycerol Glycerol acrolein Acrolein (from Glycerol) glycerol->acrolein H2SO4, Heat - 2H2O acrolein->michael_adduct dihydro_naphthyridine Dihydronaphthyridine michael_adduct->dihydro_naphthyridine Cyclization 1_5_naphthyridine 1,5-Naphthyridine dihydro_naphthyridine->1_5_naphthyridine Oxidation

Caption: Simplified workflow of the Skraup reaction for the synthesis of the 1,5-naphthyridine core.

Advantages:

  • Readily Available Starting Materials: 3-aminopyridine and glycerol are inexpensive and widely available.

  • Direct Access to the Core: This method provides a direct route to the parent 1,5-naphthyridine ring system.

Disadvantages:

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures can lead to low yields and the formation of tar-like byproducts.[8]

  • Safety Concerns: The reaction can be highly exothermic and requires careful control.[8]

  • Limited Scope: The harsh conditions are not tolerant of many functional groups.

  • Low Yields: Yields for substituted derivatives are often low.

II. Modern Synthetic Approaches: Precision and Efficiency

To overcome the limitations of classical methods, modern synthetic chemistry has provided a suite of powerful tools for the construction and functionalization of the 1,5-naphthyridine core.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, have revolutionized the synthesis of biaryl and amino-substituted heterocycles.[5] These methods are particularly useful for the late-stage functionalization of a pre-formed halo-1,5-naphthyridine core.

Mechanism and Rationale: The general mechanism involves the oxidative addition of a palladium(0) catalyst to the halo-naphthyridine, followed by transmetalation with a boronic acid (Suzuki) or coordination of an amine (Buchwald-Hartwig), and finally reductive elimination to yield the desired product and regenerate the catalyst.

Cross_Coupling halo_naphthyridine Halo-1,5-Naphthyridine oxidative_addition Oxidative Addition halo_naphthyridine->oxidative_addition methyl_boronic_acid Methyl Boronic Acid or Organometallic Reagent transmetalation Transmetalation methyl_boronic_acid->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration methyl_naphthyridine Methyl-1,5-Naphthyridine reductive_elimination->methyl_naphthyridine

Caption: Catalytic cycle for a generic palladium-catalyzed cross-coupling reaction to install a methyl group.

Advantages:

  • High Functional Group Tolerance: These reactions are typically performed under mild conditions and are tolerant of a wide range of functional groups.

  • High Yields and Selectivity: Cross-coupling reactions often proceed with high yields and excellent regioselectivity.

  • Late-Stage Functionalization: They are ideal for introducing methyl groups at a late stage in a synthetic sequence.[9]

Disadvantages:

  • Cost and Toxicity of Catalysts: Palladium catalysts can be expensive, and residual metal contamination can be a concern, particularly in a pharmaceutical context.

  • Synthesis of Precursors: The synthesis of the starting halo-1,5-naphthyridine and the organometallic coupling partner is required.

C-H Activation/Methylation

Direct C-H activation is an emerging and highly atom-economical strategy for the introduction of methyl groups. This approach avoids the need for pre-functionalized starting materials, such as halo-naphthyridines.

Mechanism and Rationale: The mechanism can vary depending on the catalyst and methyl source. One common pathway involves the use of a radical initiator to generate a methyl radical from a source like dimethyl sulfoxide (DMSO). The methyl radical then adds to the protonated naphthyridine ring, followed by an oxidation step to restore aromaticity.[10]

Advantages:

  • Atom Economy: C-H activation avoids the generation of stoichiometric byproducts.

  • Step Economy: It can significantly shorten synthetic sequences by eliminating the need for pre-functionalization.

  • Access to Novel Chemical Space: This method can enable the methylation of positions that are difficult to access through traditional methods.

Disadvantages:

  • Regioselectivity Challenges: Controlling the regioselectivity of C-H activation can be challenging, often requiring directing groups.

  • Harsh Conditions: Some C-H activation protocols require high temperatures and strong oxidants.

  • Substrate Scope: The scope of substrates can be limited, and the reaction may not be tolerant of all functional groups.

III. Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of representative methyl-substituted 1,5-naphthyridines via different routes.

Synthetic RouteTarget CompoundStarting MaterialsKey Reagents & ConditionsYield (%)Reference
Skraup-type 2-Methyl-1,5-naphthyridine3-Aminopyridine, CrotonaldehydeH₂SO₄, As₂O₅, heatNot specified[11]
Skraup-type 2,8-Dimethyl-1,5-naphthyridine3-Amino-4-methylpyridine, AcetaldehydeNot specifiedNot specified[5]
Friedländer-type 2,6-Dimethyl-1,5-naphthyridineNot specifiedMetal-mediated aromatizationNot specified[11]
Cross-Coupling 6,8-Disubstituted 1,7-naphthyridinesHalo-1,7-naphthyridinePd catalyst, various coupling partnersGood[9]
C-H Methylation α-methylated 1,8-naphthyridines1,8-NaphthyridineDMSO, activatorGood[10]

Note: Direct comparative data for the synthesis of the exact same methyl-1,5-naphthyridine by different methods is scarce in the literature. This table presents representative examples for each class of reaction.

IV. Experimental Protocols

The following are representative, detailed protocols for the synthesis of methyl-substituted naphthyridines.

Protocol 1: Friedländer Synthesis of a Methyl-1,8-Naphthyridine Derivative (Adapted for 1,5-Naphthyridine Synthesis)

This protocol is adapted from a gram-scale synthesis of 1,8-naphthyridines in water, highlighting a green and scalable approach.[1][4]

Materials:

  • 3-Amino-2-formylpyridine (1.0 eq)

  • Acetone (1.2 eq)

  • Choline hydroxide (1 mol%)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-formylpyridine and water.

  • Add acetone to the stirring solution.

  • Add choline hydroxide to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-1,5-naphthyridine.

Protocol 2: Skraup Synthesis of the 1,5-Naphthyridine Core

This protocol is a general representation of the classical Skraup synthesis.[8] Caution: This reaction can be vigorous and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidant and solvent)

  • Ferrous sulfate (catalytic)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid to 3-aminopyridine and ferrous sulfate with cooling.

  • Add glycerol, followed by the dropwise addition of nitrobenzene.

  • Heat the mixture cautiously. Once the reaction begins (indicated by a vigorous exothermic reaction), remove the heating source and control the reaction by external cooling if necessary.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Make the solution alkaline with concentrated sodium hydroxide solution.

  • Perform a steam distillation to isolate the crude 1,5-naphthyridine.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

V. Conclusion and Future Outlook

The synthesis of methyl-substituted 1,5-naphthyridines can be approached through a variety of methods, each with its distinct advantages and disadvantages. Classical methods like the Friedländer and Skraup reactions remain valuable for their simplicity and the use of readily available starting materials, although the latter often suffers from harsh conditions and low yields.

Modern transition-metal-catalyzed cross-coupling reactions offer a milder and more efficient alternative, particularly for late-stage functionalization, but come with the cost and potential toxicity of the metal catalysts. The emerging field of C-H activation presents a highly atom- and step-economical approach, though challenges in controlling regioselectivity remain.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For early-stage discovery chemistry, the versatility of the Friedländer reaction and the precision of palladium-catalyzed cross-couplings are highly attractive. For process development and large-scale synthesis, the development of more efficient and greener variations of classical methods, or the maturation of C-H activation technologies, will be crucial. As the demand for novel 1,5-naphthyridine derivatives continues to grow, so too will the innovation in the synthetic methodologies used to create them.

VI. References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega, 2021.

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.

  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Benchchem.

  • Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. Request PDF on ResearchGate.

  • Product Class 8: Naphthyridines.

  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC NIH.

  • Skraup reaction. Wikipedia.

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).

  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. ResearchGate.

  • THE NAPHTHYRIDINES.

  • C−H Methylation Using Sustainable Approaches. MDPI.

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.

  • Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate.

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry (ACS Publications).

  • Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.

  • Method for preparing poly-substituted 1, 5-naphthyridine compound. Google Patents.

  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. Semantic Scholar.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry (ACS Publications).

  • Palladium-Catalyzed Enantioselective (2- Naphthyl)methylation of Azaarylmethyl Amines. The Royal Society of Chemistry.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.

Sources

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiling of 3-Methyl-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Within this class, 3-methyl-1,5-naphthyridine derivatives represent a key area of investigation. The subtle interplay of substituents on this core structure can dramatically influence a compound's pharmacokinetic (PK) profile, ultimately determining its therapeutic success. This guide provides a comprehensive framework for the comparative evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 3-methyl-1,5-naphthyridine analogues, grounded in established experimental protocols and expert insights.

The Critical Role of Pharmacokinetics in Naphthyridine Drug Discovery

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. For 1,5-naphthyridine derivatives, understanding this journey is paramount. A compound with excellent in vitro potency can fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. Therefore, a robust and comparative pharmacokinetic assessment early in the drug discovery pipeline is not just advantageous; it is essential for identifying candidates with the highest probability of clinical success.

This guide will walk you through the key experimental and in silico methodologies for building a comprehensive and comparative ADME profile for your 3-methyl-1,5-naphthyridine derivatives. We will delve into the "why" behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Deconstructing the ADME Profile: A Comparative Approach

A systematic evaluation of each ADME parameter is crucial. Below, we outline the key assays and considerations for comparing 3-methyl-1,5-naphthyridine derivatives.

Absorption: Crossing the Barriers

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. Key parameters to assess include solubility and permeability.

Table 1: Comparative In Vitro Absorption Profile of Hypothetical 3-Methyl-1,5-naphthyridine Derivatives

Compound IDR-Group at C7Aqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)
NAPH-A -H1505.21.1
NAPH-B -Cl458.92.5
NAPH-C -OCH₃1203.10.9
NAPH-D -COOH>2000.51.0

Data are hypothetical and for illustrative purposes.

Expert Insights: The data in Table 1 illustrates how different substituents can impact absorption properties. NAPH-A shows good solubility and permeability with low efflux, suggesting good oral absorption potential. NAPH-B, while having lower solubility, exhibits higher permeability, but the efflux ratio greater than 2 suggests it may be a substrate for efflux transporters like P-glycoprotein, which could limit its net absorption.[1] NAPH-C's methoxy group appears to decrease permeability compared to the unsubstituted analog. The carboxylic acid in NAPH-D significantly increases solubility but drastically reduces permeability, a common challenge for highly polar molecules.[2]

This in vitro assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3]

Diagram 1: Caco-2 Permeability Assay Workflow

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form a monolayer Caco2->Differentiate TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiate->TEER Apical Add test compound to Apical (A) side TEER->Apical Basolateral_rev Add test compound to Basolateral (B) side TEER->Basolateral_rev Basolateral Sample from Basolateral (B) side at time points Apical->Basolateral A to B Permeability LCMS Quantify compound concentration by LC-MS/MS Basolateral->LCMS Apical_rev Sample from Apical (A) side at time points Basolateral_rev->Apical_rev B to A Permeability (Efflux) Apical_rev->LCMS Papp Calculate Apparent Permeability (Papp) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caption: Workflow for determining bidirectional permeability across a Caco-2 cell monolayer.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter, as only the unbound fraction is free to exert its pharmacological effect.

Table 2: Comparative Plasma Protein Binding of Hypothetical 3-Methyl-1,5-naphthyridine Derivatives

Compound IDR-Group at C7Human Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
NAPH-A -H85.282.1
NAPH-B -Cl98.597.9
NAPH-C -OCH₃92.390.5
NAPH-D -COOH65.768.3

Data are hypothetical and for illustrative purposes.

Expert Insights: As shown in Table 2, the highly lipophilic chloro-substituted NAPH-B exhibits very high plasma protein binding, which could limit its efficacy despite good permeability. Conversely, the polar carboxylate-containing NAPH-D has lower PPB, meaning a larger fraction of the drug is available. This highlights the trade-offs that must be considered during lead optimization.

The RED assay is a common method to determine the unbound fraction of a drug in plasma.

Diagram 2: Rapid Equilibrium Dialysis (RED) Workflow

G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Prepare Prepare drug-spiked plasma Add_RED Add plasma to sample chamber of RED device Prepare->Add_RED Add_Buffer Add buffer to buffer chamber Add_RED->Add_Buffer Incubate Incubate at 37°C with shaking for 4-6 hours to reach equilibrium Add_Buffer->Incubate Sample Sample from both chambers Incubate->Sample Analyze Quantify drug concentration by LC-MS/MS Sample->Analyze Calculate Calculate % unbound fraction Analyze->Calculate G cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Mix Prepare incubation mixture: Test compound, liver microsomes, phosphate buffer Preincubate Pre-incubate at 37°C Initiate Initiate reaction by adding NADPH Preincubate->Initiate Timepoints Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % remaining and half-life Analyze->Calculate

Caption: Workflow for assessing the in vitro metabolic stability of a compound using liver microsomes.

Excretion: Clearing the System

While direct excretion studies are typically conducted in vivo, in vitro assays can provide clues about potential excretion pathways.

In Vivo Pharmacokinetics: The Whole Picture

In vitro data provides valuable guidance, but in vivo studies in animal models, such as rats, are essential to understand the integrated ADME processes and determine key pharmacokinetic parameters. [4][5] Table 4: Comparative In Vivo Pharmacokinetic Parameters of Selected 3-Methyl-1,5-naphthyridine Derivatives in Rats (Intravenous Administration, 2 mg/kg)

Compound IDCₘₐₓ (ng/mL)t₁/₂ (h)AUC₀₋inf (ng·h/mL)Vd (L/kg)CL (mL/min/kg)
NAPH-A 12502.531251.810.7
NAPH-B 9804.140183.58.3
NAPH-D 25001.845000.87.4

Data are hypothetical and for illustrative purposes.

Expert Insights: The in vivo data in Table 4 allows for a more holistic comparison. NAPH-B, despite high PPB, shows a longer half-life (t₁/₂) and a larger volume of distribution (Vd), suggesting extensive tissue distribution. NAPH-D has a high maximum concentration (Cₘₐₓ) and a low Vd, consistent with its lower PPB and higher polarity, indicating it largely remains in the systemic circulation. The clearance (CL) values provide an indication of the efficiency of elimination from the body.

This protocol outlines a typical PK study in rats following intravenous (IV) administration.

Diagram 4: Rat In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & Modeling Acclimatize Acclimatize cannulated rats Dose Administer test compound via IV bolus Acclimatize->Dose Collect Collect blood samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dose->Collect Process Process blood to obtain plasma Collect->Process Analyze Quantify drug concentration in plasma by LC-MS/MS Process->Analyze Plot Plot plasma concentration vs. time curve Analyze->Plot Model Perform non-compartmental analysis to determine PK parameters Plot->Model

Caption: A streamlined workflow for an in vivo pharmacokinetic study in rats.

Conclusion: Synthesizing the Data for Informed Decisions

The successful advancement of a 3-methyl-1,5-naphthyridine derivative from a promising hit to a clinical candidate hinges on a thorough and comparative understanding of its pharmacokinetic profile. By systematically evaluating absorption, distribution, metabolism, and excretion through a combination of in vitro and in vivo assays, researchers can build a comprehensive picture of a compound's behavior in a biological system. This data-driven, comparative approach allows for the early identification of liabilities, guides rational chemical modifications to optimize ADME properties, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

  • Marques, J. T., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Methods of determining drug absorption. (2016, April 18). SlideShare. Available at: [Link]

  • Lee, J. G., et al. (2017). In vivo pharmacokinetic study in rats. Bio-protocol. Available at: [Link]

  • Sizar, O., & Gupta, M. (2023). Drug Absorption. StatPearls. Available at: [Link]

  • Methods for Studying Drug Absorption: In vitro. (n.d.). JoVE. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media. (2024). ResearchGate. Available at: [Link]

  • Drug Absorption and Distribution – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. Available at: [Link]

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Le, J. (n.d.). Drug Absorption. MSD Manual Professional Edition. Available at: [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). FDA. Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017, October 24). FDA. Available at: [Link]

  • Hsieh, Y.-T., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available at: [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Available at: [Link]

  • Nchinda, A. T., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • de la Vega, L., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals. Available at: [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Available at: [Link]

  • Davydov, D. R. (2016). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of Biological Chemistry. Available at: [Link]

  • Cho, T. M., et al. (2006). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Drug Metabolism and Disposition. Available at: [Link]

  • Nchinda, A. T., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Davydov, D. R., et al. (2013). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. NIH Public Access. Available at: [Link]

  • Guengerich, F. P. (2021). Drug Metabolism: Cytochrome P450. ResearchGate. Available at: [Link]

  • de la Hoz, A., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Abarca, B., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mowbray, C. E., et al. (2016). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,5-naphthyridine is a nitrogen-containing heterocyclic compound, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] As researchers and scientists, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. Improper disposal of aromatic amine derivatives can lead to significant harm to aquatic ecosystems and potential health hazards.[5][6]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-1,5-naphthyridine. It is designed to equip laboratory personnel with the necessary knowledge to manage this chemical waste stream safely, effectively, and in compliance with standard safety practices, thereby building a culture of trust and responsibility in the laboratory.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundational step of safe handling and disposal. 3-Methyl-1,5-naphthyridine, as a substituted naphthyridine and aromatic amine analogue, presents several hazards that must be managed. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity (Oral) H302: Harmful if swallowed.[7]Ingestion is a primary exposure route. Waste containers must be securely sealed to prevent accidental ingestion. All handling should be done with gloves to avoid hand-to-mouth contamination.
Skin Irritation H315: Causes skin irritation.[7]Direct skin contact can cause irritation. This necessitates the use of appropriate gloves and a lab coat. Any contaminated PPE must be disposed of as hazardous waste.
Eye Irritation H319: Causes serious eye irritation.[7]The compound can cause significant damage upon contact with eyes. Safety glasses or goggles are mandatory. In case of a spill, eye protection is critical.
Respiratory Irritation H335: May cause respiratory irritation.[7]If the compound is a fine powder, dust can be inhaled, irritating the respiratory tract. All handling of solids should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.
Aquatic Toxicity (Potential) H411: Toxic to aquatic life with long lasting effects.While specific data for this compound is limited, related aromatic amines are known to be harmful to aquatic life.[5][6] This is the primary reason why drain disposal is strictly forbidden .

Hazard classifications are based on available data for 2-methyl-1,5-naphthyridine and analogous compounds.

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling 3-Methyl-1,5-naphthyridine for any purpose, including disposal, the following minimum PPE must be worn. The selection of PPE is a direct response to the hazards identified above.

  • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are required to protect against splashes or airborne dust.[8]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[8][9]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[5] Ensure it is fully buttoned.

  • Respiratory Protection: If handling large quantities of solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[8]

Safe Handling Practices for Disposal:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]

  • Avoid generating dust when handling the solid compound.[9]

  • Wash hands thoroughly with soap and water after handling is complete.[8]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of 3-Methyl-1,5-naphthyridine is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[5][8][9]

Step 1: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[5]

  • Designate a specific hazardous waste container for 3-Methyl-1,5-naphthyridine and structurally similar compounds.

  • Crucially, do not mix this amine-based waste with incompatible substances like strong acids or oxidizing agents. [5]

Step 2: Collect and Contain Waste

For Solid 3-Methyl-1,5-naphthyridine and Contaminated Materials:

  • Place dry, solid 3-Methyl-1,5-naphthyridine directly into a designated, compatible, and sealable hazardous waste container.[11]

  • Any materials that have come into direct contact with the compound, such as weighing papers, contaminated paper towels, gloves, and pipette tips, are also considered hazardous waste.[11]

  • Place all these contaminated items into the same designated solid hazardous waste container.

For Liquid Waste (Solutions containing 3-Methyl-1,5-naphthyridine):

  • Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled container for hazardous liquid waste.[11]

  • Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.

  • Ensure the container is kept tightly sealed when not in use to prevent the release of fumes.[5]

Step 3: Label the Waste Container Correctly

Accurate labeling is a regulatory requirement and essential for the safety of all personnel, including waste handlers. Your institution's EHS department will provide specific labels, but they must contain the following information:[11]

  • The words "Hazardous Waste" .

  • The full chemical name: "3-Methyl-1,5-naphthyridine" .

  • The associated hazards: "Harmful," "Irritant" .

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: Store Waste in the Laboratory
  • Store the sealed and labeled waste container in a designated satellite accumulation area.[11]

  • This area must be cool, dry, and well-ventilated.[5][11]

  • Ensure the storage location is away from direct sunlight, heat sources, and incompatible materials.[5]

Step 5: Arrange for Final Disposal
  • Once the waste container is full or the accumulation time limit set by your institution is reached, contact your Environmental Health and Safety (EHS) department.

  • Schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the chemical waste yourself. Only licensed hazardous waste disposal companies should handle the final disposal, which typically involves high-temperature incineration.[5][12]

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as described in Part 2.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[8][11]

  • Collect: Carefully place all contaminated absorbent material and sweepings into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department as per your institution's protocol.

Part 5: Visualization of Disposal Workflows

To ensure clarity, the following diagrams illustrate the key decision-making processes for waste disposal and spill response.

DisposalWorkflow start Waste Generated (3-Methyl-1,5-naphthyridine) is_solid Solid or Liquid? start->is_solid solid_waste Solid Waste (Pure compound, contaminated PPE, weigh paper, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) is_solid->liquid_waste Liquid collect_solid Place in designated SOLID hazardous waste container. solid_waste->collect_solid collect_liquid Pour into designated LIQUID hazardous waste container (Do not overfill). liquid_waste->collect_liquid label_container Ensure Container is Properly Labeled: - 'Hazardous Waste' - Full Chemical Name - Hazards collect_solid->label_container collect_liquid->label_container store Store container in a cool, dry, well-ventilated satellite accumulation area. label_container->store contact_ehs Contact EHS for Pickup (When full or time limit reached) store->contact_ehs SpillResponse spill Spill Occurs alert Alert others in the area. Evacuate if necessary. spill->alert ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat alert->ppe contain Contain the spill (Use absorbent for liquids, sweep solids carefully). ppe->contain collect Collect all contaminated material into hazardous waste container. contain->collect decontaminate Clean spill area with soap and water. collect->decontaminate report Report the spill to Supervisor and EHS Department. decontaminate->report

Sources

A Comprehensive Guide to the Safe Handling of 3-Methyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern drug discovery and organic synthesis, the naphthyridine scaffold and its derivatives are instrumental in the development of novel therapeutics.[1][2] The specific compound, 3-Methyl-1,5-naphthyridine, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this compound, grounded in established safety protocols and the toxicological profile of closely related analogs.

Hazard Identification and Risk Assessment: Understanding the Compound

Primary Hazards: Based on available data for analogous compounds, 3-Methyl-1,5-naphthyridine should be treated as a substance that is:

  • Harmful if swallowed: Oral ingestion may lead to acute toxicity.[3]

  • Causes skin irritation: Direct contact with the skin can result in irritation.[3][4]

  • Causes serious eye irritation: Contact with the eyes is likely to cause significant irritation or damage.[3][4]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[4][5]

Secondary Hazards:

  • Combustibility: Like many organic compounds, it is combustible and can form explosive mixtures with air upon intense heating. Vapors may be heavier than air and travel along floors.

  • Hazardous Combustion Products: In the event of a fire, it may produce toxic carbon oxides and nitrogen oxides (NOx).[6]

This information necessitates a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling 3-Methyl-1,5-naphthyridine. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Required PPE Rationale and Best Practices
Primary Engineering Control Certified Chemical Fume HoodAll handling of solid 3-Methyl-1,5-naphthyridine and its solutions must be conducted within a functioning chemical fume hood to prevent inhalation of dust or vapors.[7][8]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9][10] A face shield should be worn over safety glasses or goggles when there is a risk of splashing or explosion.[10][11]Protects against accidental splashes to the eyes, which can cause serious irritation.[3] The face shield offers an additional layer of protection for the entire face.[11]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[9]Gloves must be inspected for tears or holes before each use.[5] Disposable gloves should be removed and discarded immediately after contact with the chemical, and hands should be washed thoroughly.[9] For prolonged handling, consider double-gloving.
Body Protection Flame-resistant laboratory coat, buttoned completely.[9][10]Provides a barrier against accidental skin contact.[7] Should be worn over long pants and closed-toe shoes that cover the entire foot.[9]
Respiratory Protection Not typically required when working in a certified chemical fume hood.If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[9][12] This requires a formal respiratory protection program, including fit testing and medical evaluation.[9]
Operational Plan: From Receipt to Reaction

A systematic approach to handling 3-Methyl-1,5-naphthyridine minimizes the risk of exposure and contamination.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE 1. Ensure safety controls Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area 2. Personal barrier Weighing Weighing Prepare Work Area->Weighing 3. Containment ready Dissolving Dissolving Weighing->Dissolving 4. Precise measurement Reaction Setup Reaction Setup Dissolving->Reaction Setup 5. Solution prep Decontaminate Glassware Decontaminate Glassware Reaction Setup->Decontaminate Glassware 6. Experimentation Package Solid Waste Package Solid Waste Decontaminate Glassware->Package Solid Waste 7. Post-experiment Package Liquid Waste Package Liquid Waste Package Solid Waste->Package Liquid Waste 8. Segregate waste Dispose via EHS Dispose via EHS Package Liquid Waste->Dispose via EHS 9. Final step

Caption: Safe handling workflow for 3-Methyl-1,5-naphthyridine.

Step-by-Step Protocol:

  • Preparation:

    • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Don PPE: Put on all required PPE as detailed in the table above.

    • Prepare Work Area: Cover the work surface with absorbent, disposable bench paper. Ensure a waste container is readily accessible within the fume hood.

  • Handling:

    • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat or paper.

    • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Reaction Setup: Keep all containers with 3-Methyl-1,5-naphthyridine tightly closed when not in use.[7]

  • In Case of a Spill:

    • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.[13]

    • Containment: For small spills, use an inert absorbent material to contain and collect the waste.[13]

    • Decontamination: Clean the spill area thoroughly with soap and water.[13]

    • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[13]

Disposal Plan: Responsible Waste Management

Improper disposal of 3-Methyl-1,5-naphthyridine and its associated waste can pose a threat to both personnel and the environment.

Waste Segregation and Disposal Protocol:

cluster_waste_streams Waste Generation cluster_containment Containment cluster_disposal Final Disposal A Contaminated Solids (Gloves, Paper, etc.) D Labeled Hazardous Waste Container (Solid) A->D B Residual Solid Compound B->D C Contaminated Solutions E Labeled Hazardous Waste Container (Liquid) C->E F EHS Pickup D->F E->F

Caption: Waste disposal workflow for 3-Methyl-1,5-naphthyridine.

Key Disposal Steps:

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, are considered contaminated and must be disposed of as hazardous waste.[13]

  • Waste Containers:

    • Place all solid waste into a designated, clearly labeled hazardous waste container.[13][14]

    • Collect liquid waste in a separate, compatible, and clearly labeled container.[13] Do not pour any solution containing this chemical down the drain.[7][13]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "3-Methyl-1,5-naphthyridine".[14]

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated satellite accumulation area designated for hazardous waste.[13]

  • Arranging Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest documentation.[13]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-Methyl-1,5-naphthyridine, ensuring both personal safety and the advancement of scientific discovery.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

  • Safety Data Sheet - TargetMol. (2026). TargetMol.

  • SAFETY DATA SHEET - CymitQuimica. CymitQuimica.

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College.

  • SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022). Hazmat School.

  • 3-METHYL-1,5-NAPHTHYRIDINE - gsrs. Global Substance Registration System.

  • Chemical Safety PPE | Environmental Health & Safety - University of Colorado Boulder. University of Colorado Boulder.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate - Benchchem. Benchchem.

  • Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. University of Louisville.

  • 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem. National Center for Biotechnology Information.

  • chemical label 2-methyl-1,5-naphthyridine. Various.

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (2021). MDPI.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchGate. ResearchGate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.